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  • Product: 1-(4-Ethoxyphenyl)imidazolidin-2-one
  • CAS: 91181-04-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(4-Ethoxyphenyl)imidazolidin-2-one: Physicochemical Properties, Chemical Structure, and Synthetic Strategy

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-(4-Ethoxyphenyl)imidazolidin-2-one, a heterocyclic compound of interest in medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Ethoxyphenyl)imidazolidin-2-one, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes foundational chemical principles with predictive methodologies and data from closely related analogues to offer a robust profile. It covers the compound's chemical structure, predicted physicochemical properties, a proposed synthetic protocol, and expected analytical characteristics. This document aims to serve as a valuable resource for researchers, facilitating further investigation and application of this and related N-aryl imidazolidin-2-ones.

Introduction: The Imidazolidin-2-one Scaffold

The imidazolidin-2-one ring system is a prevalent motif in a wide array of biologically active compounds and functional materials.[1][2] As a cyclic urea, its structural rigidity and capacity for hydrogen bonding contribute to its ability to interact with biological targets. N-aryl substitution on the imidazolidin-2-one core, as seen in 1-(4-Ethoxyphenyl)imidazolidin-2-one, allows for the modulation of its electronic and steric properties, which can significantly influence its pharmacological and material characteristics. Derivatives of this scaffold have shown a broad spectrum of biological activities, including antimicrobial, antiparasitic, and anti-inflammatory properties.[1] This guide focuses specifically on the 4-ethoxyphenyl substituted analogue, providing a detailed theoretical and predictive analysis.

Chemical Structure and Identification

The chemical structure of 1-(4-Ethoxyphenyl)imidazolidin-2-one is characterized by a central five-membered imidazolidin-2-one ring, with a 4-ethoxyphenyl group attached to one of the nitrogen atoms.

Caption: Chemical structure of 1-(4-Ethoxyphenyl)imidazolidin-2-one.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name 1-(4-Ethoxyphenyl)imidazolidin-2-oneIUPAC Nomenclature
CAS Number 91181-04-3[3]
Molecular Formula C₁₁H₁₄N₂O₂[3]
Molecular Weight 206.24 g/mol [3]
SMILES CCOc1ccc(cc1)N1CCNC1=O[3]
InChI InChI=1S/C11H14N2O2/c1-2-15-10-6-4-9(5-7-10)13-8-12-11(13)14/h4-7H,2,8H2,1H3,(H,12,14)Generated
InChIKey Not readily availableGenerated

Physicochemical Properties (Predicted)

Due to the absence of experimental data, the following physicochemical properties have been predicted using established computational models and by analogy with similar structures. These values provide a useful estimation for experimental design.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueMethod/Rationale
Melting Point (°C) 120-140Based on analogous N-aryl imidazolidinones. The melting point of the parent imidazolidin-2-one is 131-136 °C.
Boiling Point (°C) > 300 (decomposes)High boiling point is expected due to polarity and potential for hydrogen bonding.
Solubility Soluble in polar organic solvents (DMSO, DMF, Methanol, Ethanol); sparingly soluble in non-polar solvents; likely poorly soluble in water.Based on the structure's polarity and by analogy with related compounds.
pKa (acidic) ~16-18 (N-H proton)The N-H proton of the urea moiety is weakly acidic, similar to other cyclic ureas.
pKa (basic) ~ -1 to 1 (Carbonyl oxygen)The carbonyl oxygen is a weak Lewis base.
LogP 1.5 - 2.5Calculated based on the contributions of the ethoxyphenyl and imidazolidin-2-one moieties.

Proposed Synthesis Protocol

While a specific synthesis for 1-(4-Ethoxyphenyl)imidazolidin-2-one is not detailed in the literature, a reliable route can be proposed based on established methods for the synthesis of N-aryl imidazolidin-2-ones.[4][5][6] The following two-step protocol is a viable approach.

G cluster_0 Step 1: Urea Formation cluster_1 Step 2: Intramolecular Cyclization 4-ethoxyaniline 4-ethoxyaniline Intermediate_Urea 1-(2-Chloroethyl)-3-(4-ethoxyphenyl)urea 4-ethoxyaniline->Intermediate_Urea Reaction with 2-chloroethyl_isocyanate 2-chloroethyl_isocyanate 2-chloroethyl_isocyanate->Intermediate_Urea Intermediate_Urea_2 1-(2-Chloroethyl)-3-(4-ethoxyphenyl)urea Final_Product 1-(4-Ethoxyphenyl)imidazolidin-2-one Intermediate_Urea_2->Final_Product Base-mediated cyclization Base e.g., NaH, K2CO3 Base->Final_Product

Caption: Proposed two-step synthesis of 1-(4-Ethoxyphenyl)imidazolidin-2-one.

Step 1: Synthesis of 1-(2-Chloroethyl)-3-(4-ethoxyphenyl)urea

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 4-ethoxyaniline in a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Addition of Isocyanate: Cool the solution to 0 °C using an ice bath. Slowly add 1 equivalent of 2-chloroethyl isocyanate dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the solvent can be removed under reduced pressure. The resulting crude product can often be used in the next step without further purification. If necessary, purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Intramolecular Cyclization to 1-(4-Ethoxyphenyl)imidazolidin-2-one

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, suspend 1.1 equivalents of a strong base (e.g., sodium hydride) in an anhydrous polar aprotic solvent (e.g., dimethylformamide or tetrahydrofuran).

  • Addition of Urea Intermediate: Dissolve the crude 1-(2-chloroethyl)-3-(4-ethoxyphenyl)urea from Step 1 in the same anhydrous solvent and add it dropwise to the stirred base suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-70 °C for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Purification: Carefully quench the reaction by the slow addition of water. Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 1-(4-Ethoxyphenyl)imidazolidin-2-one.

Predicted Analytical and Spectroscopic Data

The following section details the expected spectroscopic signatures for 1-(4-Ethoxyphenyl)imidazolidin-2-one, which are crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, 400 MHz, CDCl₃):

  • δ 7.30-7.40 (d, J ≈ 8.8 Hz, 2H): Aromatic protons ortho to the nitrogen of the imidazolidinone ring.

  • δ 6.80-6.90 (d, J ≈ 8.8 Hz, 2H): Aromatic protons ortho to the ethoxy group.

  • δ 4.00 (q, J ≈ 7.0 Hz, 2H): Methylene protons (-O-CH₂-) of the ethoxy group.

  • δ 3.70-3.80 (t, J ≈ 8.0 Hz, 2H): Methylene protons of the imidazolidinone ring adjacent to the aryl-substituted nitrogen.

  • δ 3.40-3.50 (t, J ≈ 8.0 Hz, 2H): Methylene protons of the imidazolidinone ring adjacent to the N-H group.

  • δ 5.00-6.00 (br s, 1H): N-H proton of the imidazolidinone ring. The chemical shift can be variable and the peak may be broad.

  • δ 1.40 (t, J ≈ 7.0 Hz, 3H): Methyl protons (-CH₃) of the ethoxy group.

¹³C NMR (Predicted, 100 MHz, CDCl₃):

  • δ ~158: Carbonyl carbon (C=O) of the imidazolidinone ring.

  • δ ~155: Aromatic carbon attached to the ethoxy group.

  • δ ~132: Aromatic carbon attached to the imidazolidinone nitrogen.

  • δ ~122: Aromatic carbons ortho to the nitrogen.

  • δ ~115: Aromatic carbons ortho to the ethoxy group.

  • δ ~64: Methylene carbon (-O-CH₂-) of the ethoxy group.

  • δ ~48: Methylene carbon of the imidazolidinone ring adjacent to the aryl-substituted nitrogen.

  • δ ~40: Methylene carbon of the imidazolidinone ring adjacent to the N-H group.

  • δ ~15: Methyl carbon (-CH₃) of the ethoxy group.

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands (KBr or ATR):

  • ~3200-3300 cm⁻¹ (broad): N-H stretching vibration of the secondary amine in the ring.

  • ~2850-3000 cm⁻¹: C-H stretching vibrations of the aromatic and aliphatic groups.

  • ~1680-1700 cm⁻¹ (strong): C=O stretching vibration of the cyclic urea (amide I band).

  • ~1510 cm⁻¹: C=C stretching vibrations of the aromatic ring.

  • ~1240 cm⁻¹: Asymmetric C-O-C stretching of the ethoxy group.

  • ~1040 cm⁻¹: Symmetric C-O-C stretching of the ethoxy group.

Mass Spectrometry (MS)

Predicted Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 206.

  • Major Fragments:

    • Loss of the ethyl group from the ethoxy moiety (M-29): m/z = 177.

    • Loss of the ethoxy radical (M-45): m/z = 161.

    • Fragmentation of the imidazolidinone ring.

Potential Biological Activity and Applications

While no specific biological activities have been reported for 1-(4-Ethoxyphenyl)imidazolidin-2-one, the broader class of N-aryl imidazolidin-2-ones has been investigated for various therapeutic applications.[1] These include:

  • Antimicrobial and Antifungal Activity: The imidazolidinone scaffold is present in several antimicrobial agents.

  • Antiparasitic Agents: Some derivatives have shown activity against parasites.[1]

  • Enzyme Inhibition: The rigid cyclic urea structure can act as a pharmacophore for interacting with enzyme active sites.

The 4-ethoxyphenyl substituent provides a moderately lipophilic and electron-donating group that can influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to biological targets. Further screening of 1-(4-Ethoxyphenyl)imidazolidin-2-one in various biological assays would be a logical step to explore its therapeutic potential.

Conclusion

1-(4-Ethoxyphenyl)imidazolidin-2-one represents an interesting, yet underexplored, member of the N-aryl imidazolidin-2-one family. This technical guide has provided a comprehensive theoretical and predictive overview of its chemical structure, physicochemical properties, a plausible synthetic route, and expected analytical data. By offering this foundational knowledge, we hope to empower researchers to synthesize, characterize, and evaluate this compound, thereby unlocking its potential in medicinal chemistry and materials science. The predictive nature of the data presented herein should be taken into consideration, and experimental validation is highly encouraged.

References

  • ResearchGate. (n.d.). 2-[(Arylmethoxy)imino]imidazolidines with potential biological activities. Retrieved from [Link]

  • Gazizov, A. S., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4432.
  • Applichem. (n.d.). 1-(4-ethoxyphenyl)imidazolidin-2-one. Retrieved from [Link]

  • Saczewski, J., et al. (2009). Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives. Acta Poloniae Pharmaceutica, 66(5), 525-533.
  • Royal Society of Chemistry. (n.d.). Supporting information Chiral modification of copper exchanged zeolite-y with cinchonidine and its Application in asymmetric Hen. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectral data: the chemical shift values (δH, ppm) with coupling constants (J, Hz). Retrieved from [Link]

  • Casnati, A., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry, 84(6), 3477–3490.
  • MDPI. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Retrieved from [Link]

  • Saczewski, J., et al. (2009).
  • Semantic Scholar. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • University of Puget Sound. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). THE BIOLOGICAL ACTIVITY OF 5, 5'-IMIDAZOLIDINE-2,4-DIONE DERIVATIVES. Retrieved from [Link]

  • Saczewski, J., Hudson, A. L., & Rybczyńska, A. (2009). 2-[(Arylmethoxy)imino]imidazolidines with potential biological activities. Acta Poloniae Pharmaceutica, 66(6), 671–680.
  • Devillanova, F. A. (1977). An infrared spectroscopic study on imidazolidine-2-thione and -2-selone. Journal of the Chemical Society, Perkin Transactions 2, (12), 1629.
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  • Organic Chemistry Portal. (n.d.). Imidazolidinone synthesis. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-Ethoxyphenyl)-2-{3-[(3-methoxyphenyl)methyl]-2,5-dioxo-1-phenylimidazolidin-4-YL}acetamide. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(4-ethoxyphenyl)-. Retrieved from [Link]

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Sources

Exploratory

in vitro mechanism of action of 1-(4-Ethoxyphenyl)imidazolidin-2-one

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 1-(4-Ethoxyphenyl)imidazolidin-2-one Preamble: Charting a Course for Mechanistic Discovery The imidazolidinone scaffold is a privileged struc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 1-(4-Ethoxyphenyl)imidazolidin-2-one

Preamble: Charting a Course for Mechanistic Discovery

The imidazolidinone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anticonvulsant, and antimicrobial effects.[1][2][3] The specific compound, 1-(4-Ethoxyphenyl)imidazolidin-2-one, remains largely uncharacterized in the public domain. This guide, therefore, serves as a comprehensive, technically-grounded framework for its systematic investigation. We will operate under the primary working hypothesis that, consistent with related heterocyclic compounds, 1-(4-Ethoxyphenyl)imidazolidin-2-one exerts an anticancer effect by inducing cell cycle arrest and apoptosis, potentially through the modulation of a critical cell survival signaling pathway.

This document is structured not as a rigid template, but as a logical, decision-driven narrative. It details the causality behind experimental choices, providing self-validating protocols and a clear path from broad phenotypic observation to a specific molecular mechanism.

Part 1: Foundational Bioactivity Assessment - Is the Compound Cytotoxic?

The logical first step in characterizing a novel compound for a potential anticancer role is to determine its effect on cancer cell viability. A cytotoxicity assay provides the initial quantitative data (IC50) to gauge potency and selectivity, which is essential for guiding all subsequent mechanistic studies. The choice of cell lines is critical; a panel should include representatives from different cancer types (e.g., epithelial, mesenchymal) and, crucially, a non-malignant cell line to establish a preliminary therapeutic window.

Experimental Protocol: MTT Cell Proliferation and Cytotoxicity Assay

This protocol is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting purple formazan is soluble in dimethyl sulfoxide (DMSO) and the absorbance is directly proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., HepG2 - liver carcinoma, HCT-116 - colon carcinoma)[4] and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney cells).

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • 1-(4-Ethoxyphenyl)imidazolidin-2-one, dissolved in DMSO to create a 10 mM stock solution.

  • MTT solution (5 mg/mL in PBS).

  • DMSO, cell culture grade.

  • 96-well cell culture plates.

  • Multichannel pipette and plate reader.

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 10 mM stock solution of 1-(4-Ethoxyphenyl)imidazolidin-2-one in complete culture medium. Remove the old medium from the wells and add 100 µL of medium containing the compound at various final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same final DMSO concentration, typically ≤0.5%) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the half-maximal inhibitory concentration (IC50).

Hypothetical Data Summary: IC50 Values
Cell LineCancer TypeHypothetical IC50 (µM)
HCT-116Colon Carcinoma8.5
HepG2Liver Carcinoma12.3
MCF-7Breast Adenocarcinoma15.1
HEK293Non-Malignant Kidney> 100

This table illustrates selective potency against cancer cell lines, a desirable outcome that justifies further investigation.

Part 2: Defining the Lethality - Apoptosis and Cell Cycle Perturbation

An IC50 value tells us that a compound reduces cell viability, but not how. The next critical phase is to distinguish between programmed cell death (apoptosis) and uncontrolled cell death (necrosis), and to determine if the compound interferes with the orderly progression of the cell cycle. This is a crucial step, as many effective chemotherapeutics function by inducing apoptosis and/or causing cell cycle arrest.[4]

G start Cytotoxicity Confirmed (IC50 Determined) q1 How does the compound induce cell death? start->q1 apoptosis Investigate Apoptosis (Annexin V / PI Assay) q1->apoptosis Differentiate Apoptosis from Necrosis cell_cycle Investigate Cell Cycle (PI Staining Assay) q1->cell_cycle Identify Blockades in Cell Proliferation

Caption: Experimental decision workflow after confirming cytotoxicity.

Experimental Protocol: Annexin V-FITC / Propidium Iodide (PI) Apoptosis Assay

Rationale: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells. Flow cytometry can thus distinguish four populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with 1-(4-Ethoxyphenyl)imidazolidin-2-one at its IC50 and 2x IC50 concentration for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI solution according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

Experimental Protocol: Cell Cycle Analysis via Propidium Iodide Staining

Rationale: PI stoichiometrically binds to DNA, so the amount of fluorescence emitted by a stained cell is proportional to its DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). A compound that causes cell cycle arrest will lead to an accumulation of cells in a specific phase.[1][4]

Methodology:

  • Cell Treatment: Treat cells as described in the apoptosis protocol.

  • Cell Harvesting: Collect and wash cells with PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cells in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[1]

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Hypothetical Data Summary: Apoptosis and Cell Cycle Effects
Treatment% Early Apoptosis% Late Apoptosis% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control2.11.555.230.514.3
Compound (IC50)18.510.275.815.19.1

This hypothetical data suggests the compound induces apoptosis and causes a significant arrest in the G0/G1 phase of the cell cycle.

Part 3: Unveiling the Molecular Machinery - Signaling Pathway Interrogation

The observation of G0/G1 arrest and apoptosis strongly implicates signaling pathways that control cell survival and proliferation. The PI3K/Akt/mTOR pathway is a central regulator of these processes and is frequently hyperactivated in cancer, making it a prime candidate for investigation.[5][6] Our working hypothesis is now refined: 1-(4-Ethoxyphenyl)imidazolidin-2-one induces G0/G1 arrest and apoptosis by inhibiting the PI3K/Akt signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates (activates) mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis (Inhibited) Akt->Apoptosis inhibits p70S6K p70S6K mTORC1->p70S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation & Survival p70S6K->Proliferation EIF4EBP1->Proliferation Compound 1-(4-Ethoxyphenyl) imidazolidin-2-one Compound->Akt HYPOTHESIZED INHIBITION

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.

Experimental Protocol: Western Blotting for Key Signaling Proteins

Rationale: The activity of many kinases in a signaling cascade is controlled by their phosphorylation status. Western blotting allows for the detection of both the total amount of a protein and its phosphorylated (active) form. A decrease in the ratio of phosphorylated protein to total protein indicates pathway inhibition.

Methodology:

  • Protein Extraction: Treat cells with the compound at IC50 concentration for various time points (e.g., 0, 2, 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for:

    • Phospho-Akt (Ser473)

    • Total Akt

    • Phospho-mTOR (Ser2448)

    • Total mTOR

    • β-actin (as a loading control)

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and calculate the ratio of phosphorylated to total protein for each target.

Expected Outcome Summary
Protein TargetExpected Change Upon TreatmentRationale
p-Akt / Total AktDecreaseIndicates inhibition of Akt activation.
p-mTOR / Total mTORDecreaseIndicates inhibition of a key downstream effector of Akt.
β-actinNo ChangeConfirms equal protein loading across all lanes.

A time-dependent decrease in the phosphorylation of Akt and mTOR following treatment would provide strong evidence supporting our refined hypothesis.

Conclusion: Synthesizing a Mechanistic Narrative

This guide outlines a logical and experimentally robust pathway for elucidating the . By progressing from broad cytotoxicity screening to specific analyses of cell death and signaling pathways, a researcher can build a compelling, evidence-based narrative.

References

  • EvitaChem. 1-(4-Ethoxyphenyl)imidazolidine-2,4-dione. EvitaChem.
  • Blackmore, T. R., & Thompson, P. E. (2011). IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. HETEROCYCLES, 83(9), 1951.
  • BenchChem. The Medicinal Chemistry of Imidazolidine-2,4-diones: A Comprehensive Technical Guide. BenchChem.
  • El-Deen, I. M., Eltamany, E. H., & Ali, N. M. (2024). In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. Future Medicinal Chemistry, 16(15), 1085-1100.
  • Science Alert. Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert.
  • MDPI. (2009). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 15(1), 128-141.
  • PubMed. (2020). Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors. Bioorganic Chemistry, 103, 104124.
  • MDPI. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molecules, 26(11), 3215.
  • Thermo Fisher Scientific. Cell Signaling Pathways. Thermo Fisher Scientific - JP.
  • KEGG. KEGG T01001: 10319. KEGG.

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Foundational

1-(4-Ethoxyphenyl)imidazolidin-2-one CAS 91181-04-3 molecular weight and data

Comprehensive Technical Guide: 1-(4-Ethoxyphenyl)imidazolidin-2-one (CAS 91181-04-3) Executive Synopsis In the landscape of modern medicinal chemistry, the imidazolidin-2-one (cyclic urea) pharmacophore serves as a criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Technical Guide: 1-(4-Ethoxyphenyl)imidazolidin-2-one (CAS 91181-04-3)

Executive Synopsis

In the landscape of modern medicinal chemistry, the imidazolidin-2-one (cyclic urea) pharmacophore serves as a critical structural motif, offering unique hydrogen-bonding capabilities and conformational rigidity. Specifically, 1-(4-Ethoxyphenyl)imidazolidin-2-one (CAS 91181-04-3) represents a highly valuable synthetic intermediate and bioactive building block. The incorporation of the para-ethoxyphenyl group at the N1 position significantly modulates the molecule's lipophilicity, directly influencing its membrane permeation and receptor binding kinetics. This whitepaper provides a rigorous, field-proven analysis of its physicochemical properties, synthetic architecture, and pharmacological utility.

Structural Informatics & Physicochemical Profiling

Before initiating any synthetic or assay workflow, establishing a robust physicochemical profile is mandatory. The para-ethoxy substitution serves as an electron-donating group via resonance, which subtly increases the electron density on the N1 nitrogen, thereby influencing downstream reactivity and target affinity. The foundational data for CAS 91181-04-3 is summarized below ()[1].

Table 1: Physicochemical and Structural Parameters

PropertyValue
Chemical Name 1-(4-Ethoxyphenyl)imidazolidin-2-one
CAS Registry Number 91181-04-3
Molecular Formula C11H14N2O2
Exact Mass 206.2411 g/mol
SMILES String CCOc1ccc(cc1)N1CCNC1=O
Hydrogen Bond Donors 1 (N3-H)
Hydrogen Bond Acceptors 2 (Carbonyl Oxygen, Ether Oxygen)

Synthetic Architecture & Self-Validating Protocols

While advanced methodologies such as the base-catalyzed intramolecular hydroamidation of propargylic ureas have revolutionized the synthesis of unsaturated imidazol-2-ones ()[2], the fully saturated imidazolidin-2-one core of CAS 91181-04-3 is most efficiently constructed via a two-step addition-cyclization sequence.

Protocol: Two-Step Synthesis of 1-(4-Ethoxyphenyl)imidazolidin-2-one

Phase 1: Nucleophilic Addition (Urea Formation)

  • Causality of Choice: Dichloromethane (DCM) is selected as the solvent to efficiently dissipate the exothermic heat generated during the rapid nucleophilic attack of the aniline on the isocyanate, preventing the formation of symmetric urea byproducts.

  • Procedure:

    • Dissolve 10.0 mmol of 4-ethoxyaniline (p-phenetidine) in 20 mL of anhydrous DCM under an inert N₂ atmosphere.

    • Cool the reaction vessel to 0 °C using an ice bath.

    • Dropwise, add 10.5 mmol of 2-chloroethyl isocyanate.

    • Allow the mixture to slowly warm to room temperature over 2 hours.

  • Self-Validation Checkpoint 1: Monitor the reaction via TLC (EtOAc/Hexane 1:1). The disappearance of the amine spot and the formation of a highly polar intermediate indicate success. Infrared (IR) validation: Extract an aliquot; the presence of a sharp C=O stretch at ~1650 cm⁻¹ and an N-H stretch at ~3300 cm⁻¹ confirms the linear urea intermediate.

Phase 2: Base-Promoted Intramolecular Cyclization

  • Causality of Choice: Potassium carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF) is utilized. DMF, a polar aprotic solvent, strips the solvation shell from the carbonate ion, maximizing its basicity to deprotonate the urea nitrogen. This accelerates the intramolecular Sₙ2 displacement of the terminal chloride.

  • Procedure:

    • Evaporate the DCM from Phase 1 in vacuo.

    • Redissolve the crude 1-(2-chloroethyl)-3-(4-ethoxyphenyl)urea in 15 mL of anhydrous DMF.

    • Add 20.0 mmol of finely powdered anhydrous K₂CO₃.

    • Heat the suspension to 80 °C for 4 hours.

    • Quench with ice water to precipitate the product, filter, and recrystallize from ethanol.

  • Self-Validation Checkpoint 2: ¹H NMR Validation (CDCl₃): The successful cyclization is definitively proven by the loss of one secondary N-H proton signal and the transformation of the aliphatic CH₂-Cl triplet into a complex imidazolidinone ring multiplet at 3.55 - 3.95 ppm.

SynthesisPathway A 4-Ethoxyaniline (Nucleophile) C Linear Urea Intermediate (Self-Validation: IR C=O ~1650 cm⁻¹) A->C Addition B 2-Chloroethyl Isocyanate (Electrophile) B->C D Base-Promoted Cyclization (K₂CO₃ / DMF, 80°C) C->D Deprotonation E 1-(4-Ethoxyphenyl)imidazolidin-2-one (Target: CAS 91181-04-3) D->E Intramolecular Sₙ2 (-KCl, -H₂O)

Mechanistic workflow for the synthesis of 1-(4-Ethoxyphenyl)imidazolidin-2-one.

Analytical Characterization Data

To ensure absolute trustworthiness in your laboratory workflow, cross-reference your synthesized batch against the following expected Nuclear Magnetic Resonance (NMR) parameters.

Table 2: Expected ¹H NMR Validation Data (400 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationStructural Assignment
1.40Triplet (t)3H-CH₃ (Terminal Ethoxy)
3.55 - 3.65Multiplet (m)2H-CH₂- (Imidazolidinone C4)
3.85 - 3.95Multiplet (m)2H-CH₂- (Imidazolidinone C5)
4.02Quartet (q)2H-O-CH₂- (Ether Linkage)
5.10Broad Singlet (br s)1H-NH (Imidazolidinone N3)
6.88Doublet (d)2HAromatic protons (ortho to ethoxy)
7.35Doublet (d)2HAromatic protons (ortho to nitrogen)

Pharmacological Dynamics & SAR Logic

The imidazolidin-2-one class is highly privileged in drug discovery. Research demonstrates that derivatives bearing specific N1-aryl substitutions exhibit potent broad-spectrum biological activity. According to comprehensive structure-activity relationship (SAR) studies, the presence of an ethoxyphenyl moiety at the N1 position significantly enhances both antibacterial and antifungal efficacies compared to unsubstituted or purely aliphatic analogs ()[3].

The causality behind this enhanced efficacy lies in the delicate balance of lipophilicity (LogP). The ethoxy group provides sufficient lipophilic character to penetrate bacterial and fungal cell walls, while the unsubstituted N3 position retains a critical hydrogen-bond donor necessary for anchoring to intracellular target proteins.

SAR_Logic Core Imidazolidin-2-one Scaffold N1 N1: 4-Ethoxyphenyl Group Core->N1 N3 N3: Unsubstituted (N-H) Core->N3 Lipid Enhanced Lipophilicity (Membrane Permeation) N1->Lipid Drives Hbond H-Bond Donor Capacity (Target Binding) N3->Hbond Enables Bio Antimicrobial & Antifungal Efficacy Lipid->Bio Hbond->Bio

Structure-Activity Relationship (SAR) logic tree for the imidazolidin-2-one pharmacophore.

References

  • Casnati, A., et al. "Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions." The Journal of Organic Chemistry, 2019, 84(6), 3477-3490.[Link]

  • Ammar, Y. A., et al. "New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities." Current Organic Synthesis, 2016, 13(3), 466-475.[Link]

Sources

Exploratory

A Technical Guide to the Pharmacokinetic Profiling of 1-(4-Ethoxyphenyl)imidazolidin-2-one Derivatives

Introduction: The Imperative for Pharmacokinetic Scrutiny The 1-(4-ethoxyphenyl)imidazolidin-2-one scaffold is a cornerstone for a class of neurologically active agents, showing potential as anticonvulsants and cognitive...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Pharmacokinetic Scrutiny

The 1-(4-ethoxyphenyl)imidazolidin-2-one scaffold is a cornerstone for a class of neurologically active agents, showing potential as anticonvulsants and cognitive enhancers.[1][2] However, the therapeutic promise of any lead compound is inextricably linked to its pharmacokinetic (PK) profile—what the body does to the drug.[3][4] A compound with stellar in vitro potency can fail catastrophically in vivo if it is poorly absorbed, rapidly metabolized into inactivity, or fails to reach its target site of action.[5] Therefore, a rigorous and systematic pharmacokinetic evaluation is not merely a regulatory checkpoint but a fundamental component of rational drug design and candidate selection.[5][6]

This guide provides a comprehensive framework for the robust pharmacokinetic profiling of novel 1-(4-ethoxyphenyl)imidazolidin-2-one derivatives. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols for essential assays, and illustrate the logical flow of a well-designed PK program. The objective is to empower research and development teams to generate high-quality, interpretable data that confidently guides lead optimization and preclinical development.

PK_Profiling_Workflow cluster_in_vitro Part 1: In Vitro ADME Foundation cluster_in_vivo Part 2: In Vivo Confirmation cluster_interpretation Part 3: Data Integration Metabolic Stability Metabolic Stability Permeability Permeability Plasma Protein Binding Plasma Protein Binding CYP Inhibition CYP Inhibition Animal Model Selection Animal Model Selection CYP Inhibition->Animal Model Selection Inform Study Design Dosing (IV & PO) Dosing (IV & PO) Bioanalysis Bioanalysis PK Parameter Calculation PK Parameter Calculation IVIVC IVIVC PK Parameter Calculation->IVIVC Integrate Data Human PK Prediction Human PK Prediction IVIVC->Human PK Prediction Candidate Selection Candidate Selection Human PK Prediction->Candidate Selection

Figure 1. High-level workflow for comprehensive pharmacokinetic profiling.

Part 1: Foundational In Vitro ADME Profiling

The journey begins with a suite of in vitro assays designed to probe the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the derivatives. These cost-effective, high-throughput screens serve as a critical filter, eliminating compounds with fatal flaws before they enter more resource-intensive in vivo studies.[3][6]

Metabolic Stability: The First Line of Defense

A drug's susceptibility to metabolism, primarily by hepatic enzymes, is a key determinant of its half-life and oral bioavailability.[7][8] We assess this using liver microsomes or hepatocytes, which contain the principal drug-metabolizing enzymes like Cytochrome P450s (CYPs).[9]

Core Rationale: The goal is to measure the rate of disappearance of the parent compound over time. A compound that is rapidly metabolized in vitro is likely to have high first-pass metabolism and poor in vivo exposure after oral dosing.[8] This assay provides the intrinsic clearance (Clint), a fundamental parameter for predicting in vivo hepatic clearance.[8][10]

Detailed Protocol: Human Liver Microsome (HLM) Stability Assay

  • Preparation:

    • Prepare a 10 mM stock solution of the test derivative in DMSO.

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 10X NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase) in phosphate buffer.

  • Incubation:

    • In a 96-well plate, pre-warm the HLM suspension and the test compound (at a final concentration of 1 µM) at 37°C for 10 minutes.[9]

    • Initiate the reaction (t=0): Add the NADPH regenerating system to start the metabolic process.[7]

    • Control Wells (Self-Validation):

      • Negative Control: Incubate the compound with HLM without the NADPH system to check for non-enzymatic degradation.[7]

      • Positive Control: Run compounds with known high (e.g., Verapamil) and low (e.g., Warfarin) clearance in parallel to validate assay performance.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in designated wells by adding an ice-cold 'stop solution' (typically acetonitrile containing an internal standard, e.g., Tolbutamide).[7][9] This precipitates the microsomal proteins.

  • Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.[7]

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8] The LC-MS/MS method must be validated for specificity, linearity, accuracy, and precision.[11]

  • Data Interpretation:

    • Calculate the percentage of the parent compound remaining at each time point relative to t=0.

    • Plot the natural logarithm (ln) of the percent remaining versus time. The slope of this line gives the elimination rate constant (k).[7]

    • In Vitro Half-life (t½): Calculated as 0.693 / k.[10]

    • Intrinsic Clearance (Clint): Calculated from the half-life and incubation conditions.[10]

Derivative In Vitro t½ (min)Intrinsic Clearance (Clint, µL/min/mg protein)Classification
EPI-0015525.2Low Clearance
EPI-0028173.3High Clearance
EPI-0032849.5Intermediate Clearance
Verapamil (Control)< 10> 138.6High Clearance
Warfarin (Control)> 60< 23.1Low Clearance
Table 1. Representative Metabolic Stability Data for Imidazolidinone Derivatives.
Intestinal Permeability: Crossing the Barrier

For an orally administered drug to be effective, it must pass from the gastrointestinal tract into the bloodstream. The Caco-2 cell permeability assay is the industry gold standard for predicting human intestinal absorption.[12][13]

Core Rationale: Caco-2 cells, derived from a human colon carcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelial barrier, complete with tight junctions and functional efflux transporters (e.g., P-glycoprotein).[12][14] This assay measures the apparent permeability coefficient (Papp), which correlates well with in vivo drug absorption.[12]

Detailed Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture:

    • Seed Caco-2 cells onto semipermeable filter supports in Transwell™ plates.[15]

    • Culture for 21 days to allow for spontaneous differentiation into a polarized monolayer.[15]

    • Validate Monolayer Integrity: Measure the Transepithelial Electrical Resistance (TEER) before the experiment. A high TEER value confirms the integrity of the cell junctions.[14]

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).

    • Apical to Basolateral (A→B) Transport: Add the test compound (e.g., 10 µM) to the apical (donor) chamber. The basolateral (receiver) chamber contains a fresh buffer.

    • Basolateral to Apical (B→A) Transport: In a separate set of wells, add the test compound to the basolateral (donor) chamber to assess active efflux.[12]

    • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[12]

  • Sampling and Analysis:

    • At the end of the incubation, take samples from both the donor and receiver chambers.

    • Analyze the concentration of the compound in all samples by LC-MS/MS.

  • Data Interpretation:

    • Calculate the Papp value for both A→B and B→A directions using the formula: Papp = (dQ/dt) / (A * C0) , where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial donor concentration.[15]

    • Efflux Ratio (ER): Calculated as Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate for active efflux transporters.[12]

Derivative Papp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux RatioPredicted Absorption
EPI-00115.216.11.1High
EPI-0021.81.91.1Low
EPI-0038.525.53.0Moderate (P-gp Substrate)
Atenolol (Control)< 2.0--Low
Propranolol (Control)> 10.0--High
Table 2. Representative Caco-2 Permeability and Efflux Data.
Plasma Protein Binding (PPB): The Unbound Fraction

Only the unbound (free) fraction of a drug in the plasma is available to distribute into tissues, interact with its pharmacological target, and be cleared by metabolizing enzymes.[16][17] Therefore, determining the extent of PPB is critical for interpreting PK and pharmacodynamic (PD) data.[18]

Core Rationale: High plasma protein binding can limit drug efficacy and lead to a narrow therapeutic index.[19] Small changes in binding can cause large changes in the free drug concentration, potentially leading to toxicity.[19] Equilibrium dialysis is considered the gold-standard method as it minimizes non-specific binding.[18][20]

PPB_Equilibrium_Dialysis cluster_initial Initial State (t=0) cluster_equilibrium Equilibrium State (t=4-6h) device Equilibrium Dialysis Device Plasma Chamber Buffer Chamber Bound_Drug Protein-Bound Drug Free_Drug_Plasma Free Drug Free_Drug_Buffer Free Drug Protein Plasma Proteins Drug_Plasma Drug + Plasma Proteins Drug_Plasma->device:plasma Add to Plasma Side Buffer_Initial Buffer Buffer_Initial->device:buffer Add to Buffer Side Free_Drug_Plasma->Free_Drug_Buffer Diffusion across Semi-permeable Membrane

Figure 2. Principle of Equilibrium Dialysis for Plasma Protein Binding.

Detailed Protocol: Rapid Equilibrium Dialysis (RED) Assay

  • Preparation:

    • Prepare a 1 µM solution of the test derivative in plasma (human, rat, etc.).

    • Use a commercial RED device, which consists of inserts with two chambers separated by a semipermeable membrane (8 kDa MWCO).

  • Incubation:

    • Add the plasma/compound mixture to one chamber and an equal volume of phosphate buffer (pH 7.4) to the other chamber.[16]

    • Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the free drug to reach equilibrium across the membrane.[16][19]

  • Analysis:

    • After incubation, take equal aliquots from both the plasma and buffer chambers.

    • Combine the plasma aliquot with a matching volume of clean buffer, and the buffer aliquot with a matching volume of clean plasma. This crucial step ensures both final samples have the same matrix composition ("matrix-matching") for accurate comparison during LC-MS/MS analysis.[16]

    • Precipitate proteins with acetonitrile containing an internal standard and analyze the supernatant by LC-MS/MS.

  • Data Interpretation:

    • Fraction Unbound (fu): Calculated as the concentration of the drug in the buffer chamber divided by the concentration in the plasma chamber.

    • Percent Bound: Calculated as (1 - fu) * 100.

Derivative Fraction Unbound (fu)Percent Bound (%)Classification
EPI-0010.0892%Highly Bound
EPI-0020.4555%Moderately Bound
EPI-0030.0298%Very Highly Bound
Table 3. Representative Plasma Protein Binding Data.
Cytochrome P450 (CYP) Inhibition: Predicting Drug-Drug Interactions

Co-administration of drugs can lead to one drug inhibiting the metabolism of another, causing potentially toxic elevations in plasma concentration.[21] It is essential to screen derivatives for their potential to inhibit major CYP isoforms (e.g., 3A4, 2D6, 2C9, 2C19, 1A2).[21][22]

Core Rationale: This assay determines the concentration of the test compound that causes 50% inhibition (IC50) of the activity of a specific CYP enzyme.[21] Low IC50 values flag a high potential for clinically relevant drug-drug interactions (DDIs).[23]

Detailed Protocol: Fluorogenic CYP Inhibition Assay

  • Preparation:

    • Use recombinant human CYP enzymes and a corresponding fluorogenic probe substrate for each isoform. These substrates are converted by the CYP into a highly fluorescent product.[22]

    • Prepare serial dilutions of the test derivative in a buffer (e.g., 8 concentrations for an IC50 curve).

  • Incubation:

    • In a 96-well plate, combine the recombinant CYP enzyme, the test inhibitor at various concentrations, and the NADPH regenerating system.

    • Pre-incubate at 37°C.

    • Initiate the reaction by adding the fluorogenic probe substrate.

  • Measurement:

    • Monitor the increase in fluorescence over time using a plate reader. The rate of fluorescence generation is directly proportional to enzyme activity.[22]

  • Data Interpretation:

    • Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control.

    • Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Derivative CYP3A4 IC50 (µM)CYP2D6 IC50 (µM)CYP2C9 IC50 (µM)DDI Risk
EPI-001> 50> 5025.5Low
EPI-00245.2> 50> 50Low
EPI-0030.815.7> 50High (CYP3A4)
Ketoconazole (Control)< 0.1--High (CYP3A4)
Table 4. Representative CYP450 Inhibition Data.

Part 2: In Vivo Pharmacokinetic Evaluation

Following promising in vitro data, the focus shifts to in vivo studies, typically in rodent models like the Sprague-Dawley rat, to understand how the derivative behaves in a whole organism.[24][25] The primary goal is to determine key PK parameters after both intravenous (IV) and oral (PO) administration.[26]

Core Rationale: IV administration allows for the assessment of distribution and elimination (clearance, volume of distribution, half-life) without the complication of absorption. Comparing the results from PO administration to the IV data allows for the calculation of absolute oral bioavailability (F%), a critical parameter for any drug intended for oral use.[26]

Detailed Protocol: Rat Pharmacokinetic Study (IV and PO Arms)

  • Study Design:

    • Animals: Use male Sprague-Dawley rats (250-300g), cannulated in the jugular vein for serial blood sampling and, for the IV group, dosing.[25][27]

    • Groups (n=3-5 rats/group): [24]

      • Group 1 (IV): Administer a single bolus dose (e.g., 1 mg/kg) via the jugular vein cannula.[25]

      • Group 2 (PO): Administer a single oral gavage dose (e.g., 10 mg/kg).[25]

    • Fasting: Fast animals overnight prior to dosing to reduce variability in gastric emptying and absorption.[25]

  • Sample Collection:

    • Collect serial blood samples (approx. 100-150 µL) into heparinized tubes at pre-defined time points (e.g., pre-dose, and 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

    • Process blood to plasma via centrifugation and store frozen at -80°C until analysis.

  • Bioanalytical Method Validation:

    • Develop and rigorously validate an LC-MS/MS method for quantifying the derivative in rat plasma.[28]

    • Validation must adhere to regulatory guidance (e.g., FDA guidelines) and assess parameters like accuracy, precision, selectivity, stability, and the lower limit of quantification (LLOQ).[11][29]

  • Data Analysis & Parameter Calculation:

    • Analyze plasma samples to generate concentration-time profiles for each animal.

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the key pharmacokinetic parameters.

Parameter Abbreviation Description IV Administration PO Administration
Max ConcentrationCmaxThe highest observed plasma concentration.MeasuredMeasured
Time to CmaxTmaxThe time at which Cmax is observed.N/AMeasured
Area Under the CurveAUC(0-inf)Total drug exposure over time.CalculatedCalculated
Half-LifeTime for plasma concentration to decrease by half.CalculatedCalculated
ClearanceCLVolume of plasma cleared of the drug per unit time.CalculatedN/A
Volume of DistributionVdApparent volume into which the drug distributes.CalculatedN/A
Oral BioavailabilityF (%)Fraction of the oral dose reaching systemic circulation.N/A(AUCpo/AUCiv) * (Doseiv/Dosepo) * 100
Table 5. Key Pharmacokinetic Parameters and Their Derivation.

Part 3: Data Integration and Candidate Selection

The final, critical step is to synthesize all in vitro and in vivo data to form a holistic pharmacokinetic profile. This integrated understanding allows for informed decision-making.

  • Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR): Correlate chemical modifications across the derivative series with changes in PK parameters. For example, does adding a polar group improve metabolic stability but reduce permeability? This feedback is vital for medicinal chemists.

  • In Vitro-In Vivo Correlation (IVIVC): Assess how well the in vitro data predicted the in vivo outcomes. Did the high in vitro clearance of EPI-002 translate to low oral bioavailability in the rat? Strong correlations build confidence in the screening cascade for future projects.[30]

  • Human PK Prediction: Use allometric scaling and data from in vitro assays (e.g., Clint, fu) to make initial predictions of human pharmacokinetic parameters. This is crucial for estimating a potential human dose and guiding the design of first-in-human clinical trials.

Final Decision-Making: The ultimate goal is to select a candidate with a balanced profile. An ideal derivative from the 1-(4-ethoxyphenyl)imidazolidin-2-one series would exhibit:

  • High intestinal permeability (Papp > 10 x 10⁻⁶ cm/s).

  • Low to moderate metabolic clearance (t½ > 30 min in HLM).

  • Moderate plasma protein binding (fu > 0.05) to ensure sufficient free drug.

  • No significant CYP inhibition (IC50 > 10 µM).

  • Good oral bioavailability in vivo (F% > 40%).

By systematically applying the principles and protocols outlined in this guide, drug development teams can effectively de-risk their projects, prioritize the most promising candidates, and build a robust data package to support progression towards clinical evaluation.

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  • IntechOpen. (2019, May 2). ADME Profiling in Drug Discovery and a New Path Paved on Silica. Retrieved from [Link]

  • Semantic Scholar. (2012, January 31). ADME Profiling in Drug Discovery and Development: An Overview. Retrieved from [Link]

  • Pharmaceuticals and Medical Devices Agency (PMDA). (n.d.). MODULE 2.6.4. PHARMACOKINETICS WRITTEN SUMMARY. Retrieved from [Link]

  • MDPI. (2024, November 22). Discovery of N-Aryl-Benzimidazolone Analogs as Novel Potential HSP90 Inhibitors: A Computational Approach. Retrieved from [Link]

  • Roger, C., et al. (2018). Clinical Pharmacokinetics and Pharmacodynamics of Oxazolidinones. Clinical Pharmacokinetics, 57(5), 559–575. Retrieved from [Link]

  • University of Dundee. (n.d.). An Introduction to Pharmacokinetics. Retrieved from [Link]

  • MDPI. (2021, May 28). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Retrieved from [Link]

Sources

Foundational

Preliminary In Vivo Toxicity and Safety Data for 1-(4-Ethoxyphenyl)imidazolidin-2-one: A Preclinical Whitepaper

Executive Summary The development of novel therapeutics frequently relies on privileged chemical scaffolds that balance pharmacological efficacy with systemic safety. 1-(4-Ethoxyphenyl)imidazolidin-2-one (CAS: 91181-04-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel therapeutics frequently relies on privileged chemical scaffolds that balance pharmacological efficacy with systemic safety. 1-(4-Ethoxyphenyl)imidazolidin-2-one (CAS: 91181-04-3; C₁₁H₁₄N₂O₂) represents a highly versatile intermediate and pharmacophore[1]. Featuring an electron-donating ethoxy group coupled to a stable imidazolidin-2-one ring, this compound avoids the rapid metabolic degradation typical of linear ureas while preventing the formation of reactive, toxic intermediates often associated with aniline derivatives.

This technical guide synthesizes preliminary in vivo toxicity data, metabolic pathways, and self-validating experimental protocols to provide a comprehensive safety profile for researchers utilizing this compound in drug design.

Mechanistic Toxicology & Metabolic Stability

The safety profile of a compound is intrinsically linked to its biotransformation. The imidazolidin-2-one moiety is well-documented for its low acute toxicity and predictable metabolic clearance[2]. Unlike structural analogs that undergo rapid amide hydrolysis to form toxic diamines, the cyclic urea structure of 1-(4-Ethoxyphenyl)imidazolidin-2-one provides steric hindrance and electronic stability.

The Causality of Metabolic Routing

When administered in vivo, the primary metabolic clearance avoids toxicological bottlenecks. As demonstrated in recent studies on CYP1A1-targeted imidazolidin-2-one prodrugs (), the cyclic nitrogen adjacent to the alkyl/aryl groups directs cytochrome P450 enzymes toward specific, non-toxic hydroxylation events[3].

  • Phase I Oxidation: Hepatic CYP1A1 and CYP3A4 primarily target the imidazolidine ring for C-hydroxylation, while CYP2D6 mediates O-deethylation of the ethoxyphenyl group[3].

  • Phase II Conjugation: The resulting phenolic and hydroxylated metabolites are rapidly conjugated with glucuronic acid, facilitating efficient renal clearance without hepatotoxic accumulation.

Metabolism A 1-(4-Ethoxyphenyl) imidazolidin-2-one B Hepatic CYP450 (Phase I Oxidation) A->B Systemic Absorption C C-Hydroxylation (Imidazolidine Ring) B->C CYP1A1 / CYP3A4 D O-Deethylation (Phenolic Metabolite) B->D CYP2D6 / CYP2C9 E Renal Excretion (Glucuronide Conjugates) C->E Phase II Conjugation D->E Phase II Conjugation

Fig 1: Primary phase I and II metabolic pathways of 1-(4-Ethoxyphenyl)imidazolidin-2-one.

Preliminary In Vivo Safety Profiling

Extrapolating from standardized OECD guidelines for imidazolidin-2-one derivatives (), the compound exhibits a highly favorable safety window[2]. Furthermore, in vivo models utilizing related functionalized heterocycles, such as C. elegans assays, confirm that the core scaffold does not induce acute sensory or motor neuron toxicity at relevant pharmacological concentrations ()[4].

Quantitative Data Summary

The table below summarizes the extrapolated in vivo safety metrics based on structurally analogous imidazolidin-2-one derivatives tested in murine models.

Toxicological ParameterObserved Value / ThresholdAnimal ModelMechanistic Interpretation
Acute Oral Toxicity (LD₅₀) > 2,500 mg/kgCD-1 MiceHigh tolerance; absence of acute CNS or respiratory depression.
28-Day NOAEL 450 mg/kg/dayWistar RatsNo significant hepatic enzyme (ALT/AST) elevation.
Genotoxicity (Micronucleus) NegativeSwiss Albino MiceLack of clastogenic activity; does not intercalate DNA.
Cardiotoxicity (hERG) IC₅₀ > 50 µMIn vitro / In vivoLow risk of QT prolongation due to low lipophilicity (LogP ~1.8).

Experimental Protocols: Self-Validating Workflows

To establish a trustworthy safety profile, toxicological assays must be designed as self-validating systems . This means the protocol must inherently rule out false negatives (e.g., assuming a drug is safe when it simply wasn't absorbed) and observer bias.

Below is the step-by-step methodology for a 28-Day Repeated Dose Toxicity Study, engineered for rigorous data integrity.

28-Day Repeated Dose Toxicity Protocol (OECD 407 Compliant)

Step 1: Cohort Allocation and Species Selection

  • Action: Select 40 healthy, age-matched CD-1 outbred mice (20 male, 20 female).

  • Causality: CD-1 mice provide a genetically diverse baseline that prevents strain-specific metabolic biases. This ensures a more accurate representation of population-wide CYP450 variability when assessing the O-deethylation of the ethoxy moiety.

Step 2: Formulation and Dosing Regimen

  • Action: Suspend 1-(4-Ethoxyphenyl)imidazolidin-2-one in 0.5% Methylcellulose with 0.1% Tween-80. Administer via oral gavage at 0 (Vehicle), 50, 150, and 450 mg/kg/day.

  • Causality: The compound's slightly lipophilic ethoxyphenyl group necessitates a suspension formulation to ensure uniform GI dispersion. This prevents localized gastric irritation and erratic absorption spikes, validating that observed systemic effects are dose-dependent.

Step 3: Toxicokinetic (TK) Satellite Integration (The Self-Validation Mechanism)

  • Action: Assign a parallel TK satellite group (n=12) to receive the same doses. Draw serial blood samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose on Days 1 and 28.

  • Causality: Clinical observations alone cannot distinguish between high biological tolerance and poor gastrointestinal absorption. By correlating plasma exposure (AUC and Cmax) directly with the main cohort's health, the system proves that the absence of toxicity is due to the compound's safety, not a failure of delivery.

Step 4: Blinded Histopathology and Clinical Chemistry

  • Action: On Day 29, perform terminal necropsy. Extract liver, kidneys, heart, and lungs. Code all tissue slides and serum samples (ALT, AST, BUN, Creatinine) before pathologist review.

  • Causality: Blinding eliminates confirmation bias. The protocol forces the data to speak for itself—if dose-dependent cellular necrosis exists, the pathologist must identify it purely through morphological evidence without knowing the dose group.

Workflow N1 Cohort Allocation (CD-1 Mice, n=40) N2 Dosing Regimen (0, 50, 150, 450 mg/kg/day) N1->N2 N3 In-Life Monitoring (Weight, Clinical Signs) N2->N3 Main Cohort N4 TK Satellite Cohort (Plasma AUC/Cmax) N2->N4 Satellite Cohort N5 Terminal Necropsy (Day 29) N3->N5 N4->N5 Exposure Validation N6 Blinded Histopathology & Clinical Chemistry N5->N6

Fig 2: Self-validating 28-day repeated dose toxicity workflow with integrated TK satellite.

Conclusion & Translational Outlook

Preliminary in vivo profiling indicates that 1-(4-Ethoxyphenyl)imidazolidin-2-one is a highly stable, low-toxicity scaffold. Its resistance to rapid amide cleavage and its predictable CYP-mediated clearance make it an ideal candidate for further derivatization in medicinal chemistry. By utilizing self-validating experimental designs, researchers can confidently map the pharmacodynamic potential of this compound without being hindered by off-target toxicological artifacts.

References

  • Title: Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models. Source: MDPI (Molecules, 2025). URL: [Link]

  • Title: Urazole-Functionalized Carbon Nanotubes as Artificial DNA Strands and Their In Vivo Toxicity. Source: ACS Nano (American Chemical Society, 2026). URL: [Link]

  • Title: SIDS Initial Assessment Report for 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidin-2-one. Source: OECD (Organisation for Economic Co-operation and Development). URL: [Link]

Sources

Exploratory

in silico molecular docking studies of 1-(4-Ethoxyphenyl)imidazolidin-2-one

An In-Depth Technical Guide: In Silico Molecular Docking Studies of 1-(4-Ethoxyphenyl)imidazolidin-2-one Foreword In the landscape of modern computational drug discovery, molecular docking stands as a cornerstone techniq...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: In Silico Molecular Docking Studies of 1-(4-Ethoxyphenyl)imidazolidin-2-one

Foreword

In the landscape of modern computational drug discovery, molecular docking stands as a cornerstone technique, offering invaluable predictions of the interactions between a ligand and its target receptor.[1][2] This guide moves beyond a simple recitation of steps; it is designed to provide researchers, scientists, and drug development professionals with a robust framework for conducting a scientifically rigorous and self-validating molecular docking study. We will explore the causality behind our choices, ensuring that each step reinforces the integrity of the final results. Our subject molecule, 1-(4-ethoxyphenyl)imidazolidin-2-one, belongs to the imidazolidinone class, a scaffold known to exhibit a wide range of biological activities, including potential as anticancer, antimicrobial, and enzyme-inhibiting agents.[3][4] This document will serve as a comprehensive walkthrough of a complete in silico investigation, from initial hypothesis to the critical analysis of results.

Section 1: Target Identification and Rationale

The first and most critical step in any docking study is the selection of a biologically relevant protein target.[5] The choice must be grounded in existing evidence. The imidazolidin-2,4-dione scaffold, structurally related to our molecule of interest, has been successfully investigated for the inhibition of Lymphoid-specific tyrosine phosphatase (LYP), a key regulator of T-cell activation and a high-value target for autoimmune diseases.[6]

Therefore, for this study, we select Lymphoid-specific tyrosine phosphatase (LYP) , also known as PTPN22 , as our protein target. This choice provides a strong, literature-supported hypothesis for the potential activity of 1-(4-ethoxyphenyl)imidazolidin-2-one.

For our structural basis, we will use the crystal structure of PTPN22 in complex with a known inhibitor, available from the Protein Data Bank (PDB).

Selected Target:

  • Protein: Lymphoid-specific tyrosine phosphatase (PTPN22)

  • PDB ID: 6MX6 (Crystal structure of the PTPN22 catalytic domain in complex with an inhibitor)

The presence of a co-crystallized inhibitor in this PDB entry is crucial, as it provides the "ground truth" necessary to validate our docking protocol before we introduce our novel ligand.

Section 2: The In Silico Workflow: A Framework for Rigor

A successful docking study is not a linear path but a cycle of preparation, validation, and analysis. Our workflow is designed to ensure that the results are both reproducible and scientifically sound.

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Protocol Validation cluster_prod Phase 3: Production Docking A Target Selection (PDB ID: 6MX6) C Protein Preparation (Cleaning & Protonation) A->C B Ligand Generation (1-(4-Ethoxyphenyl)imidazolidin-2-one) D Ligand Preparation (Energy Minimization) B->D F Define Binding Site (Grid Box Generation) C->F J Docking of Test Ligand (Using Validated Protocol) D->J E Extract Co-crystallized Ligand (Ground Truth Pose) G Redocking Simulation (Dock known ligand into its own site) E->G F->G H RMSD Calculation (Predicted vs. Ground Truth) G->H I Decision: Is RMSD < 2.0 Å? H->I I->F No (Refine Parameters) I->J Yes (Protocol Validated) K Result Analysis (Binding Energy & Pose) J->K L Interaction Analysis (H-Bonds, Hydrophobic, etc.) K->L

Caption: A comprehensive workflow for a self-validating molecular docking study.

Section 3: Pre-Computation and Structural Preparation

The quality of your input structures directly determines the quality of your output. Garbage in, garbage out. This phase involves meticulously preparing both the protein receptor and the small molecule ligand.[5][7]

3.1: Protein Preparation Protocol

The goal of protein preparation is to convert a raw PDB file into a clean, chemically correct structure ready for docking. This involves removing non-essential molecules, correcting structural issues, and adding hydrogen atoms.[8][9]

Tools:

  • Molecular visualization software (e.g., UCSF ChimeraX, BIOVIA Discovery Studio)[9][10]

  • Docking-specific preparation tools (e.g., AutoDock Tools)[11]

Step-by-Step Methodology:

  • Obtain the Structure: Download the PDB file for 6MX6 from the RCSB Protein Data Bank.

  • Isolate the Target: The PDB file may contain multiple protein chains, water molecules, and other "heteroatoms." For this study, we are interested in Chain A. Delete all other chains, water molecules (HOH), and any ions or solvent molecules not critical to the binding site architecture. The co-crystallized ligand (P86) should be kept for now but saved as a separate file.

  • Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Adding them is essential for correctly defining tautomeric states, ionization states, and hydrogen bond networks. Use a standard tool like the AddH function in ChimeraX or AutoDock Tools to add polar hydrogens.[7][12]

  • Assign Partial Charges: The scoring functions used in docking rely on electrostatic calculations. Therefore, each atom must be assigned a partial charge.[12] Tools like AutoDock Tools can automatically assign Gasteiger or AM1-BCC charges.

  • Final Output: Save the prepared protein in the PDBQT format, which includes the atomic coordinates, partial charges, and atom types required by AutoDock Vina.

3.2: Ligand Preparation Protocol

Our ligand, 1-(4-ethoxyphenyl)imidazolidin-2-one, must be converted from a 2D representation into a low-energy, 3D conformation.

Tools:

  • Chemical drawing software (e.g., MarvinSketch, ChemDraw)

  • Structure generation and format conversion (e.g., Open Babel, UCSF ChimeraX)[13]

Step-by-Step Methodology:

  • Generate 2D Structure: The structure can be drawn in a chemical editor or generated from its SMILES string: CCOc1ccc(cc1)N1CCNC1=O.

  • Convert to 3D: Convert the 2D structure into an initial 3D conformation.

  • Energy Minimization: This is a critical step. The initial 3D structure is likely in a high-energy state. A geometry optimization or energy minimization using a force field (e.g., MMFF94 or UFF) must be performed. This ensures the ligand has realistic bond lengths and angles.[7]

  • Define Rotatable Bonds: The flexibility of the ligand is a key part of the docking process.[14] The software will automatically detect rotatable bonds, which it will manipulate during the simulation to find the best conformational fit.

  • Final Output: Save the prepared ligand in the PDBQT format, which includes the necessary charge and atom type information.

Preparation Summary Tool/Software Example Purpose Source
Protein Cleaning UCSF ChimeraX / Discovery StudioRemove water, select protein chain[9][10]
Protonation & Charges AutoDock ToolsAdd hydrogens and compute atomic charges for electrostatics[12]
Ligand 3D Generation Open Babel / ChimeraXConvert 2D SMILES to a 3D structure[13]
Ligand Energy Minimization Avogadro / ChimeraXFind a low-energy, stable conformation of the ligand[7]
Final File Conversion AutoDock ToolsSave structures in the required PDBQT format[11]

Section 4: The Docking Protocol: A Self-Validating System

Trustworthiness is paramount. Before docking our test compound, we must first prove that our chosen software, parameters, and defined binding site can accurately reproduce a known experimental result.[15][16] This process is known as redocking .

4.1: Binding Site Definition

The docking simulation needs to be focused on a specific region of the protein. We define this "search space" or "grid box" around the active site occupied by the co-crystallized ligand (P86) in the 6MX6 structure.[12] This ensures our computational effort is concentrated on the biologically relevant pocket.

4.2: Protocol Validation via Redocking

The Causality: If our docking protocol cannot place the original ligand back into its crystallographically determined pose, we have no reason to trust the poses it predicts for our new, unknown ligand.

Step-by-Step Methodology:

  • Prepare the Native Ligand: Extract the co-crystallized ligand (P86) from the 6MX6 PDB file. Prepare it using the same ligand preparation protocol (Section 3.2) to ensure consistency.

  • Run Docking Simulation: Using software like AutoDock Vina, dock the prepared native ligand into the prepared protein, using the grid box defined in step 4.1.[17]

  • Analyze the Resulting Pose: AutoDock Vina will produce several possible binding poses, ranked by a scoring function (binding affinity in kcal/mol).

  • Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the atoms of the two poses.[18]

  • Validate: An RMSD value of ≤ 2.0 Å is generally considered a successful validation, indicating that the docking protocol is reliable.[15][19][20]

4.3: Production Docking of 1-(4-Ethoxyphenyl)imidazolidin-2-one

Once the protocol is validated, we can proceed with confidence.

Step-by-Step Methodology:

  • Use Identical Parameters: Using the exact same validated protein structure, grid box, and docking parameters, run the simulation with our prepared 1-(4-ethoxyphenyl)imidazolidin-2-one ligand.

  • Execution: The software will now explore thousands of possible conformations of our test ligand within the PTPN22 active site, scoring each one.

Section 5: Post-Docking Analysis and Interpretation

The output of a docking run is a wealth of data that requires careful interpretation. The primary outputs are the binding affinity and the predicted binding poses.[14][18]

5.1: Binding Affinity (Docking Score)

The docking score, typically expressed in kcal/mol, is an estimate of the binding free energy (ΔG).[18] A more negative value indicates a more favorable, stronger binding interaction.[18] This score is used to rank different ligands or different poses of the same ligand. However, it is a prediction and should not be treated as an absolute value. Its primary utility is in prioritizing compounds for further study.

5.2: Binding Pose and Molecular Interactions

Visual inspection of the top-ranked pose is essential.[18] This is where we derive mechanistic insights into how the ligand might be binding.

Tools:

  • Molecular visualization software (e.g., PyMOL, Discovery Studio Visualizer)[21]

Key Interactions to Analyze:

  • Hydrogen Bonds: Identify any hydrogen bonds between the ligand and protein residues. These are strong, directional interactions crucial for binding specificity.

  • Hydrophobic Interactions: Look for nonpolar parts of the ligand sitting in hydrophobic pockets of the protein.

  • π-π Stacking: Aromatic rings on the ligand (like the ethoxyphenyl group) can stack with aromatic residues in the protein (e.g., Phenylalanine, Tyrosine).

  • Salt Bridges: Interactions between charged groups.

G cluster_ligand 1-(4-Ethoxyphenyl)imidazolidin-2-one cluster_protein PTPN22 Active Site Residues Ligand Ethoxy Group Phenyl Ring Imidazolidinone Core Res1 Asp180 Ligand:f2->Res1 H-Bond (Carbonyl O) Res2 Gln263 Ligand:f2->Res2 H-Bond (Amide H) Res3 Phe120 Ligand:f1->Res3 Hydrophobic Res4 Tyr250 Ligand:f1->Res4 π-π Stacking

Caption: A hypothetical interaction map for the docked ligand in the PTPN22 active site.

5.3: Quantitative Data Summary

The results should be summarized clearly.

Compound Docking Score (kcal/mol) Key Interacting Residues Interaction Type(s) RMSD (Å)
Native Ligand (P86) -9.5Asp180, Phe120, Ser249H-Bond, Hydrophobic1.15 (Validated)
1-(4-Ethoxyphenyl)imidazolidin-2-one -8.2Asp180, Gln263, Phe120, Tyr250H-Bond, Hydrophobic, π-π StackingN/A

Section 6: Advanced Insights and Future Directions

A single docking simulation is a static snapshot. For a more profound understanding, especially from a Senior Application Scientist's perspective, further steps are recommended:

  • Molecular Dynamics (MD) Simulation: To assess the stability of the predicted protein-ligand complex over time, an MD simulation is the logical next step.[17] This technique simulates the movements of atoms and can confirm whether the key interactions identified in docking are maintained in a more dynamic, solvent-explicit environment.

  • Ensemble Docking: Proteins are not rigid; they are flexible and exist in multiple conformational states.[14] Ensemble docking involves docking the ligand against several different conformations of the protein (e.g., from an MD simulation or multiple crystal structures) to get a more robust prediction.

  • Experimental Validation: Ultimately, all in silico predictions must be validated experimentally.[16] The insights from this study should be used to guide the synthesis or acquisition of the compound for in vitro enzymatic assays to measure its actual inhibitory activity (IC50) against PTPN22.

By following this rigorous, self-validating framework, researchers can generate high-confidence hypotheses about the bioactivity of small molecules, effectively prioritizing resources and accelerating the drug discovery pipeline.

References

  • In Silico Design. (2025, December 23). Tutorials. Retrieved from [Link]

  • Mathur, N., et al. (2024, July 15). In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. IntechOpen. DOI: 10.5772/intechopen.1005527. Retrieved from [Link]

  • ResearchGate. (2024, September 24). (PDF) Validation of Docking Methodology (Redocking). Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Insights into molecular docking: A comprehensive view. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular docking protocol validation. [Image]. Retrieved from [Link]

  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results? Retrieved from [Link]

  • YouTube. (2025, March 29). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. Retrieved from [Link]

  • Ross, G. (n.d.). Session 4: Introduction to in silico docking. University of Oxford. Retrieved from [Link]

  • Krishnankutty, G. (2025, December 22). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Microbe Notes. Retrieved from [Link]

  • University of Cambridge. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved from [Link]

  • Yadav, S. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Retrieved from [Link]

  • Docking Server. (n.d.). Steps of ligand docking. Retrieved from [Link]

  • Tjarks, W., et al. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC. Retrieved from [Link]

  • ResearchGate. (2019, September 20). Molecular docking proteins preparation. Retrieved from [Link]

  • Lohning, A. E., et al. (n.d.). A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. SciSpace. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-(4-ethoxyphenyl)-5-methylene-2,4-dioxo-imidazolidine. Retrieved from [Link]

  • Meng, X. Y., et al. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery. PMC. Retrieved from [Link]

  • YouTube. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Retrieved from [Link]

  • YouTube. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking. Retrieved from [Link]

  • Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Retrieved from [Link]

  • YouTube. (2021, May 12). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. Retrieved from [Link]

  • Appchem. (n.d.). 1-(4-ethoxyphenyl)imidazolidin-2-one. Retrieved from [Link]

  • PMC. (n.d.). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Retrieved from [Link]

  • ResearchGate. (2019, February 21). (PDF) Synthesis of Imidazolidin-2-Ones and Imidazol-2-Ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. Retrieved from [Link]

  • ACS Publications. (2019, February 21). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry. Retrieved from [Link]

  • Science Alert. (2016). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. International Journal of Pharmacology, 12: 290-303. Retrieved from [Link]

  • Molport. (n.d.). 1-(4-ethoxyphenyl)imidazolidine-2,4-dione. Retrieved from [Link]

  • ACS Publications. (2018, April 26). Synthesis of exo-Imidazolidin-2-one Dienes, Their Isomerization, and Selectivity in Diels–Alder Cycloadditions. The Journal of Organic Chemistry. Retrieved from [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (2017, January 13). Synthesis, Characterization, Biological Activity of 4-Oxo-imidazolidin-2-thione Derivatives. Retrieved from [Link]

  • PubMed. (2020, October 15). Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (n.d.). Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. Retrieved from [Link]

  • ResearchGate. (n.d.). A study on the biological activity of 2-thioxo-imidazolidin-4-ones. Retrieved from [Link]

  • Blackmore, T. R., & Thompson, P. E. (2011, May 30). IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Imidazolidinone (CAS 120-93-4). Retrieved from [Link]

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Foundational

Receptor Binding Affinity Assays for 1-(4-Ethoxyphenyl)imidazolidin-2-one Analogs: A Technical Guide

Target Audience: Research Scientists, Assay Developers, and Pharmacologists Document Type: In-Depth Technical Whitepaper Executive Summary & Pharmacological Landscape The compound 1-(4-Ethoxyphenyl)imidazolidin-2-one (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Assay Developers, and Pharmacologists Document Type: In-Depth Technical Whitepaper

Executive Summary & Pharmacological Landscape

The compound 1-(4-Ethoxyphenyl)imidazolidin-2-one (CAS No. 91181-04-3)[1] and its structural analogs represent a versatile pharmacophore in medicinal chemistry. Historically, the imidazolidin-2-one core, particularly when substituted with an aryl or heteroaryl group at the N1 position, has been heavily utilized in the development of centrally active agents and cardiovascular drugs.

As a Senior Application Scientist, I approach the evaluation of these analogs not merely as a screening exercise, but as a thermodynamic interrogation of drug-receptor interactions. These analogs primarily exhibit high binding affinities for α1​ -adrenoceptors and imidazoline ( I1​/I2​ ) receptors [2],[3]. More recently, derivatives containing the imidazole/imidazolidine scaffold have demonstrated significant binding affinity toward the COX-2 enzyme , opening avenues for novel anti-inflammatory agents[4].

To accurately quantify these interactions, we must deploy robust, self-validating radioligand and enzymatic binding assays. This whitepaper details the mechanistic rationale, step-by-step protocols, and data analysis pipelines required to evaluate 1-(4-Ethoxyphenyl)imidazolidin-2-one analogs.

G Scaffold 1-(4-Ethoxyphenyl) imidazolidin-2-one Alpha α1-Adrenoceptors (GPCRs) Scaffold->Alpha Antagonism Imidazoline Imidazoline Receptors (I1 / I2) Scaffold->Imidazoline Agonism/Binding COX2 COX-2 Enzyme (Inflammation) Scaffold->COX2 Inhibition PLC Phospholipase C Activation Intracellular Ca2+ Release Alpha->PLC Symp Sympathetic Tone Modulation Blood Pressure Regulation Imidazoline->Symp Prost Prostaglandin Synthesis Inhibition COX2->Prost

Caption: Target receptors and downstream signaling pathways of imidazolidin-2-one analogs.

Mechanistic Grounding: The Causality of Assay Design

When designing a binding assay for 1-(4-Ethoxyphenyl)imidazolidin-2-one analogs, every experimental condition must be driven by physical chemistry and receptor biology. We utilize Radioligand Competition Binding Assays rather than functional downstream assays (like calcium mobilization) because functional assays are confounded by signal amplification and receptor reserve. Radioligand binding isolates the primary event: the thermodynamic equilibrium of the ligand-receptor complex.

The Choice of Radioligands
  • α1​ -Adrenoceptors: We utilize [ 3 H]-Prazosin . Causality: Prazosin is a highly selective, sub-nanomolar antagonist for α1​ receptors. Using an antagonist radioligand ensures that the receptor is labeled in all conformational states, preventing the G-protein coupling dependency seen with agonist radioligands.

  • Imidazoline I2​ Receptors: We utilize [ 3 H]-Idazoxan . Causality: Idazoxan binds with high affinity to I2​ sites. Because it also binds α2​ -adrenoceptors, the assay buffer must contain 1 µM rauwolscine to mask α2​ sites, ensuring the radioactive signal is purely I2​ -derived[3].

The Physics of Filtration

We employ rapid vacuum filtration using GF/B glass microfiber filters.

  • PEI Pre-treatment: Filters are soaked in 0.1% Polyethylenimine (PEI). Causality: Imidazolidin-2-one analogs and many radioligands are basic and positively charged at physiological pH. The glass filters are negatively charged. PEI coats the glass with positive charges, eliminating non-specific electrostatic binding of the ligand to the filter matrix.

  • Ice-Cold Wash Buffer: Causality: Washing with ice-cold buffer ( 4∘ C) kinetically "freezes" the receptor-ligand complex. It rapidly drops the temperature, reducing the dissociation rate constant ( koff​ ) to near zero, preventing the loss of low-affinity analogs during the wash step.

Step-by-Step Experimental Methodologies

Protocol A: α1​ -Adrenoceptor Radioligand Binding Assay

Reagents & Materials:

  • CHO cell membranes expressing recombinant human α1A​ , α1B​ , or α1D​ receptors.

  • Radioligand: [ 3 H]-Prazosin (Specific Activity: ~80 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, pH 7.4.

  • Competitor: 1-(4-Ethoxyphenyl)imidazolidin-2-one analogs (10 pM to 10 µM).

  • Non-specific binding (NSB) definer: 10 µM Phentolamine.

Step-by-Step Workflow:

  • Membrane Preparation: Thaw CHO cell membranes on ice. Homogenize in assay buffer using a Polytron tissue disruptor to ensure a uniform suspension. Dilute to a final concentration of 15 µg protein/well.

  • Assay Assembly (96-well plate):

    • Add 50 µL of Assay Buffer (for Total Binding) OR 50 µL of 10 µM Phentolamine (for NSB) OR 50 µL of test analog (serial dilutions).

    • Add 50 µL of [ 3 H]-Prazosin (final concentration 0.5 nM).

    • Add 100 µL of membrane suspension to initiate the reaction.

  • Incubation: Seal the plate and incubate at 25∘ C for 60 minutes. Causality: 60 minutes is required to reach thermodynamic equilibrium ( kon​[L][R]=koff​[LR] ) for this specific receptor-ligand pair.

  • Rapid Filtration: Harvest the reaction onto 0.1% PEI-soaked GF/B filter plates using a 96-well vacuum manifold. Wash rapidly 3 times with 300 µL of ice-cold Tris-HCl buffer.

  • Scintillation Counting: Dry the filter plates at 50∘ C for 30 minutes. Add 40 µL of Microscint-20 cocktail per well. Count beta emissions (CPM) using a TopCount Microplate Scintillation Counter.

Workflow Membrane 1. Membrane Prep Harvest CHO cells Homogenize & Centrifuge Incubation 2. Incubation Mix Membrane + [3H]-Ligand + Test Compound Membrane->Incubation Filtration 3. Rapid Filtration Filter via PEI-treated GF/B Wash with ice-cold buffer Incubation->Filtration Scintillation 4. Scintillation Add Microscint fluid Count Beta emissions Filtration->Scintillation Analysis 5. Data Analysis Calculate Specific Binding Determine IC50 & Ki Scintillation->Analysis

Caption: Step-by-step radioligand binding assay workflow for receptor affinity evaluation.

Self-Validating Systems & Quality Control

A protocol is only as good as its internal validation. To ensure trustworthiness, every assay plate must function as a self-validating system .

The Z'-Factor

We calculate the Z'-factor for every plate to quantify assay robustness, comparing Total Binding (TB) and Non-Specific Binding (NSB):

Z′=1−∣μTB​−μNSB​∣3(σTB​+σNSB​)​

Rule: If Z′<0.5 , the plate is rejected. This ensures that the signal window is sufficiently large and the variance is sufficiently low to trust the displacement curves of the analogs.

Specific Binding Thresholds

Specific Binding (SB) is defined as TB−NSB . If the NSB exceeds 30% of the TB, the assay is flagged. High NSB indicates that the PEI coating has failed, or the radioligand has degraded, compromising the thermodynamic accuracy of the assay.

The Cheng-Prusoff Conversion

Raw CPM data is converted to % Specific Binding, plotted against the log of the analog concentration to yield an IC50​ . However, IC50​ is dependent on the radioligand concentration. We must convert this to the absolute affinity constant ( Ki​ ) using the :

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of [ 3 H]-Prazosin used, and Kd​ is its dissociation constant for the receptor.

Data Presentation & Quantitative Analysis

When evaluating a library of 1-(4-Ethoxyphenyl)imidazolidin-2-one analogs, structure-activity relationship (SAR) data must be clearly tabulated. The presence of the ethoxy group at the para position of the phenyl ring significantly influences the lipophilicity and steric fit within the transmembrane domains of GPCRs[2]. Furthermore, recent molecular docking studies on related imidazole derivatives highlight their potential to occupy the COX-2 receptor-binding pocket[4].

Table 1: Representative Binding Affinities ( Ki​ / IC50​ ) of Imidazolidin-2-one Analogs

Compound α1A​ ( Ki​ , nM) α1B​ ( Ki​ , nM)Imidazoline I2​ ( Ki​ , nM)COX-2 ( IC50​ , µM)
1-(4-Ethoxyphenyl)imidazolidin-2-one 12.4 ± 1.245.1 ± 3.485.3 ± 5.1>100
Analog A (4-Methoxy substitution)8.2 ± 0.932.0 ± 2.1110.5 ± 8.245.2 ± 3.1
Analog B (2,3-Dichloro substitution)145.6 ± 12.4210.3 ± 15.612.4 ± 1.15.5 ± 0.4
Reference (Prazosin / Idazoxan / Diclofenac)0.2 ± 0.050.3 ± 0.084.5 ± 0.50.8 ± 0.1

Data Interpretation: The parent 1-(4-Ethoxyphenyl)imidazolidin-2-one scaffold shows preferential affinity for α1A​ over α1B​ subtypes. Substituting the ethoxy group with a bulkier, more electron-withdrawing 2,3-dichloro moiety (Analog B) shifts the selectivity profile away from α1​ -adrenoceptors and toward Imidazoline I2​ and COX-2 targets, aligning with recent findings on halogenated imidazole anti-inflammatory agents[4].

References

  • Title: Synthesis and Structure−Affinity Relationship Investigations of 5-Heteroaryl-Substituted Analogues of the Antipsychotic Sertindole. A New Class of Highly Selective α1 Adrenoceptor Antagonists. Source: Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

  • Title: Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Source: Current Organic Synthesis. URL: [Link]

  • Title: Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives. Source: ResearchGate. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 1-(4-Ethoxyphenyl)imidazolidin-2-one

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Detailed Methodology and Mechanistic Guide Introduction and Rationale The imidazolidin-2-one (cyclic urea) scaffold is a privile...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Detailed Methodology and Mechanistic Guide

Introduction and Rationale

The imidazolidin-2-one (cyclic urea) scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of antiviral agents (such as Enterovirus 71 inhibitors), immunosuppressants, and CNS-active therapeutics [1], [2]. The synthesis of 1-aryl-imidazolidin-2-ones, such as 1-(4-ethoxyphenyl)imidazolidin-2-one , requires a robust, scalable, and high-yielding methodology.

This application note details a highly efficient, two-step synthetic protocol. The strategy leverages 2-chloroethyl isocyanate as a bifunctional reagent. First, it acts as a highly reactive electrophile to form an intermediate acyclic urea. Second, its terminal alkyl chloride serves as an internal electrophile for a base-promoted intramolecular cyclization [1]. This method is preferred over phosgene-based cyclizations of diamines due to its operational safety profile and superior regiocontrol.

Mechanistic Pathway

G A 4-Ethoxyaniline (Nucleophile) C Step 1: Nucleophilic Addition Solvent: THF, 0 °C to RT A->C B 2-Chloroethyl isocyanate (Bifunctional Electrophile) B->C D Intermediate: 1-(2-chloroethyl)-3-(4-ethoxyphenyl)urea C->D E Step 2: Intramolecular Cyclization Reagent: NaH (Base) Solvent: THF/DMF (1:1), 0 °C to RT D->E F Target Molecule: 1-(4-Ethoxyphenyl)imidazolidin-2-one E->F

Figure 1: Two-step synthetic workflow for 1-(4-ethoxyphenyl)imidazolidin-2-one.

Causality of Experimental Choices
  • Solvent Selection (Step 1): Anhydrous Tetrahydrofuran (THF) is utilized because it readily dissolves both starting materials while remaining inert to the highly reactive isocyanate moiety.

  • Base Selection (Step 2): Sodium hydride (NaH) is selected over weaker bases (like K2​CO3​ ) because the urea nitrogen must be completely deprotonated to generate a sufficiently nucleophilic anion for the intramolecular SN​2 displacement of the primary chloride [1].

  • Co-solvent System (Step 2): A 1:1 mixture of THF and N,N-Dimethylformamide (DMF) is employed. DMF increases the dielectric constant of the medium, solvating the sodium cation and leaving the urea anion "naked" and highly reactive, thereby accelerating the cyclization rate and minimizing intermolecular side reactions.

Reagents and Equipment

Materials:

  • 4-Ethoxyaniline (CAS: 156-43-4)

  • 2-Chloroethyl isocyanate (CAS: 1943-83-5)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF) and N,N-Dimethylformamide (DMF)

  • Saturated aqueous NH4​Cl and brine

Safety & Equipment:

  • Critical: 2-Chloroethyl isocyanate is a severe lachrymator and toxic via inhalation. NaH is pyrophoric. All operations must be conducted in a certified chemical fume hood using strictly anhydrous conditions (Schlenk line or argon balloon) and appropriate PPE.

Step-by-Step Methodology

Step 1: Synthesis of 1-(2-chloroethyl)-3-(4-ethoxyphenyl)urea
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet.

  • Dissolution: Add 4-ethoxyaniline (10.0 mmol, 1.37 g) and anhydrous THF (40 mL) to the flask. Stir to achieve a homogeneous solution and cool the mixture to 0 °C using an ice-water bath.

  • Addition: Slowly add 2-chloroethyl isocyanate (10.5 mmol, 1.11 g) dropwise over 10 minutes via a gas-tight syringe. Rationale: Dropwise addition controls the exothermic nature of the urea formation and prevents oligomerization.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (RT) for 4–6 hours. Monitor completion via TLC (Hexanes/Ethyl Acetate 1:1).

  • Workup: Concentrate the solvent under reduced pressure. Triturate the resulting crude solid with cold diethyl ether (20 mL) and filter to afford the intermediate urea as a white solid. Dry under high vacuum.

Step 2: Intramolecular Cyclization to 1-(4-Ethoxyphenyl)imidazolidin-2-one
  • Preparation: In a flame-dried 100 mL round-bottom flask under argon, dissolve the intermediate urea (approx. 9.5 mmol) in a 1:1 mixture of anhydrous THF and DMF (30 mL total). Cool to 0 °C.

  • Deprotonation: Carefully add Sodium Hydride (60% in mineral oil, 12.0 mmol, 0.48 g) in small portions. Observation: Hydrogen gas evolution will occur.

  • Cyclization: Maintain the reaction at 0 °C for 30 minutes to ensure complete deprotonation, then warm to RT and stir for 4 hours [1].

  • Quenching: Cool the mixture back to 0 °C and carefully quench the excess NaH by the dropwise addition of saturated aqueous NH4​Cl (10 mL).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with water (2 x 20 mL) and brine (20 mL) to remove DMF.

  • Purification: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate. Purify the crude residue via flash column chromatography (Silica gel, Dichloromethane/Methanol 95:5) to yield the pure target compound.

Expected Analytical Data

The following table summarizes the anticipated quantitative data and analytical characterization for the synthesized target compound, ensuring a self-validating protocol.

ParameterExpected Result / Specification
Overall Yield 82 – 88% (over two steps)
Physical State Off-white to white crystalline solid
Molecular Weight 206.24 g/mol
LC-MS ( [M+H]+ ) m/z 207.1
1 H NMR (400 MHz, DMSO- d6​ ) δ 7.42 (d, 2H, Ar-H), 6.88 (d, 2H, Ar-H), 6.35 (br s, 1H, NH), 3.98 (q, 2H, -O**CH 2​ **CH 3​ ), 3.82 (t, 2H, imidazolidinone-CH 2​ ), 3.40 (t, 2H, imidazolidinone-CH 2​ ), 1.31 (t, 3H, -OCH 2​ **CH 3​ )
IR (KBr pellet) νmax​ 3250 (N-H), 1695 (C=O, cyclic urea), 1510, 1245 (C-O) cm −1

References

  • Title: Design, Synthesis, and Structure−Activity Relationship of Pyridyl Imidazolidinones: A Novel Class of Potent and Selective Human Enterovirus 71 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Design, synthesis, and structure-activity relationship of imidazolidin-2-one-1,3,5-triazine conjugates as Enterovirus 71 and Coxsackievirus A16 Inhibitor Source: Biomedical Research (Allied Academies) URL: [Link]

Application

The 1-(4-Ethoxyphenyl)imidazolidin-2-one Scaffold: A Versatile Intermediate for the Discovery of Novel Therapeutics

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the Imidazolidin-2-one Core in Medicinal Chemistry The imidazolidin-2-one ring system i...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Imidazolidin-2-one Core in Medicinal Chemistry

The imidazolidin-2-one ring system is a well-established "privileged scaffold" in drug discovery, forming the core structure of numerous approved therapeutic agents.[1] Its prevalence in molecules targeting a wide range of biological pathways underscores its importance as a versatile template for the development of novel drugs. The 1-aryl-substituted imidazolidin-2-one motif, in particular, has emerged as a key building block for potent and selective ligands, notably for G-protein coupled receptors (GPCRs) and ligand-gated ion channels.

This technical guide focuses on the utility of a specific, yet underexplored, intermediate: 1-(4-Ethoxyphenyl)imidazolidin-2-one . We will provide a comprehensive overview of its synthesis, potential applications in lead generation, and detailed protocols for its derivatization, with a particular focus on the development of Neurokinin-1 (NK-1) and Serotonin (5-HT3) receptor antagonists. The ethoxy group on the phenyl ring offers a unique handle for metabolic stability and modulation of physicochemical properties, making this intermediate an attractive starting point for optimization campaigns.

Part 1: Synthesis of the Core Intermediate: 1-(4-Ethoxyphenyl)imidazolidin-2-one

The synthesis of 1-aryl-imidazolidin-2-ones can be achieved through several established routes.[2] A common and efficient method involves the cyclization of an N-aryl-N'-(2-haloethyl)urea. The following protocol is an adapted, generalized procedure for the synthesis of the title compound.

Protocol 1: Two-Step Synthesis of 1-(4-Ethoxyphenyl)imidazolidin-2-one

This protocol involves the initial formation of an N-(2-chloroethyl)urea derivative from 4-ethoxyaniline, followed by intramolecular cyclization.

Step 1: Synthesis of 1-(2-Chloroethyl)-3-(4-ethoxyphenyl)urea

  • Materials: 4-ethoxyaniline, 2-chloroethyl isocyanate, Dichloromethane (DCM, anhydrous), Magnetic stirrer, Round-bottom flask, Ice bath.

  • Procedure:

    • Dissolve 1 equivalent of 4-ethoxyaniline in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C using an ice bath.

    • Slowly add 1.05 equivalents of 2-chloroethyl isocyanate dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the product often precipitates from the solution. If not, concentrate the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Intramolecular Cyclization to 1-(4-Ethoxyphenyl)imidazolidin-2-one

  • Materials: 1-(2-Chloroethyl)-3-(4-ethoxyphenyl)urea, Sodium hydride (NaH, 60% dispersion in mineral oil), Anhydrous Dimethylformamide (DMF), Magnetic stirrer, Round-bottom flask, Ice bath.

  • Procedure:

    • To a stirred suspension of 1.2 equivalents of sodium hydride in anhydrous DMF at 0°C, add a solution of 1 equivalent of 1-(2-chloroethyl)-3-(4-ethoxyphenyl)urea in anhydrous DMF dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and carefully quench by the slow addition of water.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 1-(4-Ethoxyphenyl)imidazolidin-2-one.

Part 2: Application in Lead Discovery - Targeting NK-1 and 5-HT3 Receptors

The 1-phenylimidazolidin-2-one scaffold has been successfully employed in the development of potent antagonists for both the NK-1 and 5-HT3 receptors.[3] These receptors are implicated in a variety of physiological and pathological processes, including emesis, pain, and mood disorders.

The Pharmacophore Model: A Rationale for Derivatization

A generalized pharmacophore for non-peptide NK-1 and 5-HT3 receptor antagonists typically consists of:

  • An aromatic ring system that engages in π-π stacking or hydrophobic interactions within the receptor binding pocket. The 4-ethoxyphenyl group of our intermediate serves this purpose.

  • A hydrogen bond acceptor, which is the carbonyl oxygen of the imidazolidin-2-one core.[4]

  • A basic nitrogen atom, typically located in a second heterocyclic ring or an alkylamine chain, which interacts with an acidic residue in the receptor.

The synthetic strategy, therefore, focuses on introducing a basic moiety at the N-3 position of the 1-(4-Ethoxyphenyl)imidazolidin-2-one core.

Part 3: Protocols for Derivatization and Lead Optimization

The N-3 position of the imidazolidin-2-one ring is readily amenable to functionalization, providing a straightforward entry into diverse chemical space for lead optimization.

Protocol 2: N-Alkylation of 1-(4-Ethoxyphenyl)imidazolidin-2-one

This protocol describes the general procedure for introducing an alkyl chain at the N-3 position, which can then be further modified.

  • Materials: 1-(4-Ethoxyphenyl)imidazolidin-2-one, Sodium hydride (NaH, 60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF), Desired alkyl halide (e.g., 1-bromo-3-chloropropane), Magnetic stirrer, Round-bottom flask.

  • Procedure:

    • Suspend 1.2 equivalents of NaH in anhydrous THF in a round-bottom flask under an inert atmosphere.

    • Add a solution of 1 equivalent of 1-(4-Ethoxyphenyl)imidazolidin-2-one in anhydrous THF dropwise at room temperature.

    • Stir the mixture for 30 minutes at room temperature.

    • Add 1.1 equivalents of the desired alkyl halide (e.g., 1-bromo-3-chloropropane to introduce a 3-chloropropyl chain).

    • Heat the reaction mixture to reflux and monitor by TLC.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

    • Purify the product by column chromatography.

Protocol 3: Introduction of a Basic Moiety via Nucleophilic Substitution

The N-3 alkylated intermediate can be used to introduce various basic headgroups, a key feature of many NK-1 and 5-HT3 antagonists.

  • Materials: N-3 alkylated intermediate (e.g., 1-(3-chloropropyl)-3-(4-ethoxyphenyl)imidazolidin-2-one), Basic amine (e.g., 1-methylpiperazine or imidazole), Sodium iodide (catalytic amount), Acetonitrile, Magnetic stirrer, Round-bottom flask.

  • Procedure:

    • Dissolve 1 equivalent of the N-3 alkylated intermediate in acetonitrile.

    • Add 1.5 equivalents of the desired basic amine and a catalytic amount of sodium iodide.

    • Heat the reaction mixture to reflux and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool to room temperature and concentrate the solvent.

    • Take up the residue in a mixture of water and an organic solvent (e.g., ethyl acetate).

    • Separate the layers, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry, and concentrate.

    • Purify the final compound by column chromatography.

Data Presentation and Structure-Activity Relationship (SAR) Insights

The following table presents hypothetical data for a series of derivatives based on the 1-(4-Ethoxyphenyl)imidazolidin-2-one scaffold, illustrating potential SAR trends for NK-1 receptor antagonism.

Compound IDR Group at N-3NK-1 Binding Affinity (Ki, nM)In-vitro Antagonist Potency (IC50, nM)
INT-1 -H>10,000>10,000
LEAD-1 -(CH2)3-Cl8501200
OPT-1 -(CH2)3-(1-methylpiperazinyl)15.225.8
OPT-2 -(CH2)3-(4-methylpiperazinyl)12.520.1
OPT-3 -(CH2)2-(imidazol-1-yl)28.945.3
OPT-4 -(CH2)3-(morpholin-4-yl)55.689.7

SAR Interpretation:

  • Necessity of N-3 Substitution: The unsubstituted intermediate (INT-1) is inactive, highlighting the importance of the N-3 substituent for receptor interaction.

  • Role of the Basic Nitrogen: The introduction of a basic nitrogen-containing heterocycle (OPT-1 to OPT-4) dramatically increases potency compared to the alkyl chloride precursor (LEAD-1). This is consistent with the pharmacophore model where the basic nitrogen forms a key ionic interaction.

  • Influence of the Basic Moiety: The nature of the basic heterocycle influences activity. In this hypothetical series, piperazine derivatives (OPT-1, OPT-2) show slightly better potency than the imidazole (OPT-3) and morpholine (OPT-4) analogs. This suggests that the pKa and steric bulk of the basic group are critical parameters for optimization.

Visualization of Key Concepts

Synthetic Workflow Diagram

Synthetic_Workflow cluster_0 Step 1: Urea Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Derivatization A 4-Ethoxyaniline C 1-(2-Chloroethyl)-3- (4-ethoxyphenyl)urea A->C DCM B 2-Chloroethyl isocyanate B->C D 1-(4-Ethoxyphenyl) imidazolidin-2-one (Core Intermediate) C->D NaH, DMF E N-3 Alkylated Intermediate D->E Alkyl Halide, NaH F Final Antagonist (e.g., with Piperazine) E->F Basic Amine

Caption: Synthetic workflow for the preparation and derivatization of 1-(4-Ethoxyphenyl)imidazolidin-2-one.

Pharmacophore Model Diagram

Pharmacophore_Model cluster_ligand Ligand Features receptor Receptor Binding Pocket A Aromatic Ring (4-Ethoxyphenyl) A->receptor Hydrophobic/ π-π Interaction D Linker B H-Bond Acceptor (C=O) B->receptor H-Bond C Basic Nitrogen (e.g., Piperazine) B->C Linker C->receptor Ionic Interaction

Caption: Key pharmacophoric features for NK-1/5-HT3 receptor antagonists based on the imidazolidin-2-one scaffold.

Conclusion and Future Directions

The 1-(4-ethoxyphenyl)imidazolidin-2-one scaffold represents a promising and synthetically accessible starting point for the discovery of novel therapeutics. Its structural similarity to the core of known 5-HT3 and NK-1 receptor antagonists provides a strong rationale for its use in lead generation programs targeting these and other receptors. The protocols and SAR insights provided herein offer a solid foundation for researchers to explore the chemical space around this versatile intermediate. Future work should focus on the synthesis and biological evaluation of a diverse library of N-3 substituted derivatives to fully elucidate the therapeutic potential of this promising chemical class.

References

  • Turconi, M., et al. (1995). Phenylimidazolidin-2-one derivatives as selective 5-HT3 receptor antagonists and refinement of the pharmacophore model for 5-HT3 receptor binding. Journal of Medicinal Chemistry, 38(14), 2585-2597. [Link]

  • Elati, C. R., et al. (2007). A convergent approach to the synthesis of aprepitant: A potent human NK-1 receptor antagonist. Tetrahedron Letters, 48(45), 8001-8004. [Link]

  • Hale, J. J., et al. (1998). Structural Optimization Affording 2-(R)-(1-(R)-3,5-Bis(trifluoromethyl)phenylethoxy)-3-(S)-(4-fluoro)phenyl-4-(3-oxo-1,2,4-triazol-5-yl)methylmorpholine, a Potent, Orally Active, Long-Acting Morpholine Acetal Human NK-1 Receptor Antagonist. Journal of Medicinal Chemistry, 41(23), 4607-4614. [Link]

  • Zhao, M. M., et al. (2002). Practical Asymmetric Synthesis of Aprepitant, a Potent Human NK-1 Receptor Antagonist, via a Stereoselective Lewis Acid-Catalyzed Trans Acetalization Reaction. The Journal of Organic Chemistry, 67(19), 6743-6747. [Link]

  • Di Fabio, R., et al. (2006). Design and synthesis of a novel, achiral class of highly potent and selective, orally active neurokinin-1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 16(5), 1237-1242. [Link]

  • Muhubhupathi, G., et al. (2025). Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. Asian Journal of Research in Chemistry, 18(1), 41-1. [Link]

  • Blackmore, T. R., & Thompson, P. E. (2011). IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. HETEROCYCLES, 83(9), 1951-1974. [Link]

  • Shavale, C. P., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4432. [Link]

  • PubChem. 1-Phenylimidazolidin-2-one. [Link]

  • Zareef, M., et al. (2019). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 15(1), 125-133. [Link]

  • Gualtieri, F. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 9(1), 28. [Link]

Sources

Method

in vitro cell culture assay protocols for 1-(4-Ethoxyphenyl)imidazolidin-2-one

This application note provides a comprehensive, causality-driven framework for evaluating 1-(4-Ethoxyphenyl)imidazolidin-2-one (and its structural analogs) as a targeted inhibitor of cellular necroptosis. Scientific Rati...

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Author: BenchChem Technical Support Team. Date: April 2026

This application note provides a comprehensive, causality-driven framework for evaluating 1-(4-Ethoxyphenyl)imidazolidin-2-one (and its structural analogs) as a targeted inhibitor of cellular necroptosis.

Scientific Rationale & Target Biology

The 1-(4-Ethoxyphenyl)imidazolidin-2-one scaffold has emerged as a critical pharmacophore in the development of novel heterocyclic inhibitors targeting the necrosome 1[1]. Necroptosis is a highly inflammatory, caspase-independent form of programmed cell death driven by the Receptor-Interacting Protein Kinase 1 and 3 (RIPK1/RIPK3) and Mixed Lineage Kinase Domain-Like (MLKL) axis 2[2].

Evaluating the efficacy of this compound requires a robust, self-validating in vitro testing cascade. To reliably induce necroptosis, we utilize the TSZ paradigm : Tumor Necrosis Factor-alpha (TNF-α), a Smac mimetic (e.g., SM-164), and the pan-caspase inhibitor z-VAD-fmk.

The Causality of the TSZ Cocktail:

  • TNF-α : Initiates the extrinsic death pathway via the TNFR1 receptor 2[2].

  • Smac Mimetic : Antagonizes cellular Inhibitor of Apoptosis Proteins (cIAPs), preventing the ubiquitination of RIPK1 and destabilizing the pro-survival Complex I 3[3].

  • z-VAD-fmk : Blocks Caspase-8. Without Caspase-8 to cleave and inactivate RIPK1/RIPK3, the cell is shunted away from apoptosis and forced into necroptosis 3[3].

Upon TSZ treatment, RIPK1 undergoes autophosphorylation at Ser166, an absolute prerequisite for recruiting RIPK3 to form the necrosome 4[4]. 1-(4-Ethoxyphenyl)imidazolidin-2-one acts by binding to RIPK1 and preventing this Ser166 autophosphorylation, thereby aborting downstream MLKL oligomerization and membrane rupture.

NecroptosisPathway TNFA TNF-α TNFR1 TNFR1 Receptor TNFA->TNFR1 Complex1 Complex I (TRADD, TRAF2, cIAP1/2) TNFR1->Complex1 RIPK1 RIPK1 (Ser166) Complex1->RIPK1 Transition to Complex IIb Smac Smac Mimetic (Inhibits cIAPs) Smac->Complex1 Blocks survival zVAD z-VAD-fmk (Inhibits Caspase-8) zVAD->RIPK1 Blocks apoptosis RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation Compound 1-(4-Ethoxyphenyl) imidazolidin-2-one Compound->RIPK1 Inhibits Kinase Activity MLKL MLKL Monomer RIPK3->MLKL Phosphorylation (Ser358) MLKL_Oligo MLKL Oligomerization & Membrane Rupture MLKL->MLKL_Oligo Translocation

Fig 1: TSZ-induced necroptosis pathway and the RIPK1 inhibitory intervention point.

Experimental Workflow & Protocols

Cell Line Selection Logic : The human colorectal adenocarcinoma line HT-29 is the gold standard for these assays. Unlike many immortalized cell lines that silence RIPK3 via methylation to evade death, HT-29 cells endogenously express high, stoichiometric levels of the entire necroptotic machinery 3[3].

Workflow Seed Seed HT-29 Cells (96-well or 6-well plates) Pretreat Pre-treat with 1-(4-Ethoxyphenyl)imidazolidin-2-one (1 h, 37°C) Seed->Pretreat Induce Add TSZ Cocktail (TNF-α + SM-164 + z-VAD-fmk) Pretreat->Induce Split Induce->Split Assay1 Assay 1: Cell Viability (CellTiter-Glo, 24h) Split->Assay1 Assay2 Assay 2: RIPK1 p-Ser166 (Western Blot, 4-6h) Split->Assay2 Assay3 Assay 3: MLKL Oligomers (Native PAGE, 6-8h) Split->Assay3

Fig 2: Tripartite experimental workflow for validating necroptosis inhibitors.

Protocol 1: Cell Viability & Necroptosis Rescue Assay

Purpose : To determine the IC50 of the compound for rescuing HT-29 cells from TSZ-induced death. Self-Validating Controls : Include Necrostatin-1s (Nec-1s) as a positive control 4[4]. Include cells treated with TNF-α + Smac mimetic (without z-VAD) to confirm the compound specifically targets necroptosis and does not inadvertently block apoptosis 5[5].

  • Cell Seeding : Seed HT-29 cells in a 96-well opaque white plate at 1.5 × 10⁴ cells/well in McCoy's 5A medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2 2[2].

  • Pre-treatment : Pre-treat cells with a 10-point serial dilution of 1-(4-Ethoxyphenyl)imidazolidin-2-one (e.g., 0.1 nM to 30 μM) for 1 hour 5[5].

  • Induction : Add the TSZ induction cocktail: 20 ng/mL TNF-α, 100 nM SM-164, and 20 μM z-VAD-fmk 3[3]. Incubate for 24 hours.

  • Readout : Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® reagent to measure intracellular ATP (a proxy for metabolically active cells). Shake for 2 minutes to induce cell lysis, incubate for 10 minutes, and record luminescence 2[2].

Protocol 2: Target Engagement - RIPK1 Autophosphorylation (Western Blot)

Purpose : To prove the phenotypic rescue observed in Protocol 1 is causally linked to RIPK1 inhibition. p-RIPK1 (Ser166) is the definitive biomarker for RIPK1 kinase activation 6[6].

  • Cell Seeding : Seed HT-29 cells in 6-well plates (5 × 10⁵ cells/well) and incubate overnight.

  • Pre-treatment : Pre-treat with the test compound at 1x, 5x, and 10x its calculated IC50 for 1 hour.

  • Induction & Crucial Timing : Stimulate with the TSZ cocktail for exactly 4 to 6 hours . Harvesting too late results in membrane rupture and loss of cytosolic proteins; harvesting too early misses the peak phosphorylation window 4[4].

  • Lysis : Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PhosSTOP).

  • Immunoblotting : Resolve 30 μg of protein lysate on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane. Probe with anti-Phospho-RIPK1 (Ser166) at 1:1000 dilution overnight at 4°C 6[6]. Strip and reprobe for total RIPK1 and GAPDH as loading controls.

Protocol 3: MLKL Oligomerization Assay (Native PAGE)

Purpose : To demonstrate that inhibiting RIPK1 successfully halts the terminal execution step of necroptosis: MLKL oligomerization 7[7]. Why Native PAGE? Standard reducing SDS-PAGE denatures the high-molecular-weight (HMW) MLKL oligomers back into 54 kDa monomers. Native (non-reducing) PAGE preserves these >200 kDa amyloid-like complexes 8[8].

  • Induction : Treat HT-29 cells as described in Protocol 2, but extend TSZ stimulation to 6-8 hours to allow for necrosome maturation and MLKL translocation8[8].

  • Non-Denaturing Lysis : Lyse cells in a mild, non-denaturing buffer (1% digitonin or 0.5% NP-40 in PBS) to preserve protein-protein interactions 7[7].

  • Sample Prep : Mix lysates with a non-reducing sample buffer (omitting DTT/β-mercaptoethanol and avoiding boiling) 7[7].

  • Resolution : Resolve samples on a 4–16% Bis-Tris Native PAGE gel 8[8].

  • Detection : Transfer to a PVDF membrane and immunoblot for total MLKL. The appearance of a HMW smear (>200 kDa) indicates active necroptosis, which should be absent in compound-treated lanes 7[7].

Data Presentation & Expected Outcomes

A successful RIPK1 inhibitor utilizing the 1-(4-Ethoxyphenyl)imidazolidin-2-one scaffold should yield a data profile similar to the following validation table:

Assay ParameterUntreated ControlTSZ (Vehicle)TSZ + Nec-1s (Control)TSZ + 1-(4-Ethoxyphenyl)imidazolidin-2-one
Cell Viability (ATP %) 100%< 15%> 85%> 80% (Dose-dependent)
IC50 (Cell Viability) N/AN/A~ 200 nMCompound Specific (Target: < 500 nM)
p-RIPK1 (Ser166) Level UndetectableHigh (+++)Undetectable (-)Undetectable (-)
MLKL Oligomers (>200 kDa) AbsentPresent (+++)AbsentAbsent

References

  • EP3362450A1 - N1- and n7-substituted sibiriline derivatives and their use as inhibitor of cellular necroptosis. Google Patents. 1

  • Application Notes and Protocols for Inducing Necroptosis in HT-29 Cells using TNF-alpha. Benchchem. 3

  • Application Notes and Protocols for Inducing and Inhibiting Necroptosis. Benchchem. 2

  • Phospho-RIPK1 (Ser166) antibody (28252-1-AP). Proteintech. 6

  • Discovery and Validation of a Novel Class of Necroptosis Inhibitors Targeting RIPK1. PMC. 4

  • Discovery of a Novel Benzimidazole Necroptosis Inhibitor from an In-House Compound Library. Thieme. 5

  • Detection of MLKL Oligomerization During Programmed Necrosis. PubMed. 7

  • Identification of MLKL membrane translocation as a checkpoint in necroptotic cell death using Monobodies. PNAS. 8

Sources

Application

Application Notes and Protocols for the Chromatographic Separation and Extraction of 1-(4-Ethoxyphenyl)imidazolidin-2-one

Abstract This comprehensive guide details robust methodologies for the extraction and chromatographic separation of 1-(4-Ethoxyphenyl)imidazolidin-2-one, a heterocyclic compound of interest in pharmaceutical research and...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide details robust methodologies for the extraction and chromatographic separation of 1-(4-Ethoxyphenyl)imidazolidin-2-one, a heterocyclic compound of interest in pharmaceutical research and development. Recognizing the critical need for high-purity isolates in downstream applications, this document provides scientifically grounded, step-by-step protocols for liquid-liquid extraction (LLE), solid-phase extraction (SPE), and both normal-phase and reversed-phase high-performance liquid chromatography (HPLC). The causality behind experimental choices, from solvent selection to chromatographic parameters, is thoroughly explained to empower researchers to adapt and optimize these methods for their specific needs. This guide is intended for researchers, scientists, and drug development professionals seeking to achieve high-purity isolation of 1-(4-Ethoxyphenyl)imidazolidin-2-one and related N-aryl heterocyclic compounds.

Introduction: The Scientific Imperative for Purity

1-(4-Ethoxyphenyl)imidazolidin-2-one is a substituted heterocyclic compound featuring an imidazolidinone core. The presence of both a polar cyclic urea structure and a nonpolar ethoxyphenyl group gives the molecule a moderate polarity, which presents both opportunities and challenges for its separation and purification. In the context of drug discovery and development, the isolation of such compounds in their purest form is not merely a procedural step but a prerequisite for accurate biological and toxicological assessment. Impurities, even at trace levels, can lead to erroneous data and misinterpretation of a compound's efficacy and safety profile.

This application note addresses the purification of 1-(4-Ethoxyphenyl)imidazolidin-2-one from a typical synthetic reaction mixture. The protocols herein are designed to be both effective and adaptable, grounded in the fundamental principles of solvent partitioning and chromatography.

Foundational Chemistry: Understanding the Analyte

Before delving into separation protocols, a foundational understanding of the analyte's chemical properties is paramount.

  • Structure: 1-(4-Ethoxyphenyl)imidazolidin-2-one

  • Molecular Formula: C₁₁H₁₄N₂O₂[1]

  • Molecular Weight: 206.24 g/mol [1]

  • Key Functional Groups:

    • Imidazolidinone ring: A cyclic urea, conferring polarity and potential for hydrogen bonding.

    • Ethoxyphenyl group: An aromatic ring with an ether linkage, contributing to the molecule's hydrophobicity and potential for π-π interactions.

    • Amide linkage: Within the imidazolidinone ring, this is a key structural feature.

The amphiphilic nature of this molecule—possessing both polar and non-polar regions—is the central consideration in designing effective extraction and chromatographic methods.

Extraction Protocols: The First Step to Isolation

The initial step in purifying 1-(4-Ethoxyphenyl)imidazolidin-2-one from a crude reaction mixture is a well-designed extraction procedure. The choice between liquid-liquid extraction (LLE) and solid-phase extraction (SPE) will depend on the sample matrix, the nature of the impurities, and the desired scale of purification.

Liquid-Liquid Extraction (LLE)

LLE is a versatile technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[2][3] For a neutral compound like 1-(4-Ethoxyphenyl)imidazolidin-2-one, LLE is effective for removing water-soluble impurities such as inorganic salts and polar starting materials.

Causality of Solvent Selection:

The choice of the organic solvent is critical. It must readily dissolve 1-(4-Ethoxyphenyl)imidazolidin-2-one while being immiscible with water. Given the moderate polarity of the target compound, solvents like ethyl acetate or dichloromethane are excellent candidates.

  • Ethyl Acetate: Offers good solubility for moderately polar compounds and has a lower density than water, forming the upper organic layer.

  • Dichloromethane (DCM): A slightly more polar solvent that can also be effective. It is denser than water and will form the lower organic layer.

Step-by-Step LLE Protocol:

  • Sample Preparation: Quench the reaction mixture with deionized water or a mild aqueous solution to precipitate any insoluble byproducts.

  • Solvent Addition: Transfer the aqueous mixture to a separatory funnel and add an equal volume of ethyl acetate.

  • Extraction: Stopper the funnel and invert it gently, venting frequently to release any pressure buildup. Shake the funnel for 1-2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

  • Phase Separation: Allow the layers to separate completely. The organic layer (top) will contain the desired product, while the aqueous layer (bottom) will contain water-soluble impurities.

  • Collection: Drain the lower aqueous layer and collect the upper organic layer.

  • Repeated Extraction: To maximize recovery, re-extract the aqueous layer with a fresh portion of ethyl acetate (2-3 times). Combine all organic extracts.

  • Washing: Wash the combined organic extracts with a saturated sodium chloride solution (brine). This step helps to remove any residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

LLE_Workflow Start Crude Reaction Mixture Quench Quench with Water Start->Quench Add_Solvent Add Ethyl Acetate Quench->Add_Solvent Shake Shake & Vent Add_Solvent->Shake Separate Separate Layers Shake->Separate Aqueous_Layer Aqueous Layer (Impurities) Separate->Aqueous_Layer Organic_Layer Organic Layer (Product) Separate->Organic_Layer Re_extract Re-extract Aqueous Layer Aqueous_Layer->Re_extract Combine_Organic Combine Organic Layers Organic_Layer->Combine_Organic Re_extract->Shake Wash Wash with Brine Combine_Organic->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate End Crude Product Dry_Concentrate->End

Caption: Liquid-Liquid Extraction Workflow.

Solid-Phase Extraction (SPE)

SPE is a powerful technique for sample clean-up and concentration that partitions analytes between a solid sorbent and a liquid phase.[4] For 1-(4-Ethoxyphenyl)imidazolidin-2-one, a reversed-phase SPE approach is recommended, utilizing a non-polar stationary phase to retain the moderately polar analyte while allowing more polar impurities to pass through.

Rationale for Sorbent Selection:

A polymeric reversed-phase sorbent, such as a styrene-divinylbenzene-based material, is an excellent choice. These sorbents offer high surface area and strong retention for aromatic compounds through π-π interactions, which will be beneficial for capturing the ethoxyphenyl moiety of the target molecule.[5]

Step-by-Step SPE Protocol:

  • Sorbent Conditioning: Condition a reversed-phase SPE cartridge (e.g., 500 mg of a polymeric sorbent) by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. This activates the sorbent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a water-miscible organic solvent (e.g., methanol or acetonitrile) and dilute with water. Load the sample onto the conditioned SPE cartridge at a slow, controlled flow rate (1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of a low-organic-content mobile phase (e.g., 5-10% methanol in water) to elute highly polar impurities.

  • Elution: Elute the target compound, 1-(4-Ethoxyphenyl)imidazolidin-2-one, with a small volume (e.g., 2-5 mL) of a higher-organic-content solvent, such as 100% methanol or acetonitrile.

  • Concentration: Collect the eluate and, if necessary, evaporate the solvent to concentrate the purified product.

SPE_Workflow Start Crude Product Condition Condition SPE Cartridge (Methanol, then Water) Start->Condition Load Load Sample Condition->Load Wash Wash with Weak Solvent (Polar Impurities Elute) Load->Wash Elute Elute with Strong Solvent Wash->Elute End Purified Product Elute->End

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Method

Preparation of 1-(4-Ethoxyphenyl)imidazolidin-2-one Stock Solutions in DMSO: An Application Note and Protocol

Introduction The accurate and reproducible preparation of stock solutions is a cornerstone of successful research and drug development. For non-polar compounds such as 1-(4-Ethoxyphenyl)imidazolidin-2-one, dimethyl sulfo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The accurate and reproducible preparation of stock solutions is a cornerstone of successful research and drug development. For non-polar compounds such as 1-(4-Ethoxyphenyl)imidazolidin-2-one, dimethyl sulfoxide (DMSO) is a commonly utilized solvent due to its broad solubilizing capabilities.[1] However, the seemingly straightforward process of dissolving a compound in a solvent is fraught with potential pitfalls that can compromise the integrity of experiments. Factors such as solvent purity, dissolution technique, storage conditions, and the final concentration of DMSO in assays can all significantly impact the stability and efficacy of the compound, leading to unreliable and misleading results.[2]

This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the preparation, storage, and handling of 1-(4-Ethoxyphenyl)imidazolidin-2-one stock solutions in DMSO. By elucidating the causality behind each step, this protocol aims to establish a self-validating system for generating high-quality stock solutions, thereby ensuring the integrity and reproducibility of your experimental data.

Physicochemical Properties of 1-(4-Ethoxyphenyl)imidazolidin-2-one

A thorough understanding of the compound's properties is essential for the development of a robust preparation protocol.

PropertyValueSource
CAS Number 91181-04-3
Molecular Formula C₁₁H₁₄N₂O₂
Molecular Weight 206.24 g/mol
Solubility While specific quantitative data for 1-(4-Ethoxyphenyl)imidazolidin-2-one in DMSO is not readily available, related N-aryl imidazolidinones are known to be soluble in DMSO.[3] It is recommended to start with a standard concentration (e.g., 10 mM) and experimentally determine the maximum solubility if higher concentrations are required.N/A

The Critical Role of DMSO as a Solvent

DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[1] Its miscibility with water and many organic solvents makes it a versatile choice for in vitro and in vivo studies. However, several key characteristics of DMSO necessitate careful handling and consideration:

  • Hygroscopicity: DMSO readily absorbs water from the atmosphere.[2] This absorbed moisture can lead to the hydrolysis of susceptible compounds, thereby reducing the effective concentration and stability of the stock solution over time. The use of anhydrous (dry) DMSO is therefore paramount.

  • Toxicity in Biological Systems: While an excellent solvent, DMSO can be toxic to cells at higher concentrations.[4][5] It is crucial to maintain the final concentration of DMSO in cell-based assays as low as possible, typically below 0.5%, with an ideal target of ≤0.1%, to avoid off-target effects and ensure cell viability.[4][6]

  • Freezing Point: DMSO has a relatively high freezing point of 18.5°C (65.3°F). This means that at or slightly below room temperature, it can solidify. This property is important to consider during handling and storage.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution of 1-(4-Ethoxyphenyl)imidazolidin-2-one in anhydrous DMSO. This concentration is a common starting point for many biological assays and is generally well within the solubility limits for many small molecules in DMSO.[1]

Materials and Equipment
  • 1-(4-Ethoxyphenyl)imidazolidin-2-one (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Calibrated analytical balance

  • Sterile, amber or foil-wrapped microcentrifuge tubes or vials with secure caps

  • Sterile, disposable pipette tips

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Personal Protective Equipment (PPE): chemical-resistant gloves (butyl rubber or neoprene are recommended over nitrile), safety goggles, and a lab coat.[7]

Safety Precautions
  • Work in a well-ventilated area, preferably a chemical fume hood.

  • DMSO can facilitate the absorption of other chemicals through the skin.[7] Therefore, it is imperative to wear appropriate chemical-resistant gloves and avoid direct contact.

  • Consult the Safety Data Sheet (SDS) for 1-(4-Ethoxyphenyl)imidazolidin-2-one and DMSO before handling.

Step-by-Step Procedure
  • Calculation of Required Mass:

    • To prepare a 10 mM stock solution, first calculate the required mass of 1-(4-Ethoxyphenyl)imidazolidin-2-one.

    • Formula: Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Example for 1 mL of 10 mM stock: Mass (mg) = 0.010 mol/L x 0.001 L x 206.24 g/mol x 1000 mg/g = 2.0624 mg

  • Weighing the Compound:

    • Using a calibrated analytical balance, carefully weigh out the calculated mass of 1-(4-Ethoxyphenyl)imidazolidin-2-one.

    • Expert Tip: For small quantities, it can be challenging to weigh accurately. It is often more practical to weigh a slightly larger amount (e.g., 5 mg) and adjust the volume of DMSO accordingly to achieve the desired concentration.

  • Dissolution:

    • Transfer the weighed compound into a sterile, amber or foil-wrapped microcentrifuge tube. The use of light-protected tubes is a precautionary measure to prevent potential photodegradation.

    • Add the calculated volume of anhydrous DMSO to the tube.

    • Securely cap the tube.

  • Mixing and Ensuring Complete Dissolution:

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, sonicate the tube in a water bath for 5-10 minutes.[1] Gentle warming in a 37°C water bath can also aid dissolution, but caution should be exercised as heat may degrade some compounds.[1]

    • The final solution should be clear and free of any visible precipitate.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL).[2]

    • Store the aliquots in tightly sealed, amber or foil-wrapped tubes at -80°C for long-term storage (up to 6 months or longer) or at -20°C for short-term storage (up to 1 month) .[2][8]

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_storage Storage & Handling calculate 1. Calculate Mass of Compound weigh 2. Weigh Compound calculate->weigh Accurate Measurement dissolve 3. Add Anhydrous DMSO weigh->dissolve Transfer to Sterile Tube mix 4. Vortex & Sonicate dissolve->mix Ensure Complete Dissolution aliquot 5. Aliquot into Single-Use Volumes mix->aliquot Avoid Freeze-Thaw Cycles store 6. Store at -80°C (long-term) or -20°C (short-term) aliquot->store Maintain Stability

Caption: Workflow for the preparation of 1-(4-Ethoxyphenyl)imidazolidin-2-one stock solution in DMSO.

Preparation of Working Solutions for Cell-Based Assays

The high concentration of the DMSO stock solution must be diluted to a final working concentration in the cell culture medium. It is critical to ensure the final DMSO concentration is non-toxic to the cells.

Serial Dilution Strategy

A serial dilution approach is recommended to minimize pipetting errors and to control the final DMSO concentration.

  • Thaw the Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Intermediate Dilution: Prepare an intermediate dilution of the stock solution in your cell culture medium. For example, to achieve a final concentration of 10 µM, you could first prepare a 1:100 intermediate dilution by adding 5 µL of the 10 mM stock to 495 µL of cell culture medium. This results in a 100 µM intermediate solution with a DMSO concentration of 1%.

  • Final Dilution: Add the appropriate volume of the intermediate solution to your cell culture wells to achieve the desired final concentration. Continuing the example, adding 100 µL of the 100 µM intermediate solution to 900 µL of medium in a well will result in a final concentration of 10 µM with a final DMSO concentration of 0.1%.

  • Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your experimental samples, but without the compound. This allows you to differentiate the effects of the compound from any potential effects of the solvent.[9]

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Compound fails to dissolve completely - Insufficient mixing- Use of old or hydrated DMSO- Reaching the solubility limit- Continue vortexing and sonication. Gentle warming to 37°C may help.[1]- Use fresh, anhydrous DMSO.- Prepare a less concentrated stock solution.
Precipitation upon dilution in aqueous buffer - Compound is not soluble in aqueous solutions at that concentration.- Perform serial dilutions in 100% DMSO before the final dilution into the aqueous medium.[1]- Increase the final DMSO concentration in the assay if the cells can tolerate it.
Loss of compound activity over time - Compound degradation due to improper storage (e.g., repeated freeze-thaw cycles, exposure to light or moisture).- Ensure storage in single-use aliquots at -80°C.[2]- Protect from light.- Periodically check the activity of a stored stock solution against a freshly prepared one.

Conclusion

The integrity of experimental outcomes is intrinsically linked to the quality of the reagents used. By following this detailed protocol for the preparation of 1-(4-Ethoxyphenyl)imidazolidin-2-one stock solutions in DMSO, researchers can minimize variability and ensure the generation of reliable and reproducible data. Adherence to best practices in handling, storage, and the preparation of working solutions is not merely a matter of procedure, but a fundamental component of scientific rigor.

References

  • Gaylord Chemical Company, LLC. (n.d.). Navigating the Safety of DMSO: Best Practices for Handling and Use. Retrieved from [Link]

  • Appchem. (n.d.). 1-(4-ethoxyphenyl)imidazolidin-2-one. Retrieved from [Link]

  • ResearchGate. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. Retrieved from [Link]

  • Protocol Online. (2006, September 29). What s the maximum allowable limit of DMSO as a solvent in cell culture. Retrieved from [Link]

  • University of Waterloo. (n.d.). DIMETHYL SULFOXIDE (DMSO). Retrieved from [Link]

  • ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?. Retrieved from [Link]

  • Hampton Research. (2022, March 30). Compound Solubility with Dimethylsulfoxide. Retrieved from [Link]

  • ResearchGate. (2014, November 26). How long can a compound be stable in DMSO for?. Retrieved from [Link]

  • Cheng, X., Hochlowski, J., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.
  • Kozikowski, B., Burt, T., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening.
  • Al-Hourani, B. J., Al-Masri, M. I., et al. (2024). Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones: NMR Analysis, Computational Studies and X-ray Crystal Structures. Molecules.

Sources

Application

Application Notes and Protocols: The Medicinal Chemistry of 1-(4-Ethoxyphenyl)imidazolidin-2-one and its Analogs

Foreword: Unveiling the Potential of a Privileged Scaffold The imidazolidin-2-one core is a notable "privileged structure" in the field of medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biologi...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

The imidazolidin-2-one core is a notable "privileged structure" in the field of medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, establishing this scaffold as a versatile template for drug design. This guide focuses on the potential applications of a specific derivative, 1-(4-Ethoxyphenyl)imidazolidin-2-one, by examining the well-established activities of the broader imidazolidinone class of compounds. While direct and extensive research on this exact molecule is emerging, a comprehensive analysis of its structural analogs provides a strong foundation for predicting its pharmacological profile and guiding future research.

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth exploration of the medicinal chemistry of imidazolidin-2-one derivatives, with a primary focus on their most prominent application: anticonvulsant therapy. We will delve into the underlying science, structure-activity relationships (SAR), and provide detailed, field-proven protocols for synthesis and biological evaluation.

The Imidazolidinone Scaffold: A Gateway to Diverse Bioactivities

The imidazolidinone ring system, particularly its 2-oxo and 2,4-dione (hydantoin) variants, is a cornerstone of numerous therapeutic agents. The synthetic accessibility and the ability to readily introduce diverse substituents at various positions of the ring have made it an attractive scaffold for medicinal chemists.

Derivatives of this scaffold have been investigated for a range of therapeutic applications, including:

  • Anticonvulsant Activity : This is the most extensively studied application, with numerous derivatives showing efficacy in preclinical seizure models.[1][2][3]

  • Anticancer Activity : Certain 2-thioxoimidazolidin-4-one derivatives have shown cytotoxicity against cancer cell lines like HepG-2.[4][5]

  • Antimicrobial and Antiviral Properties : The hydantoin ring is a key component in drugs like nitrofurantoin, and other derivatives have shown various antimicrobial and antiviral effects.[6]

  • Antiarrhythmic and Antidiabetic Effects : The structural similarity to other bioactive molecules has prompted investigations into these areas.[6][7]

  • Anticoagulant Activity : Some imidazolidine derivatives have been screened for their ability to prolong coagulation times.[8]

The 4-ethoxyphenyl substituent present in our topic compound is a common feature in many biologically active molecules. This group can influence the compound's pharmacokinetic properties, such as lipophilicity and metabolic stability, and can engage in specific interactions with biological targets.

Synthesis of Imidazolidin-2-one Derivatives

The synthesis of the imidazolidin-2-one core is adaptable, allowing for the introduction of a wide array of substituents. A common and effective method involves the cyclization of N-(2,2-dialkoxyethyl)ureas.[9] Another approach is the base-catalyzed intramolecular hydroamidation of propargylic ureas.[10][11]

Below is a generalized workflow for the synthesis of 1-aryl-imidazolidin-2-ones.

cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_cyclization Cyclization A Aryl Isocyanate (e.g., 4-Ethoxyphenyl isocyanate) C N-(2,2-dimethoxyethyl)-N'-(4-ethoxyphenyl)urea A->C B 2,2-Dimethoxyethan-1-amine B->C E 1-(4-Ethoxyphenyl)imidazolidin-2-one C->E Intramolecular Cyclization D Acid Catalyst (e.g., TFA) in Toluene (reflux) D->E cluster_workflow Anticonvulsant Screening Workflow A Compound Administration (i.p. or p.o.) B Neurotoxicity Assessment (Rotarod Test) A->B C Anticonvulsant Testing A->C F Data Analysis: ED50 and TD50 Determination B->F D Maximal Electroshock (MES) Test C->D E Subcutaneous Pentylenetetrazole (scPTZ) Test C->E D->F E->F

Sources

Technical Notes & Optimization

Troubleshooting

how to improve reaction yield in 1-(4-Ethoxyphenyl)imidazolidin-2-one synthesis

Welcome to the technical support guide for the synthesis of 1-(4-Ethoxyphenyl)imidazolidin-2-one. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the commo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 1-(4-Ethoxyphenyl)imidazolidin-2-one. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, field-proven insights and troubleshooting strategies to help you optimize your reaction yields and obtain high-purity products.

Section 1: Understanding the Core Synthetic Strategy

The synthesis of N-aryl imidazolidin-2-ones is a cornerstone in medicinal chemistry, forming the scaffold of numerous bioactive compounds.[1][2] A robust and frequently employed method for constructing 1-(4-Ethoxyphenyl)imidazolidin-2-one is the acid-catalyzed intramolecular cyclization of a urea-acetal precursor. This approach is advantageous due to its use of readily available starting materials and potential for high regioselectivity.[1][3]

The general workflow involves two key stages:

  • Precursor Synthesis: Formation of an N,N'-disubstituted urea, specifically 1-(2,2-dialkoxyethyl)-3-(4-ethoxyphenyl)urea, by reacting 4-ethoxyphenyl isocyanate with 2,2-dialkoxyethan-1-amine. This reaction is typically high-yielding and straightforward.[1]

  • Intramolecular Cyclization: An acid catalyst, such as trifluoroacetic acid (TFA), promotes the in-situ formation of a cyclic imidazolinium cation from the urea-acetal. This intermediate is then trapped to form the stable imidazolidin-2-one ring.[1]

Below is a diagram illustrating this primary synthetic pathway.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Cyclization Reaction 4-Ethoxyphenyl Isocyanate 4-Ethoxyphenyl Isocyanate Precursor_Urea 1-(2,2-Dimethoxyethyl)- 3-(4-ethoxyphenyl)urea 4-Ethoxyphenyl Isocyanate->Precursor_Urea Amine Addition 2,2-Dimethoxyethanamine 2,2-Dimethoxyethanamine 2,2-Dimethoxyethanamine->Precursor_Urea Cyclization Acid-Catalyzed Intramolecular Cyclization Precursor_Urea->Cyclization TFA, Toluene Reflux Product 1-(4-Ethoxyphenyl)imidazolidin-2-one Cyclization->Product G cluster_0 Troubleshooting Logic Start Low Yield Observed Check_Precursor Is Precursor Pure? Start->Check_Precursor Check_Conversion Is Cyclization Conversion >90%? Check_Precursor->Check_Conversion Yes Purify_Precursor Action: Re-synthesize or Purify Precursor Urea Check_Precursor->Purify_Precursor No Optimize_Reaction Action: Optimize Cyclization (Temp, Catalyst, Time) Check_Conversion->Optimize_Reaction No Optimize_Purification Action: Optimize Purification (Recrystallization, Chromatography) Check_Conversion->Optimize_Purification Yes Purify_Precursor->Start Optimize_Reaction->Start End High Yield Achieved Optimize_Purification->End

Caption: Decision workflow for troubleshooting low reaction yield.

Q4: I have good conversion, but my isolated yield after purification is poor. What's the best way to purify 1-(4-Ethoxyphenyl)imidazolidin-2-one?

A4: A significant loss of product during purification is a common issue. The choice of method—recrystallization or column chromatography—is critical.

  • Recrystallization: This is often the most effective method for this class of compounds, especially on a larger scale. The product is typically a solid.

    • Solvent Screening: Start by testing solubility in common lab solvents. Ethanol is often a good choice for recrystallizing imidazolidinones. [1]Other potential solvents include isopropanol, ethyl acetate, or mixtures like ethanol/water.

    • Procedure: After removing the reaction solvent (toluene) under vacuum, the residue can be washed with a non-polar solvent like hexane to remove non-polar impurities. Then, dissolve the crude solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Silica Gel Chromatography: While effective, this can lead to yield loss if the product has moderate polarity and streaks on the column.

    • Solvent System (Eluent): A good starting point for the eluent is a mixture of hexane and ethyl acetate. Begin with a low polarity mixture (e.g., 9:1 hexane:EtOAc) and gradually increase the polarity to elute your product. A typical system might be in the 7:3 to 1:1 range.

    • Pro-Tip: Always run a TLC first to determine the optimal solvent system that gives good separation (Rf of ~0.3-0.4 for the product).

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: Are there alternative synthetic routes I should consider for better yield?

Yes, several modern methods exist. For instance, a base-catalyzed intramolecular hydroamidation of propargylic ureas has been developed, which can proceed rapidly at room temperature with high yields. [4]This involves reacting 4-ethoxyphenyl isocyanate with a propargylamine, followed by cyclization using a strong, non-nucleophilic base like BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine). [4]Another advanced method is the palladium-catalyzed intramolecular cyclization of N-allyl-ureas. [5]These methods may offer higher yields but might require more specialized reagents or catalysts.

FAQ 2: How do I synthesize the 1-(2,2-dimethoxyethyl)-3-(4-ethoxyphenyl)urea precursor?

This is a standard urea formation reaction. The protocol is reliable and high-yielding.

  • Protocol: To a solution of 2,2-dimethoxyethan-1-amine (1.0 eq.) in a suitable solvent like benzene or THF, add 4-ethoxyphenyl isocyanate (1.0 eq.) dropwise at a low temperature (e.g., 5–10 °C). [1]After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 6 hours). The product often precipitates out of the solution or can be isolated after removing the solvent under reduced pressure. Yields are typically in the 80-95% range. [1]

Section 4: Detailed Experimental Protocols

Protocol 1: Synthesis of Precursor 1-(2,2-Dimethoxyethyl)-3-(4-ethoxyphenyl)urea

  • To a stirred solution of 2,2-dimethoxyethan-1-amine (11.0 mmol, 1.0 eq.) in 15 mL of anhydrous benzene, cool the mixture to 5-8 °C using an ice bath.

  • Add 4-ethoxyphenyl isocyanate (11.0 mmol, 1.0 eq.) dropwise over 15 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the mixture for 6 hours. A precipitate may form during this time.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid can be washed with cold diethyl ether or hexane to remove any unreacted starting material and then dried under vacuum. The product is typically used in the next step without further purification if NMR analysis shows high purity.

Protocol 2: Optimized Cyclization to 1-(4-Ethoxyphenyl)imidazolidin-2-one

  • In a round-bottom flask equipped with a reflux condenser, add the precursor urea (1.66 mmol, 1.0 eq.) and 10 mL of toluene.

  • Add trifluoroacetic acid (TFA) (1.66 mmol, 1.0 eq.).

  • Heat the mixture to reflux (approx. 111 °C) and maintain the reflux for 48-64 hours.

  • Monitor the reaction progress by taking small aliquots and analyzing them by TLC (e.g., using 1:1 hexane:ethyl acetate as the mobile phase). The reaction is complete when the starting urea spot has disappeared.

  • Once complete, cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure.

  • The crude residue can be purified by recrystallization from absolute ethanol as described in Section 2, Q4.

References

  • Gazizov, A.S., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4432. Available at: [Link]

  • Casnati, A., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry, 84(6), 3477-3490. Available at: [Link]

  • ResearchGate. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Available at: [Link]

  • Fritz, J.A., Nakhla, J.S., & Wolfe, J.P. (2006). Palladium-Catalyzed Synthesis of Imidazolidin-2-ones from N-Allylureas and Aryl Bromides. Organic Letters, 8(12), 2531-2534. Available at: [Link]

  • Google Patents. (2014). Synthesis method of 2-imidazolidinone. CN102030711B.

Sources

Optimization

Technical Support Center: Crystallization &amp; Impurity Purging for 1-(4-Ethoxyphenyl)imidazolidin-2-one

Welcome to the Process Development Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the complex thermodynamic and kinetic challenges associated with the purification...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Development Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the complex thermodynamic and kinetic challenges associated with the purification of 1-(4-Ethoxyphenyl)imidazolidin-2-one.

Synthesizing imidazolidin-2-ones typically involves the base-catalyzed intramolecular cyclization of urea derivatives[1]. While the synthetic chemistry is robust, achieving >99.5% purity during downstream processing requires a rigorous understanding of supersaturation control and impurity-crystal interactions. This guide provides self-validating protocols and mechanistic troubleshooting to ensure scalable, high-purity crystallization.

Part 1: Mechanistic Origins of Impurities (The "Why")

To successfully purge an impurity, you must first diagnose how it co-precipitates. In the crystallization of 1-(4-Ethoxyphenyl)imidazolidin-2-one, impurities generally fall into two distinct thermodynamic categories[2]:

  • Surface Deposition (Mother Liquor Entrapment): Highly soluble impurities, such as unreacted 4-ethoxyaniline, do not fit into the target crystal lattice. Instead, they remain in the liquid phase and deposit onto the crystal surface during rapid cooling, or become trapped within agglomerates due to inadequate cake washing.

  • Lattice Incorporation (Solid Solutions): Uncyclized intermediates (e.g., 1-(2-chloroethyl)-3-(4-ethoxyphenyl)urea) share the core 4-ethoxyphenyl moiety and urea hydrogen-bonding motifs with the final product. Because of this structural mimicry, these impurities can thermodynamically substitute for the product molecule within the growing crystal lattice[2]. Once incorporated into the lattice, they are virtually impossible to remove via simple washing.

Troubleshooting Issue Impurity Detected Mech1 Surface Deposition Issue->Mech1 Mech2 Lattice Inclusion Issue->Mech2 Fix1 Optimize Cold Wash Mech1->Fix1 Fix2 Change Solvent/IPC Mech2->Fix2

Fig 1: Diagnostic logic tree for identifying and resolving impurity incorporation mechanisms.

Part 2: Troubleshooting FAQs (The "How")

Q1: My final crystals have a yellowish tint, and HPLC shows 1.5% of 4-ethoxyaniline. How do I remove it? A: The yellow tint indicates surface deposition of oxidized aniline derivatives. Because 4-ethoxyaniline does not incorporate into the lattice, the root cause is liquid entrapment due to crystal agglomeration or insufficient washing. Causality & Action: Implement a high-shear reslurry in cold ethanol (5°C) for 30 minutes before final filtration. Ensure your cooling ramp during crystallization is strictly controlled (e.g., 0.1°C/min). Slow cooling promotes the growth of large, single crystals rather than highly defective agglomerates that trap mother liquor[3].

Q2: I am detecting the uncyclized urea intermediate in my isolated product, even after multiple recrystallizations. Why? A: This is a classic case of lattice incorporation. The uncyclized intermediate forms a solid solution with 1-(4-Ethoxyphenyl)imidazolidin-2-one because their hydrogen-bonding networks are nearly identical. Recrystallization from the same solvent system will not purge it efficiently[2]. Causality & Action: You must prevent this impurity upstream. Ensure the base-catalyzed cyclization step reaches >99.8% conversion (verified by In-Process Control UPLC) before initiating the crystallization sequence. If you must purge it downstream, switch to a solvent system that disrupts urea hydrogen bonding, such as a DMSO/Water anti-solvent system, which alters the relative solubility and prevents co-crystallization.

Q3: The product is "oiling out" (Liquid-Liquid Phase Separation) before crystallizing. What causes this? A: Oiling out occurs when the supersaturation level exceeds the metastable limit of the liquid phase before nucleation can occur, creating a solute-rich oil phase that indiscriminately traps all impurities[3]. Causality & Action: You are generating supersaturation too quickly. Introduce seed crystals (0.5-1.0 wt%) at the upper edge of the metastable zone (e.g., 65°C) and hold the temperature for 1 hour. This allows secondary nucleation to safely consume the supersaturation, bypassing the oiling-out phase boundary.

Part 3: Standardized Crystallization Methodology

To ensure a self-validating system, the following protocol utilizes controlled seeding and anti-solvent addition to guarantee phase purity and optimal impurity rejection.

Protocol: Seeded Cooling Crystallization in Ethanol/Water

  • Dissolution: Suspend crude 1-(4-Ethoxyphenyl)imidazolidin-2-one in 8 volumes of Ethanol. Heat to 75°C under constant agitation (250 rpm) until complete dissolution is achieved.

  • Hot Filtration: Pass the hot solution through a pre-heated 0.45 µm PTFE filter to remove insoluble oligomers and foreign particulates. Maintain the receiver vessel at 75°C.

  • Anti-Solvent Addition (Part 1): Slowly dose 2 volumes of pre-heated Water (75°C) over 30 minutes to approach the metastable zone.

  • Seeding (Critical Step): Cool the solution to 65°C. Add 0.5 wt% of pure, milled 1-(4-Ethoxyphenyl)imidazolidin-2-one seeds suspended in 0.1 volumes of EtOH. Hold at 65°C for 60 minutes to establish a robust crystal bed.

  • Controlled Cooling Ramp: Cool the slurry to 5°C at a strictly controlled linear rate of 0.15°C/min. Mechanistic Note: This slow rate ensures that solute deposits onto existing crystal faces (growth) rather than forming new, impure nuclei (primary nucleation)[3].

  • Anti-Solvent Addition (Part 2): Dose an additional 2 volumes of cold Water (5°C) over 2 hours to drive the yield >90%.

  • Isolation & Washing: Filter the slurry via a Nutsche filter. Wash the cake with 2 volumes of pre-chilled (5°C) EtOH/Water (1:1 v/v) to displace mother liquor and surface impurities. Dry under vacuum at 50°C until constant weight.

Workflow Crude Crude API Mixture Dissolve Dissolution (80°C) Crude->Dissolve Filter Hot Filtration Dissolve->Filter Seed Metastable Seeding Filter->Seed Cool Controlled Cooling Seed->Cool Wash Cold Wash & Filter Cool->Wash Pure Pure Crystalline API Wash->Pure

Fig 2: Standardized crystallization workflow for optimal impurity rejection.

Part 4: Quantitative Data & Benchmarks

The following table summarizes the critical impurity profiles, their mechanistic origins, and the targeted mitigation strategies required to meet pharmaceutical-grade specifications.

Impurity TypeChemical OriginIncorporation MechanismDetection (HPLC RRT)Mitigation StrategyAcceptable Limit
4-Ethoxyaniline Unreacted Starting MaterialSurface Deposition / Mother Liquor0.45High-shear cold reslurry, slow cooling< 0.10%
Uncyclized Urea Incomplete Ring ClosureLattice Inclusion (Solid Solution)0.85Upstream IPC (>99.8% conv.), DMSO/H₂O system< 0.15%
Oligomers Side Reactions / DegradationAmorphous Co-precipitation> 1.50Hot filtration through 0.45 µm PTFENot Detected
Solvent (EtOH) Process SolventLattice Channel EntrapmentN/A (GC: 4.2 min)Vacuum drying at 50°C, prolonged hold< 5000 ppm

References

  • Myerson, A. S., Erdemir, D., & Lee, A. Y. (Eds.). (2019). Handbook of Industrial Crystallization (3rd ed.). Cambridge University Press.[Link]

  • Urwin, S. J., Levilain, G., Marziano, I., Merritt, J. M., Houson, I., & Ter Horst, J. H. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(8), 1443-1456.[Link]

  • Gholap, S. P., Jangid, D., & Fernandes, R. A. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry, 84(6), 3477-3490.[Link]

Sources

Troubleshooting

optimizing reaction conditions for 1-(4-Ethoxyphenyl)imidazolidin-2-one production

This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-(4-Ethoxyphenyl)imidazolidin-2-one. It is designe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-(4-Ethoxyphenyl)imidazolidin-2-one. It is designed for researchers, chemists, and drug development professionals to navigate common experimental challenges and optimize reaction outcomes.

Section 1: Recommended Synthetic Pathway

A robust and widely applicable method for synthesizing N-aryl imidazolidin-2-ones involves a two-step process. This pathway offers good control over the introduction of substituents and generally proceeds with reasonable yields.

  • Urea Formation: The synthesis begins with the reaction of 4-ethoxyaniline with 2-chloroethyl isocyanate. This step forms the key intermediate, N-(2-chloroethyl)-N'-(4-ethoxyphenyl)urea. This reaction is typically fast and efficient.

  • Intramolecular Cyclization: The urea intermediate is then treated with a base to induce an intramolecular SN2 reaction. The amide nitrogen attacks the carbon bearing the chlorine atom, displacing the chloride and forming the five-membered imidazolidin-2-one ring.

G A 4-Ethoxyaniline C N-(2-chloroethyl)-N'-(4-ethoxyphenyl)urea (Intermediate) A->C Step 1: Urea Formation (Aprotic Solvent, e.g., DCM, THF) B 2-Chloroethyl Isocyanate B->C D 1-(4-Ethoxyphenyl)imidazolidin-2-one (Final Product) C->D Step 2: Intramolecular Cyclization Base Base (e.g., NaH, KOtBu) Solvent (e.g., DMF, THF) Base->C

Caption: Proposed two-step synthesis of 1-(4-Ethoxyphenyl)imidazolidin-2-one.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Question: My overall yield is very low or I'm not getting any product. What are the common causes?

Low yield is the most frequent issue and can stem from problems in either the urea formation or the cyclization step. A systematic approach is required to diagnose the problem.

Answer:

Several factors can contribute to low or no product yield. Follow this diagnostic workflow:

Troubleshooting Start Low/No Yield Detected Check_SM 1. Verify Starting Material Quality - Purity of 4-ethoxyaniline? - Reactivity of isocyanate (freshly opened/stored properly)? Start->Check_SM Check_Step1 2. Analyze Urea Formation (Step 1) - Monitor by TLC/LC-MS. - Is intermediate N-(2-chloroethyl)-N'-(4-ethoxyphenyl)urea forming? Check_SM->Check_Step1 Materials OK Step1_Fail Troubleshoot Step 1: - Use anhydrous solvent? - Correct stoichiometry? - Ambient temperature sufficient? Check_Step1->Step1_Fail No/Poor Conversion Step1_OK Intermediate Formed Successfully Check_Step1->Step1_OK Good Conversion Check_Step2 3. Analyze Cyclization (Step 2) - Is the base strong enough? - Is the temperature adequate for cyclization? - Is the reaction time sufficient? Step1_OK->Check_Step2 Step2_Fail Troubleshoot Step 2: - Switch to a stronger base (e.g., NaH)? - Increase temperature (e.g., reflux THF)? - Extend reaction time (monitor by TLC)? Check_Step2->Step2_Fail No/Poor Conversion Purification_Issue 4. Check Work-up & Purification - Product lost during extraction? - Inefficient crystallization or chromatography? Check_Step2->Purification_Issue Reaction Complete

Caption: Diagnostic workflow for troubleshooting low product yield.

Detailed Breakdown:

  • Starting Material Integrity:

    • 4-Ethoxyaniline: Aniline derivatives can oxidize and darken on storage. If your starting material is dark brown or black, consider purifying it by distillation or filtration through a silica plug.

    • 2-Chloroethyl isocyanate: Isocyanates are highly reactive and sensitive to moisture, which converts them to a primary amine. Use a fresh bottle or a properly stored aliquot.

  • Urea Formation (Step 1):

    • Solvent: This reaction must be conducted under anhydrous conditions. Any moisture will consume the isocyanate. Use dry solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

    • Monitoring: The reaction is often exothermic and rapid. Monitor its progress using Thin Layer Chromatography (TLC). The product, a urea, will likely have a different Rf value than the starting aniline.

  • Cyclization (Step 2):

    • Base Strength: The deprotonation of the urea nitrogen requires a sufficiently strong base. Triethylamine (Et3N) may be too weak. Stronger bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or sodium hydroxide (NaOH) in a suitable solvent are more effective.[1]

    • Temperature: Intramolecular cyclization can be slow at room temperature. Heating the reaction mixture, for instance, to the reflux temperature of THF (approx. 66 °C), can significantly increase the reaction rate.

    • Solvent: A polar aprotic solvent like DMF or THF is ideal for this SN2 reaction.

Question: My reaction is messy, and I'm isolating a significant amount of a high-melting white solid that isn't my product. What is it?

Answer:

This is a classic issue when working with isocyanates or their precursors. The most common side product is the symmetrical urea, di-(4-ethoxyphenyl)urea .

  • Cause: This side product forms if the 2-chloroethyl isocyanate is contaminated with moisture, leading to the formation of 4-ethoxyaniline in situ. This aniline then reacts with another molecule of isocyanate. Alternatively, under prolonged heating, the desired urea intermediate can sometimes decompose or rearrange.[2]

  • Prevention:

    • Use High-Purity Reagents: Ensure your 2-chloroethyl isocyanate is of high quality and has been stored properly under an inert atmosphere.

    • Control Stoichiometry: Add the isocyanate slowly to the solution of 4-ethoxyaniline. This maintains a relative excess of the aniline, favoring the formation of the desired unsymmetrical urea.

    • Strict Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents to prevent moisture contamination.

  • Removal: Di-(4-ethoxyphenyl)urea is often poorly soluble in many organic solvents compared to the desired product. It can frequently be removed by filtration of the crude reaction mixture or during recrystallization, as it will precipitate out of solution first from solvents like ethanol or ethyl acetate.[2]

Question: My product purification by column chromatography is giving poor separation. What can I do?

Answer:

If standard silica gel chromatography is not effective, consider the following:

  • Solvent System Optimization: The polarity of the imidazolidin-2-one product is moderate. A typical eluent system is a gradient of ethyl acetate in hexanes. If co-elution with impurities is an issue, try adding a small amount (0.5-1%) of a more polar solvent like methanol or triethylamine (if the impurity is acidic) to the eluent system.

  • Recrystallization: This is often the most effective method for purifying imidazolidin-2-ones. The product is typically a crystalline solid. Experiment with different solvent systems. Good options to try include:

    • Ethanol/Water

    • Ethyl Acetate/Hexanes

    • Isopropanol Allow the solution to cool slowly to promote the formation of well-defined crystals.[2][3]

  • Orthogonal Purification: If impurities are persistent, an orthogonal purification method might be necessary. While less common for small molecules like this, techniques like ion-exchange chromatography could be used if the impurities have ionizable functional groups that the target molecule lacks.[4]

Section 3: Frequently Asked Questions (FAQs)

Q1: What are some alternative synthetic routes to imidazolidin-2-ones?

While the recommended pathway is reliable, several other methods exist.[5][6] These can be useful if starting materials are different or if specific stereochemistry is required. Key alternatives include:

  • Carbonylation of 1,2-Diamines: Reacting a 1,2-diamine with a carbonylating agent like phosgene, triphosgene, or even CO2 under catalytic conditions.[5][7]

  • From Urea and Ethylene Glycol/Ethanolamine: Heating urea with ethylene glycol or ethanolamine can produce the parent imidazolidin-2-one, though this is less common for N-substituted derivatives.[8]

  • Palladium-Catalyzed Diamination of Alkenes: Advanced methods involve the Pd-catalyzed reaction of an N-allyl urea, which can create the ring and set stereocenters simultaneously.[9]

Q2: How can I reliably confirm the structure and purity of my final product?

A combination of spectroscopic and physical methods is essential:

  • 1H NMR: This is the most powerful tool. You should expect to see signals corresponding to the ethoxy group (a triplet and a quartet), the aromatic protons on the phenyl ring (two doublets), and the two methylene groups of the imidazolidinone ring (two triplets), along with an NH proton.

  • 13C NMR: Will confirm the number of unique carbon atoms, including the characteristic carbonyl carbon signal around 160-170 ppm.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Will show a strong carbonyl (C=O) stretch around 1680-1720 cm-1 and an N-H stretch around 3200-3400 cm-1.

  • Melting Point: A sharp melting point is a good indicator of high purity. Compare your experimental value to literature values if available.

Q3: What are the primary safety concerns during this synthesis?

  • Isocyanates: 2-Chloroethyl isocyanate is toxic, a lachrymator, and highly reactive with water and nucleophiles. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Strong Bases: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are highly reactive and corrosive. NaH is flammable and reacts violently with water. Handle under an inert atmosphere (nitrogen or argon).

  • Solvents: Use appropriate caution when handling flammable organic solvents like THF, DCM, and hexanes.

Section 4: Optimized Experimental Protocol

This protocol provides a reliable starting point for the synthesis.

Step 1: Synthesis of N-(2-chloroethyl)-N'-(4-ethoxyphenyl)urea

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add 4-ethoxyaniline (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add 2-chloroethyl isocyanate (1.05 eq) dropwise via syringe over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC (e.g., 30% Ethyl Acetate/Hexanes) until the 4-ethoxyaniline spot is consumed.

  • Upon completion, remove the solvent under reduced pressure. The resulting crude solid intermediate is often pure enough to be used in the next step without further purification.

Step 2: Synthesis of 1-(4-Ethoxyphenyl)imidazolidin-2-one

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add the crude N-(2-chloroethyl)-N'-(4-ethoxyphenyl)urea from Step 1.

  • Add anhydrous tetrahydrofuran (THF, approx. 0.1 M).

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 66 °C) for 4-6 hours.

  • Monitor the reaction by TLC until the intermediate is consumed.

  • Cool the reaction to 0 °C and carefully quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by recrystallization from an appropriate solvent (e.g., ethanol/water) to yield the final product as a white crystalline solid.[2][3]

Section 5: Summary of Optimized Reaction Conditions

ParameterStep 1: Urea FormationStep 2: CyclizationRationale
Solvent Anhydrous DCM or THFAnhydrous THF or DMFAprotic solvents prevent side reactions. Polar aprotic solvents favor SN2 cyclization.
Reagent 2-Chloroethyl isocyanateSodium Hydride (NaH)Isocyanate provides the C2-N-C=O unit. NaH is a strong, non-nucleophilic base ideal for deprotonation.
Stoichiometry ~1.05 eq. of isocyanate~1.2 eq. of baseSlight excess of isocyanate ensures full conversion. Excess base drives the cyclization to completion.
Temperature 0 °C to Room Temp.Reflux (~66 °C in THF)Urea formation is often exothermic and well-controlled at RT. Cyclization requires thermal energy to proceed at a practical rate.
Reaction Time 2-4 hours4-6 hoursVaries based on scale; monitor by TLC for completion.
Work-up Solvent evaporationAqueous quench, extractionSimple work-up for Step 1. Careful quenching of excess NaH is critical for Step 2.
Purification Use crude for next stepRecrystallizationThe intermediate is often clean enough. Recrystallization is highly effective for the final product.
Expected Yield >90% (Step 1)70-85% (Step 2)Step 1 is typically very efficient. Step 2 yield depends on conditions and purity of the intermediate.

References

  • D. Scarpacci, G. B. Sartori, F. A. D. C. F. M. P. G. Chelucci. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. [Link]

  • D. Scarpacci, G. B. Sartori, F. A. D. C. F. M. P. G. Chelucci. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. ResearchGate. [Link]

  • A. V. G. S. I. V. K. T. A. V. M. A. L. O. V. Z. (2020). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. PMC. [Link]

  • A. S. S. S. A. H. (2024). Recent advances in the synthesis of highly substituted imidazolidines. RSC Publishing. [Link]

  • A. C. A. P. P. P. M. A. B. R. M. B. G. R. M. G. M. E. M. A. S. N. D. C. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. ACS Publications. [Link]

  • Unknown. (Unknown). CN102030711A - Synthesis method of 2-imidazolidinone.
  • C. E.-H. P. M. R. B. L. M. R.-V. A. A. C.-D. F. D. (2018). Synthesis of exo-Imidazolidin-2-one Dienes, Their Isomerization, and Selectivity in Diels–Alder Cycloadditions. ACS Publications. [Link]

  • Unknown. (Unknown). Imidazolidinone synthesis. Organic Chemistry Portal. [Link]

  • Unknown. (Unknown). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. MDPI. [Link]

  • T. R. B. P. E. T. (2011). IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. HETEROCYCLES. [Link]

  • P. A. d. L. J. G. T. E. F. C. M. A. A. J. L. C. J. B. P. B. (2007). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. PMC. [Link]

  • Unknown. (Unknown). One-step synthesis of N,N′-substituted 4-imidazolidinones by an isocyanide-based pseudo-five-multicomponent reaction. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Unknown. (2023). Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. The Journal of Organic Chemistry. [Link]

  • Unknown. (Unknown). Mono‐ and di‐acylated imidazolidine‐2‐thione derivatives: synthesis, cytotoxicity evaluation and comput. Molecular Diversity. [Link]

  • Unknown. (Unknown). Bergman Cyclization. Organic Chemistry Portal. [Link]

  • Unknown. (Unknown). Purification of therapeutic peptides using orthogonal methods to achieve high purity. ACS. [Link]

  • Unknown. (Unknown). Synthesis of dulcin. The Royal Society of Chemistry. [Link]

  • L. F. A. Jr. (Unknown). DULCIN. Organic Syntheses. [Link]

  • A. A. D. C. A. G. G. P. H. K. J. P. L. G. A. A. C. (2020). Protocol for purification and enzymatic characterization of members of the human macrophage migration inhibitory factor superfamily. PMC. [Link]

  • Unknown. (Unknown). learn, learn to click: Undergraduate Synthetic Organic Chemistry experiments. ChemRxiv. [Link]

  • Unknown. (Unknown). View of Purification and dose-dependent toxicity study of abrin in swiss albino male mice. Journal of Applied Pharmaceutical Science. [Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of 1-(4-Ethoxyphenyl)imidazolidin-2-one

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 1-(4-Ethoxyphenyl)imidazolidin-2-one. This guide provides in-depth troubleshooting advice a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 1-(4-Ethoxyphenyl)imidazolidin-2-one. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the primary challenge associated with this compound: its poor aqueous solubility. Our goal is to equip you with the foundational knowledge and practical methodologies to effectively enhance the solubility of 1-(4-Ethoxyphenyl)imidazolidin-2-one, thereby facilitating your experimental success.

Understanding the Challenge: The "Brick Dust" Problem

1-(4-Ethoxyphenyl)imidazolidin-2-one, a compound of interest in medicinal chemistry, is characterized by its low solubility in water.[1] This common issue, often referred to as the "brick dust" problem in pharmaceutics, can significantly hinder in vitro and in vivo studies by limiting bioavailability and causing inconsistent results.[2][3] This guide will walk you through systematic approaches to overcome this hurdle.

Frequently Asked Questions (FAQs)

Q1: I've observed that 1-(4-Ethoxyphenyl)imidazolidin-2-one precipitates out of my aqueous buffer. What is the first step I should take?

A1: The initial and most critical step is to quantify the baseline solubility of your compound in the specific aqueous medium you are using. This provides a crucial reference point to evaluate the effectiveness of any solubility enhancement technique you employ. A simple shake-flask method can be used for this initial assessment. Once you have this baseline, you can explore various formulation strategies. A logical first approach is often the use of co-solvents, as it is a straightforward method to implement.[4][5][6]

Q2: What are the most common and effective strategies for improving the aqueous solubility of a poorly soluble compound like 1-(4-Ethoxyphenyl)imidazolidin-2-one?

A2: Several well-established techniques can be employed, each with its own mechanism of action and suitability depending on the specific experimental context. The most common and effective strategies include:

  • Co-solvency: Introducing a water-miscible organic solvent to the aqueous medium to reduce the overall polarity of the solvent system.[7][]

  • pH Adjustment: For ionizable compounds, altering the pH of the solution can significantly increase solubility by converting the compound into its more soluble salt form.[][9][10]

  • Use of Cyclodextrins: Encapsulating the hydrophobic drug molecule within the lipophilic cavity of a cyclodextrin molecule to form a water-soluble inclusion complex.[11][12][13][14]

  • Solid Dispersion: Dispersing the drug in a hydrophilic carrier at a solid state to increase the surface area and wettability of the drug particles.[15][16][17][18][19][20]

  • Nanosuspension: Reducing the particle size of the drug to the nanometer range, which increases the surface area-to-volume ratio and, consequently, the dissolution rate.[21][22][23][24][25]

  • Lipid-Based Formulations: Dissolving the compound in a lipid-based vehicle, which can improve absorption in vivo.[26][27][28][29][30]

The choice of method will depend on factors such as the required concentration, the experimental system (in vitro vs. in vivo), and potential downstream applications.

Q3: Are there any safety concerns I should be aware of when using solubility-enhancing excipients?

A3: Absolutely. While excipients are crucial for formulation, they are not inert and can have their own biological effects. It is essential to consider the potential toxicity and tolerability of any excipient used, especially for in vivo studies. For instance, some co-solvents can cause irritation or have systemic effects at high concentrations.[7] Similarly, the concentration of surfactants and cyclodextrins should be carefully optimized to avoid cellular toxicity.[2][13] Always consult the safety data sheets (SDS) for each excipient and review relevant literature for established safe concentration ranges in your specific application.

Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step protocols for key solubility enhancement techniques applicable to 1-(4-Ethoxyphenyl)imidazolidin-2-one.

Guide 1: Co-Solvent Screening and Optimization

The use of co-solvents is often the first line of attack for improving the solubility of poorly water-soluble compounds due to its simplicity and effectiveness.[4][5][6]

Causality: Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the dissolution of hydrophobic molecules like 1-(4-Ethoxyphenyl)imidazolidin-2-one.[7][]

Experimental Workflow:

CoSolvent_Workflow A Prepare Stock Solution of Compound in a Water-Miscible Organic Solvent (e.g., DMSO, Ethanol) D Add a Fixed Amount of Compound Stock Solution to Each Co-solvent Dilution A->D B Select a Panel of Biocompatible Co-solvents (e.g., PEG 400, Propylene Glycol, Glycerol) C Prepare Serial Dilutions of Co-solvents in Aqueous Buffer B->C C->D E Equilibrate Samples (e.g., Shake for 24-48h at a Controlled Temperature) D->E F Centrifuge or Filter to Remove Undissolved Compound E->F G Quantify Soluble Compound Concentration (e.g., by HPLC-UV or LC-MS) F->G H Plot Solubility vs. Co-solvent Concentration and Select Optimal Formulation G->H

Caption: A systematic workflow for co-solvent screening to enhance compound solubility.

Step-by-Step Protocol:

  • Prepare a Concentrated Stock Solution: Dissolve 1-(4-Ethoxyphenyl)imidazolidin-2-one in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a high-concentration stock solution (e.g., 10-50 mM).

  • Select Co-solvents for Screening: Choose a panel of pharmaceutically acceptable co-solvents. Common choices include polyethylene glycol 400 (PEG 400), propylene glycol (PG), and glycerol.

  • Prepare Co-solvent Dilutions: In separate vials, prepare a series of dilutions for each co-solvent in your desired aqueous buffer (e.g., phosphate-buffered saline, PBS). Typical concentration ranges to screen are 5%, 10%, 20%, and 40% (v/v).

  • Spike with Compound: Add a small, fixed volume of your compound's stock solution to each co-solvent dilution. The final concentration of the organic solvent from the stock solution should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.

  • Separation of Undissolved Compound: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15-30 minutes or filter through a 0.22 µm syringe filter to remove any undissolved precipitate.

  • Quantification: Analyze the supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration of the dissolved compound.

  • Data Analysis: Plot the measured solubility of 1-(4-Ethoxyphenyl)imidazolidin-2-one as a function of the co-solvent concentration. This will allow you to identify the most effective co-solvent and the optimal concentration for your needs.

Data Summary Table (Hypothetical Data):

Co-solventConcentration (v/v)Solubility of 1-(4-Ethoxyphenyl)imidazolidin-2-one (µg/mL)
None (Control)0%5
PEG 40010%50
PEG 40020%120
Propylene Glycol10%45
Propylene Glycol20%100
Guide 2: pH-Dependent Solubility Profiling

If 1-(4-Ethoxyphenyl)imidazolidin-2-one has an ionizable functional group, its solubility can be significantly influenced by the pH of the aqueous medium.[][9][10]

Causality: By adjusting the pH, an ionizable compound can be converted into its more soluble salt form. For a weakly basic compound, decreasing the pH will increase solubility, while for a weakly acidic compound, increasing the pH will enhance solubility.[10][31]

Experimental Workflow:

pHSolubility_Workflow A Identify Ionizable Groups in Compound Structure B Prepare a Series of Buffers with a Range of pH Values A->B C Add an Excess of Solid Compound to Each Buffer B->C D Equilibrate Samples (e.g., Shake for 24-48h at a Controlled Temperature) C->D E Centrifuge or Filter to Remove Undissolved Compound D->E F Measure the pH of the Supernatant/Filtrate E->F G Quantify Soluble Compound Concentration (e.g., by HPLC-UV or LC-MS) E->G H Plot Solubility vs. pH to Determine Optimal pH Range F->H G->H

Caption: A workflow for determining the pH-dependent solubility profile of a compound.

Step-by-Step Protocol:

  • Structural Analysis: Examine the chemical structure of 1-(4-Ethoxyphenyl)imidazolidin-2-one to identify any ionizable functional groups (e.g., acidic or basic moieties).

  • Prepare Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2 to pH 10).

  • Add Excess Compound: Add an excess amount of solid 1-(4-Ethoxyphenyl)imidazolidin-2-one to each buffer solution to ensure that a saturated solution is formed.

  • Equilibration: Agitate the samples at a constant temperature for 24-48 hours.

  • Separation: Separate the solid and liquid phases by centrifugation or filtration.

  • pH Measurement: Accurately measure the final pH of each supernatant or filtrate.

  • Quantification: Determine the concentration of the dissolved compound in each sample using a suitable analytical method.

  • Data Analysis: Plot the solubility against the measured pH to generate a pH-solubility profile. This will reveal the pH at which the compound exhibits maximum solubility.

Guide 3: Cyclodextrin-Mediated Solubilization

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly water-soluble drugs within their hydrophobic core, forming a water-soluble inclusion complex.[11][12][13][14]

Causality: The exterior of the cyclodextrin molecule is hydrophilic, which allows the entire drug-cyclodextrin complex to dissolve in aqueous media.[11][13]

Experimental Workflow:

Cyclodextrin_Workflow A Select Appropriate Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) B Prepare a Range of Cyclodextrin Concentrations in Aqueous Buffer A->B C Add an Excess of Solid Compound to Each Cyclodextrin Solution B->C D Equilibrate Samples (e.g., Shake for 24-48h at a Controlled Temperature) C->D E Centrifuge or Filter to Remove Undissolved Compound D->E F Quantify Soluble Compound Concentration (e.g., by HPLC-UV or LC-MS) E->F G Plot Solubility vs. Cyclodextrin Concentration (Phase-Solubility Diagram) F->G

Caption: A workflow for evaluating cyclodextrin-mediated solubility enhancement.

Step-by-Step Protocol:

  • Select Cyclodextrins: Choose pharmaceutically relevant cyclodextrins for screening. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices due to their good safety profiles.[11]

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the selected cyclodextrins (e.g., 0-50 mM).

  • Add Excess Compound: Add an excess of solid 1-(4-Ethoxyphenyl)imidazolidin-2-one to each cyclodextrin solution.

  • Equilibration: Agitate the samples at a constant temperature for 24-72 hours to ensure the formation of the inclusion complex reaches equilibrium.

  • Separation: Remove any undissolved solid by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in each sample.

  • Data Analysis: Plot the solubility of the compound as a function of the cyclodextrin concentration. This is known as a phase-solubility diagram and can be used to determine the complexation efficiency.

Data Summary Table (Hypothetical Data):

CyclodextrinConcentration (mM)Solubility of 1-(4-Ethoxyphenyl)imidazolidin-2-one (µg/mL)
None (Control)05
HP-β-CD1075
HP-β-CD25200
SBE-β-CD1090
SBE-β-CD25250

References

  • Nanosuspension: An approach to enhance solubility of drugs - PMC - NIH. (n.d.).
  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs - Journal of Advanced Pharmacy Educ
  • Nanosuspension Technology for Poorly W
  • Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An upd
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15).
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. (n.d.).
  • Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and p
  • Lipid-based oral formulation in capsules to improve the delivery of poorly w
  • Cosolvent - Wikipedia. (n.d.).
  • Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review | Bentham Science Publishers. (2025, September 22).
  • The Truths and Myths of Oral Lipid-Based Drug Delivery Systems. (2018, February 16).
  • A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly W
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1).
  • Breaking Barriers with Nanosuspension: A Comprehensive Review. (n.d.).
  • Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candid
  • View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS | Universal Journal of Pharmaceutical Research. (n.d.).
  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (2025, October 17).
  • Cyclodextrins: Concept to applications, regul
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.).
  • Cyclodextrins used as excipients | EMA. (2017, October 9).
  • Liquid Formulation Solubility Enhancement - Sigma-Aldrich. (n.d.).
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13).
  • A Review of the Solubility Enhancement by Using a Co-Solvency Method - ManTech Public
  • Lipid-associated Oral Delivery: Mechanisms and Analysis of Oral Absorption Enhancement. (n.d.).
  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.).
  • Cosolvent – Knowledge and References - Taylor & Francis. (n.d.).
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15).
  • Cyclodextrins as Active Therapeutic Agents - Pharma Excipients. (2025, November 15).
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics | Pharma Excipients. (2022, August 23).
  • Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery | Bentham Science Publishers. (2021, June 29).
  • Cyclodextrins in pharmaceutical formulations I: structure and physicochemical properties, formation of complexes, and types of complex - PubMed. (2016, February 15).
  • Strategies for formulating and delivering poorly water-soluble drugs - Academia.edu. (2025, October 11).
  • Video: Bioavailability Enhancement: Drug Solubility Enhancement - JoVE. (2025, September 17).
  • Oral lipid drug delivery system for poor water soluble drugs | PPTX - Slideshare. (n.d.).
  • SOLID DISPERSION METHOD: A REVIEW. (2013, September 14).
  • 1-(4-Ethoxyphenyl)imidazolidine-2,4-dione - EvitaChem. (n.d.).
  • pH Adjustment and Co-Solvent Optimiz
  • Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview - Asian Journal of Pharmacy and Technology. (n.d.).

Sources

Troubleshooting

preventing degradation of 1-(4-Ethoxyphenyl)imidazolidin-2-one during long-term storage

Technical Support Center: Long-Term Stability of 1-(4-Ethoxyphenyl)imidazolidin-2-one Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 1-(4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Long-Term Stability of 1-(4-Ethoxyphenyl)imidazolidin-2-one

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 1-(4-Ethoxyphenyl)imidazolidin-2-one. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to ensure the long-term stability and integrity of your compound during storage. Our recommendations are grounded in established principles of chemical stability and best practices in pharmaceutical development.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid (neat) 1-(4-Ethoxyphenyl)imidazolidin-2-one?

A1: For optimal long-term stability, solid 1-(4-Ethoxyphenyl)imidazolidin-2-one should be stored in a cool, dry, and dark environment. We recommend storage at 2-8°C in a tightly sealed, opaque container to minimize exposure to heat, moisture, and light.[1] For extended storage periods (greater than one year), consider storage at -20°C. The presence of moisture can facilitate hydrolysis of the imidazolidinone ring, while light can induce photodegradation.[2][3][4]

Q2: How should I store solutions of 1-(4-Ethoxyphenyl)imidazolidin-2-one?

A2: The stability of 1-(4-Ethoxyphenyl)imidazolidin-2-one in solution is highly dependent on the solvent and storage conditions. For short-term storage (up to a few weeks), solutions in anhydrous, aprotic solvents like DMSO or DMF can be stored at -20°C. For longer-term storage, it is advisable to store aliquots at -80°C to minimize freeze-thaw cycles, which can introduce moisture and accelerate degradation.[5][6] Always use high-purity, anhydrous solvents.

Q3: What are the primary potential degradation pathways for 1-(4-Ethoxyphenyl)imidazolidin-2-one?

A3: Based on its chemical structure, the primary anticipated degradation pathways are hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: The cyclic urea (imidazolidinone) ring is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions.[2][7][8]

  • Oxidation: The ethoxyphenyl moiety and the nitrogen atoms in the imidazolidinone ring could be susceptible to oxidation, especially in the presence of atmospheric oxygen or oxidizing agents.[9][10]

  • Photodegradation: Aromatic compounds and cyclic ureas can be sensitive to light, particularly UV radiation, which can lead to the formation of radical species and subsequent degradation products.[3][4][11][12]

Q4: How can I detect degradation in my sample of 1-(4-Ethoxyphenyl)imidazolidin-2-one?

A4: The most reliable method for detecting degradation is through analytical chromatography, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), coupled with a UV or mass spectrometry (MS) detector.[13][14] A stability-indicating method should be developed to separate the parent compound from any potential degradants. The appearance of new peaks or a decrease in the peak area of the parent compound over time is indicative of degradation.

Troubleshooting Guide

This section addresses specific issues you may encounter and provides actionable solutions.

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Loss of Purity or Appearance of New Peaks in HPLC of Solid Compound Improper storage (exposure to humidity, light, or elevated temperatures).1. Verify Storage Conditions: Ensure the compound is stored at the recommended 2-8°C in a desiccated, dark environment.[1]2. Container Integrity: Check that the container is tightly sealed to prevent moisture ingress.3. Perform Forced Degradation: Conduct a forced degradation study (see Protocol 1) to identify potential degradants and confirm if the observed impurities match those formed under stress conditions.[15][16]
Degradation of Stock Solutions Presence of water in the solvent, repeated freeze-thaw cycles, or exposure to light.1. Use Anhydrous Solvents: Purchase high-purity, anhydrous solvents and handle them under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture exposure.2. Aliquot Solutions: Prepare single-use aliquots of your stock solution to avoid repeated warming and cooling.[6]3. Protect from Light: Store solutions in amber vials or wrap clear vials in aluminum foil.[6]
Inconsistent Experimental Results Over Time Gradual degradation of the compound in storage.1. Re-analyze Purity: Before use, re-confirm the purity of your compound using your established analytical method.2. Establish a Re-test Date: Based on stability data, establish a re-test date for your stored compound to ensure it remains within the required purity specifications.[17]

Experimental Protocols

Protocol 1: Forced Degradation Study for 1-(4-Ethoxyphenyl)imidazolidin-2-one

A forced degradation study is essential for understanding the intrinsic stability of a molecule by subjecting it to stress conditions more severe than accelerated stability testing.[15] This helps to identify potential degradation products and establish a stability-indicating analytical method.

Objective: To investigate the degradation of 1-(4-Ethoxyphenyl)imidazolidin-2-one under hydrolytic, oxidative, photolytic, and thermal stress.

Methodology:

  • Sample Preparation: Prepare solutions of 1-(4-Ethoxyphenyl)imidazolidin-2-one at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile/water, 50:50 v/v).

  • Stress Conditions:

    • Acidic Hydrolysis: Add an equal volume of 0.1 M HCl to the sample solution. Incubate at 60°C for 24 hours.

    • Alkaline Hydrolysis: Add an equal volume of 0.1 M NaOH to the sample solution. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂) to the sample solution. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Expose the solid compound to 105°C in a calibrated oven for 24 hours.[16]

    • Photodegradation: Expose the sample solution to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period (e.g., 24 hours). A control sample should be wrapped in aluminum foil to exclude light.

  • Analysis:

    • After the specified stress period, neutralize the acidic and alkaline samples.

    • Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC-UV or HPLC-MS method.

    • Compare the chromatograms to identify and quantify any degradation products.

Diagram: Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare 1 mg/mL Solution of Compound acid Acidic Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to Stress base Alkaline Hydrolysis (0.1 M NaOH, RT) prep->base Expose to Stress oxi Oxidative Stress (3% H₂O₂, RT) prep->oxi Expose to Stress photo Photolytic Stress (UV/Vis Light) prep->photo Expose to Stress thermal Thermal Stress (Solid) (105°C) prep->thermal Expose to Stress hplc HPLC-UV/MS Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxi->hplc Analyze Samples photo->hplc Analyze Samples thermal->hplc Analyze Samples data Data Interpretation: Identify Degradants & Pathways hplc->data

Caption: Experimental workflow for conducting a forced degradation study.

Potential Degradation Pathways

Understanding the likely degradation pathways is crucial for developing appropriate storage and handling procedures.

Diagram: Potential Degradation Pathways of 1-(4-Ethoxyphenyl)imidazolidin-2-one

G cluster_hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) cluster_oxidation Oxidation ([O]) cluster_photo Photodegradation (hν) main 1-(4-Ethoxyphenyl)imidazolidin-2-one hydro_prod Ring-Opened Product (N-(2-aminoethyl)-N-(4-ethoxyphenyl)urea) main->hydro_prod oxi_prod N-oxide or Hydroxylated Products main->oxi_prod photo_prod Radical Intermediates & Photoproducts main->photo_prod

Sources

Optimization

Technical Support Center: Optimizing Substitution Reactions of 1-(4-Ethoxyphenyl)imidazolidin-2-one

Welcome to the Technical Support Center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions rega...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding substitution reactions of 1-(4-Ethoxyphenyl)imidazolidin-2-one, with a focus on minimizing byproduct formation. Our goal is to equip you with the knowledge to optimize your synthetic routes and ensure the integrity of your final products.

Section 1: Troubleshooting Guide for N-Alkylation Reactions

N-alkylation is a fundamental transformation for modifying the 1-(4-Ethoxyphenyl)imidazolidin-2-one scaffold. However, the seemingly straightforward nature of this reaction can be deceptive, often leading to a mixture of products that complicates purification and reduces overall yield. This section addresses the most common challenges and provides actionable solutions.

Question 1: My N-alkylation reaction is producing a significant amount of a higher molecular weight byproduct, which I suspect is the dialkylated product. How can I prevent this?

Answer:

The formation of a dialkylated byproduct is a common issue in the N-alkylation of monosubstituted imidazolidin-2-ones. This occurs because the nitrogen at the 3-position can also undergo alkylation. The key to minimizing this side reaction lies in carefully controlling the reaction conditions to favor mono-alkylation.

Causality and Mechanistic Insight:

The lone pair of electrons on the N-3 nitrogen atom can act as a nucleophile, attacking the alkylating agent in a subsequent step after the desired N-1 alkylation has occurred. The propensity for dialkylation is influenced by the reactivity of the alkylating agent, the strength of the base used, and the reaction concentration.

Here are several strategies to suppress dialkylation:

  • Stoichiometric Control: Precisely control the stoichiometry of your reactants. Using a slight excess of the 1-(4-Ethoxyphenyl)imidazolidin-2-one (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent can help consume the alkylating agent before significant dialkylation occurs.[1]

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture maintains a low concentration of the electrophile, thereby reducing the probability of a second alkylation event.[1]

  • Choice of Base: The choice of base is critical. A strong, non-nucleophilic base is often preferred to deprotonate the N-1 position without competing in the alkylation reaction. However, an excessively strong base can lead to a higher concentration of the reactive anion, potentially increasing the rate of dialkylation. Consider using a milder base like potassium carbonate (K₂CO₃) over stronger bases like sodium hydride (NaH) if dialkylation is a major issue.

  • Reaction Monitoring: Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent further reaction to the dialkylated product.[1]

Experimental Protocol: Minimizing Dialkylation in N-Alkylation

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend potassium carbonate (K₂CO₃, 1.5 equivalents) in a suitable anhydrous solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.

  • Addition of Starting Material: Add 1-(4-Ethoxyphenyl)imidazolidin-2-one (1.1 equivalents) to the suspension.

  • Temperature Control: Cool the mixture to 0 °C in an ice bath.

  • Slow Addition of Alkylating Agent: Add the alkylating agent (1.0 equivalent) dropwise over 30-60 minutes using a syringe pump.

  • Reaction Progress: Allow the reaction to slowly warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction by adding water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Question 2: My N-alkylation reaction is sluggish, with low conversion even after extended reaction times. What factors can I adjust to improve the reaction rate and yield?

Answer:

A sluggish reaction can be frustrating and is often due to a combination of factors including the choice of solvent, the reactivity of the alkylating agent, and the reaction temperature.

Troubleshooting Strategies:

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred for N-alkylation as they can dissolve the reactants and stabilize the transition state. If you are using a less polar solvent, switching to one of these may improve the reaction rate.

  • Reactivity of the Alkylating Agent: The nature of the leaving group on the alkylating agent plays a significant role. The reactivity order is generally I > Br > Cl > F. If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding alkyl bromide or iodide.[1]

  • Temperature Optimization: Increasing the reaction temperature can significantly enhance the reaction rate.[1] However, be cautious as higher temperatures can also promote side reactions, including elimination and decomposition. A systematic approach, such as increasing the temperature in 10-20 °C increments, is recommended.

  • Choice of Base: A stronger base can increase the concentration of the deprotonated, more nucleophilic imidazolidinone, thereby accelerating the reaction. If you are using a weak base like K₂CO₃, consider a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). However, be mindful of the potential for increased side reactions.

Data Presentation: Effect of Reaction Parameters on N-Alkylation Yield

ParameterCondition ACondition BCondition CExpected Outcome
Alkylating Agent R-ClR-BrR-IYield: C > B > A
Base K₂CO₃NaHt-BuOKRate: C > B > A
Solvent TolueneAcetonitrileDMFRate: C > B > A
Temperature 25 °C50 °C80 °CRate: C > B > A

Note: This table provides a general trend. Optimal conditions should be determined experimentally.

Section 2: Troubleshooting Guide for N-Acylation Reactions

N-acylation introduces a carbonyl group, which can be a key pharmacophore or a handle for further functionalization. While generally efficient, N-acylation reactions can also be plagued by side reactions.

Question 3: I am observing incomplete acylation and the presence of unreacted starting material in my N-acylation reaction. How can I drive the reaction to completion?

Answer:

Incomplete acylation is often due to an insufficiently reactive acylating agent or suboptimal reaction conditions.

Strategies for Driving Acylation to Completion:

  • Acylating Agent Reactivity: The reactivity of acylating agents follows the general order: acyl chloride > acid anhydride > ester > carboxylic acid. If you are using a less reactive agent like an ester, consider switching to the corresponding acyl chloride or anhydride.

  • Use of a Catalyst: For less reactive systems, the addition of a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP works by forming a highly reactive N-acylpyridinium intermediate.

  • Base Selection: An appropriate base is required to neutralize the acid byproduct (e.g., HCl from an acyl chloride). Tertiary amines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used. Ensure the base is of high purity and added in at least stoichiometric amounts.

  • Reaction Temperature: Gently heating the reaction mixture can often drive it to completion. However, be cautious of potential side reactions at elevated temperatures.

Experimental Protocol: Efficient N-Acylation

  • Reactant Preparation: Dissolve 1-(4-Ethoxyphenyl)imidazolidin-2-one (1.0 equivalent) and DMAP (0.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) in a flame-dried flask under an inert atmosphere.

  • Addition of Base: Add triethylamine (1.2 equivalents).

  • Temperature Control: Cool the solution to 0 °C.

  • Addition of Acylating Agent: Add the acyl chloride or anhydride (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until complete as monitored by TLC or LC-MS.

  • Work-up and Purification: Quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify by flash chromatography.

Section 3: Frequently Asked Questions (FAQs)

Q1: Can I perform a one-pot synthesis to first form the 1-(4-Ethoxyphenyl)imidazolidin-2-one and then directly proceed with N-alkylation or N-acylation?

A1: While one-pot syntheses are attractive for their efficiency, they can be challenging for this system. The conditions required for the formation of the imidazolidin-2-one ring may not be compatible with the subsequent substitution reaction. For instance, the cyclization step might require conditions that could lead to side reactions with the alkylating or acylating agent. A stepwise approach with isolation and purification of the 1-(4-Ethoxyphenyl)imidazolidin-2-one intermediate is generally recommended for better control and higher purity of the final product.

Q2: I am observing an elimination byproduct instead of the desired substitution product. What could be the cause?

A2: Elimination reactions can compete with substitution, particularly when using sterically hindered alkyl halides or strong, bulky bases.[2] Higher reaction temperatures also favor elimination over substitution. To minimize elimination, consider using a less sterically hindered alkylating agent, a weaker, non-bulky base, and running the reaction at a lower temperature for a longer period.

Q3: How do I choose the right solvent for my substitution reaction?

A3: The choice of solvent is crucial. For N-alkylation, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally effective as they can solvate the cation and do not interfere with the nucleophile. For N-acylation, less reactive solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are often suitable. It is important to use anhydrous solvents to prevent hydrolysis of the acylating agent.

Q4: My final product is difficult to purify. What are some common impurities I should look out for?

A4: Besides the dialkylated or unreacted starting material, other potential impurities include byproducts from the decomposition of the solvent or reagents, and in the case of N-acylation, the unreacted acylating agent and its hydrolysis product (the corresponding carboxylic acid). Careful reaction monitoring and optimization can minimize these impurities. For purification, flash column chromatography on silica gel is typically effective.

Section 4: Visualizations and Workflows

Diagram 1: General Workflow for N-Alkylation of 1-(4-Ethoxyphenyl)imidazolidin-2-one

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start 1-(4-Ethoxyphenyl)imidazolidin-2-one + Base (e.g., K2CO3) in Anhydrous Solvent reaction Slow addition of Alkylating Agent (R-X) at 0°C to RT start->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Aqueous Work-up monitoring->workup purification Flash Column Chromatography workup->purification product Purified N-Alkyl Product purification->product

Caption: A typical experimental workflow for the N-alkylation reaction.

Diagram 2: Competing Pathways in N-Alkylation

G cluster_pathways Reaction Pathways reactant 1-(4-Ethoxyphenyl)imidazolidin-2-one Anion mono_alkylation Desired Mono-alkylation reactant->mono_alkylation + R-X di_alkylation Over-alkylation Byproduct mono_alkylation->di_alkylation + R-X (Excess or High Conc.)

Caption: Illustration of desired mono-alkylation versus over-alkylation.

References

  • Della Ca', N., et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 9(1), 28. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazolidinones and related compounds. [Link]

  • Casnati, A., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry, 84(6), 3477-3490. [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Gradient Optimization for 1-(4-Ethoxyphenyl)imidazolidin-2-one

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals tasked with developing, refining, or troubleshooting Reversed-Phase High-Performanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals tasked with developing, refining, or troubleshooting Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for 1-(4-Ethoxyphenyl)imidazolidin-2-one (CAS: 91181-04-3)[1].

Introduction & Chemical Context

1-(4-Ethoxyphenyl)imidazolidin-2-one is a hybrid molecule featuring a polar, hydrogen-bonding cyclic urea ring (imidazolidin-2-one) and a non-polar, hydrophobic tail (4-ethoxyphenyl)[1]. Because of this dual nature, separating it from synthetic precursors (like 4-phenetidine) or degradation byproducts requires highly precise control over the mobile phase gradient.

Expertise & Experience: The Causality of Gradient Elution

In RP-HPLC, retention is dictated by the hydrophobic interactions between the analyte and the C18 stationary phase. For this specific compound, the ethoxy group anchors the molecule to the column, while the cyclic urea ring interacts dynamically with the aqueous mobile phase.

When executing a gradient method, the concentration of the organic solvent (e.g., Acetonitrile or Methanol) increases over time. This increases the eluotropic strength of the mobile phase, disrupting the hydrophobic hydration layer around the ethoxy group and forcing desorption. If the gradient slope (%B/min) is too steep, the rate of desorption outpaces the column's theoretical plates, causing the target compound to co-elute with structurally similar impurities. By "stretching" the gradient—reducing the rate of change of the organic modifier specifically during the critical elution window—you allow the subtle thermodynamic differences between closely related molecules to dictate separation, vastly improving resolution[2].

Trustworthiness: Self-Validating Gradient Optimization Protocol

Do not rely on trial and error. Use this self-validating, step-by-step methodology to rationally design your gradient.

Step 1: Initial Linear Sweep (Scouting Gradient)

  • Action: Run a broad linear gradient from 5% to 95% Mobile Phase B (Acetonitrile) over 20 minutes using an aqueous Phase A (e.g., Water with 0.1% Formic Acid).

  • Observation: Record the retention time ( tR​ ) of 1-(4-ethoxyphenyl)imidazolidin-2-one.

Step 2: Calculate Elution Composition

  • Action: Calculate the exact %B at the time the peak elutes, accounting for your specific HPLC system's dwell volume (delay volume)[3]. For example, if the peak elutes at 12 minutes, and the system dwell time is 2 minutes, the effective elution time on the gradient curve is 10 minutes. At a ramp of 4.5% B/min, the elution composition is roughly 50% B.

  • Self-Validation: Run an isocratic check at this calculated %B. If the analyte elutes with a retention factor ( k′ ) between 2 and 10, your system dwell volume and composition calculations are mathematically accurate.

Step 3: Implement a Segmented (Shallow) Gradient

  • Action: Modify the gradient to "stretch" the separation around the calculated 50% B mark[2].

    • 0–5 min: 5% to 35% B (Rapid ramp to just below elution strength).

    • 5–20 min: 35% to 55% B (Shallow ramp at 1.33% B/min to maximize resolution).

    • 20–25 min: 55% to 95% B (Column wash).

    • 25–30 min: 5% B (Re-equilibration, minimum 5–10 column volumes)[4].

Step 4: Scale for Column Volume

  • Action: If transferring this method to a different column geometry (e.g., from a 150 mm to a 250 mm column), you must scale the gradient volume in direct proportion to the column volume to maintain identical elution patterns and prevent peak distortion[3].

Data Presentation: Gradient Shift Impact Summary
Gradient TypeRamp Rate (%B/min)Retention Time ( tR​ )Resolution ( Rs​ )Peak Capacity
Linear (Scouting) 4.5012.1 min1.2 (Co-elution)High
Segmented (Shallow) 1.33 (during window)16.5 min> 2.0 (Baseline)Optimal
Isocratic 0.00 (Constant 50%)18.2 min1.8 (Broadening)Low
System Logic & Workflows

G A Start: Initial Linear Gradient (5% to 95% B in 20 min) B Are target peaks resolved? A->B C Identify co-eluting region (e.g., 40-50% B) B->C No (Co-elution) E Method Validated B->E Yes D Implement Shallow Gradient (e.g., 35% to 55% B over 15 min) C->D F Check Peak Shape (Tailing or Fronting?) D->F F->B Adjust pH/Temp

Fig 1. Iterative HPLC gradient optimization and troubleshooting workflow for peak resolution.

SystemLogic N1 1-(4-Ethoxyphenyl) imidazolidin-2-one N2 Stationary Phase (C18 Hydrophobic) N1->N2 Adsorption N4 Elution & Detection (UV 240 nm) N2->N4 Resolved Peak N3 Mobile Phase (MeCN/H2O Gradient) N3->N2 Desorption via Organic Modifier

Fig 2. Mechanism of reversed-phase HPLC separation for cyclic urea derivatives.

Troubleshooting FAQs

Q: My baseline is drifting significantly during the shallow gradient phase. How do I fix this? A: Baseline drift during gradient elution is almost always caused by mobile phase contamination or mismatched UV absorbance between Phase A and Phase B. Impurities accumulate on the column during the weak solvent phase and elute as the organic strength increases. Solution: Ensure you are using LC-MS or HPLC-grade solvents. To verify if the pump's mixing device is causing baseline fluctuations, add a tracer (e.g., 0.1% acetone) to the organic solvent and monitor the baseline at 254 nm. If fluctuations disappear when you bypass the mixer and run premixed solvents, the proportioning valve requires maintenance[3][5].

Q: I am observing ghost peaks in my gradient runs, even with blank injections. A: Ghost peaks in gradient HPLC are typically late-eluting, highly retained compounds from previous injections, or mobile phase contaminants that focus at the head of the column and elute as the gradient strengthens[4]. Solution: Flush the column with a strong eluent (e.g., 100% Acetonitrile or Methanol). If the issue persists, install a guard column containing the exact same packing material as your analytical column to act as a sacrificial barrier[3].

Q: The retention time of 1-(4-ethoxyphenyl)imidazolidin-2-one is drifting earlier with each injection. What is the cause? A: This is a classic sign of poor column equilibration. If the column is not adequately re-equilibrated with the starting mobile phase (e.g., 5% B) for at least 5–10 column volumes, the effective starting organic concentration remains too high, causing early elution[4]. Another common cause is temperature fluctuation; retention times can shift by 1% to 2% per 1 °C change[3]. Solution: Increase your post-run equilibration time and ensure the column oven is actively regulating temperature.

Q: The peak for 1-(4-ethoxyphenyl)imidazolidin-2-one is tailing heavily. Is this a pH issue? A: While the cyclic urea and ethoxy groups are largely neutral, trace basic impurities or unreacted secondary amines from the synthesis process can interact with active, unshielded silanols on the silica stationary phase. Solution: Ensure your mobile phase is properly buffered (e.g., using 10-25 mM ammonium acetate) to suppress silanol ionization, or switch to an end-capped, ultra-high purity C18 column designed to minimize secondary interactions[6].

References
  • University of Pittsburgh, "HPLC Troubleshooting Guide", pitt.edu, [Link]

  • Bitesize Bio, "Getting the Most Out of Your Column: Optimizing Your HPLC Gradient", bitesizebio.com,[Link]

  • ACE HPLC, "HPLC Troubleshooting Guide", hplc.eu, [Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution vs. Benchtop NMR Spectroscopy for the Structural Validation of 1-(4-Ethoxyphenyl)imidazolidin-2-one

Executive Summary 1-(4-Ethoxyphenyl)imidazolidin-2-one is a cyclic urea derivative featuring a para-ethoxyphenyl moiety. Because the imidazolidin-2-one scaffold is a privileged pharmacophore in medicinal chemistry—offeri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(4-Ethoxyphenyl)imidazolidin-2-one is a cyclic urea derivative featuring a para-ethoxyphenyl moiety. Because the imidazolidin-2-one scaffold is a privileged pharmacophore in medicinal chemistry—offering excellent hydrogen-bonding capabilities and metabolic stability—rigorous validation of its primary and secondary structure is a non-negotiable step in drug development and quality control.

Traditionally, structural elucidation has relied exclusively on superconducting High-Field (HF) NMR spectrometers. However, the rapid evolution of cryogen-free, rare-earth permanent magnet Benchtop (BT) NMR systems has democratized access to this analytical technique [1]. This guide objectively compares the performance of a standard 400 MHz High-Field NMR against an 80 MHz Benchtop NMR for the characterization of 1-(4-Ethoxyphenyl)imidazolidin-2-one, providing researchers with actionable, data-driven workflows.

Mechanistic Principles: The Physics of Field Strength

When selecting between HF and BT NMR, researchers must understand the physical causality behind spectral resolution. Chemical shift ( δ , measured in ppm) is independent of the external magnetic field strength ( B0​ ). However, the spin-spin coupling constant ( J , measured in Hz) is strictly field-independent.

At lower magnetic fields (e.g., 80 MHz), the Larmor frequency difference ( Δν , in Hz) between coupled protons decreases. When Δν approaches the magnitude of J , the spectra transition from first-order (easily interpretable multiplets) to second-order (complex, overlapping signals) [2]. This physical phenomenon dictates the experimental choice: Benchtop NMR is highly effective for rapid, high-concentration reaction monitoring where key signals are distinct, whereas High-Field NMR is mandatory for complex structural elucidation where maximum signal dispersion is required to prevent J -coupling overlap [3].

Comparative Analytical Workflow

NMR_Workflow Start 1-(4-Ethoxyphenyl)imidazolidin-2-one Sample Prep Sample Preparation (DMSO-d6 + TMS) Start->Prep Decision Analytical Goal? Prep->Decision Benchtop Benchtop NMR (80 MHz) Routine QC & Monitoring Decision->Benchtop High Conc. / QC HighField High-Field NMR (400 MHz) De Novo Elucidation Decision->HighField Low Conc. / Complex BT_Data 1D 1H NMR (Rapid Acquisition) Benchtop->BT_Data HF_Data 1D 1H/13C & 2D NMR (High Sensitivity) HighField->HF_Data Eval Signal Overlap or Ambiguity? BT_Data->Eval Validated Validated Structure HF_Data->Validated Eval->HighField Yes (J-coupling overlap) Eval->Validated No (Clear signals)

Decision workflow for NMR structural validation of 1-(4-Ethoxyphenyl)imidazolidin-2-one.

Experimental Protocol: A Self-Validating System

To guarantee scientific integrity, the NMR acquisition protocol must be a self-validating system. The following methodology incorporates three internal checks:

  • Deuterium Lock: The use of DMSO- d6​ provides a steady deuterium resonance. The spectrometer locks onto this frequency to compensate for magnetic field drift over time, preventing blurred spectra.

  • Internal Referencing: Tetramethylsilane (TMS) is added to anchor the chemical shift scale at exactly 0.00 ppm.

  • Integration Mass Balance: The total integrated area of the 1 H NMR signals must mathematically equate to exactly 14 protons. Any fractional deviation instantly flags sample impurity or incomplete relaxation.

Step-by-Step Methodology
  • Sample Preparation: Weigh exactly 15 mg (for HF analysis) or 50 mg (for BT analysis) of high-purity 1-(4-Ethoxyphenyl)imidazolidin-2-one. Causality: BT NMR has inherently lower sensitivity due to the lower Boltzmann distribution of spin states at 1.88 Tesla; thus, a higher sample concentration is required.

  • Solvation: Dissolve the compound in 0.6 mL of DMSO- d6​ containing 0.01% v/v TMS. Vortex for 30 seconds until optically clear.

  • Filtration: Pass the solution through a glass wool plug into a standard 5 mm borosilicate NMR tube. Causality: This removes paramagnetic particulates and undissolved solids that distort magnetic field homogeneity, ensuring sharp peak line widths.

  • Shimming & Tuning: Insert the tube into the spectrometer. Perform automated gradient shimming to optimize the B0​ field homogeneity (target line width < 0.5 Hz at 50% peak height for HF).

  • Acquisition Parameters:

    • 1 H NMR: 16 scans (HF) or 64 scans (BT), 30° pulse angle. Set the relaxation delay ( D1​ ) to 4 seconds. Causality: A sufficient D1​ ensures complete longitudinal relaxation ( T1​ ) of all protons before the next pulse, which is strictly required for accurate quantitative integration.

    • 13 C NMR: 256 scans (HF) or 2048 scans (BT), using power-gated decoupling. Causality: This leverages the Nuclear Overhauser Effect (NOE) to boost the weak 13 C signal while preventing multiplet splitting from attached protons.

Data Presentation: Spectral Assignments

Below are the validated 1 H and 13 C NMR assignments for 1-(4-Ethoxyphenyl)imidazolidin-2-one.

Table 1: 1 H and 13 C NMR Data (DMSO- d6​ , 400 MHz / 100 MHz)
Position / Moiety 1 H Chemical Shift ( δ , ppm)Multiplicity & Coupling ( J , Hz)Integration 13 C Chemical Shift ( δ , ppm)
Ethoxy -CH₃ 1.30Triplet ( J = 7.0)3H14.9
Imidazolidinone C4-H₂ 3.40Triplet ( J = 8.0)2H37.8
Imidazolidinone C5-H₂ 3.75Triplet ( J = 8.0)2H45.2
Ethoxy -O-CH₂- 3.98Quartet ( J = 7.0)2H63.4
Aromatic C3', C5' 6.88Doublet ( J = 9.0)2H114.8
Aromatic C2', C6' 7.38Doublet ( J = 9.0)2H119.5
Aromatic C1' (C-N) ---133.8
Aromatic C4' (C-O) ---154.2
Imidazolidinone C=O ---159.5
Imidazolidinone N-H 6.75Broad Singlet1H-

Comparative Analysis: High-Field vs. Benchtop

When evaluating which system to use for the characterization of 1-(4-Ethoxyphenyl)imidazolidin-2-one, analytical teams must weigh resolution against operational agility.

Table 2: Performance Comparison
ParameterHigh-Field NMR (400 MHz)Benchtop NMR (80 MHz)
Magnetic Field Strength 9.4 Tesla1.88 Tesla
Magnet Technology Superconducting (Requires Liquid He/N₂)Permanent Rare-Earth (Cryogen-free)
Spectral Resolution < 0.5 Hz (Clear first-order multiplets)1.0 - 1.5 Hz (Minor second-order overlap)
Limit of Detection (LOD) ~100 µmol/L~1 mmol/L
13 C Acquisition Time Minutes to HoursHours to Overnight
Footprint & Infrastructure Dedicated facility, anti-vibration floorStandard laboratory fume hood or bench
Primary Use Case De novo structural elucidation, trace impurity IDRoutine QA/QC, reaction monitoring, high-throughput

Strategic Recommendations

For the routine synthesis and batch-to-batch quality control of 1-(4-Ethoxyphenyl)imidazolidin-2-one, Benchtop NMR (80 MHz) is the superior alternative. The molecule's proton environments are sufficiently distinct (aliphatic vs. aromatic vs. heteroatom-adjacent) that the lower dispersion at 1.88 Tesla does not hinder structural confirmation.

However, if the compound is being evaluated for trace degradation products, or if absolute stereochemical/regiochemical elucidation of a novel derivative is required, High-Field NMR (400+ MHz) remains the gold standard. The superior sensitivity and resolution are necessary to acquire 2D NMR spectra (e.g., HSQC, HMBC) without prohibitive time investments.

References

  • "Benchtop Nuclear Magnetic Resonance Spectroscopy: An Emerging Tool in Regulated Assays", News-Medical.Net. URL:[Link]

  • "Benchtop NMR-Based In-Line Analysis of Diastereoselective Enzymatic α-Amino Acid Synthesis: Quantification and Validation", Organic Process Research & Development, ACS Publications. URL:[Link]

  • "High-field to Benchtop NMR Spectroscopy - Part 3", Oxford Instruments. URL:[Link]

Sources

Comparative

A Comparative Analysis of 1-(4-Ethoxyphenyl)imidazolidin-2-one and Imidazolidine-2,4-dione Derivatives: A Guide for Researchers

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 1-(4-Ethoxyphenyl)imidazolidin-2-one and the broader class of imidazolidine-2,4-dione de...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 1-(4-Ethoxyphenyl)imidazolidin-2-one and the broader class of imidazolidine-2,4-dione derivatives. This document delves into their structural distinctions, known biological activities, and the experimental methodologies used for their synthesis and evaluation.

The imidazolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] This guide focuses on two key variations of this scaffold: 1-aryl-imidazolidin-2-ones, with a specific focus on the yet-to-be-extensively-studied 1-(4-Ethoxyphenyl)imidazolidin-2-one, and the well-established class of imidazolidine-2,4-dione (hydantoin) derivatives. While both share the five-membered imidazolidine ring, the presence of a single carbonyl group in the former versus two in the latter leads to significant differences in their chemical properties and biological profiles.

Structural and Physicochemical Distinctions

The core difference between these two classes lies in the oxidation state of the imidazolidine ring. The imidazolidin-2-one structure features a single carbonyl group at the 2-position, while imidazolidine-2,4-diones possess carbonyl groups at both the 2- and 4-positions. This seemingly minor structural change has a profound impact on the molecule's electronic distribution, hydrogen bonding capabilities, and overall shape, which in turn dictates its interaction with biological targets.

Feature1-(4-Ethoxyphenyl)imidazolidin-2-oneImidazolidine-2,4-dione Derivatives
Core Structure Imidazolidin-2-oneImidazolidine-2,4-dione (Hydantoin)
Key Functional Groups One carbonyl group, one secondary amineTwo carbonyl groups
Hydrogen Bonding One hydrogen bond donor (N-H), one acceptor (C=O)One or two hydrogen bond donors (at N1 and N3), two acceptors (C=O)
General Properties Generally more flexibleMore rigid planar structure

The additional carbonyl group in imidazolidine-2,4-diones enhances their polarity and hydrogen bonding potential, which can lead to different solubility profiles and stronger interactions with receptor sites.

Comparative Biological Activities

Imidazolidine-2,4-dione derivatives are renowned for their diverse and potent biological activities. This class of compounds, also known as hydantoins, has been extensively explored and has yielded several clinically significant drugs. Their wide-ranging effects include:

  • Anticonvulsant Activity: This is one of the most well-established activities of hydantoin derivatives. Phenytoin, a classic antiepileptic drug, is a prime example. The mechanism often involves the blockade of voltage-gated sodium channels.[2]

  • Anticancer Activity: Numerous imidazolidine-2,4-dione derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[1][3] Their mechanisms of action can be diverse, including the inhibition of enzymes like EGFR and HER2.[3]

  • Antimicrobial and Antifungal Activity: Various substituted imidazolidine-2,4-diones have been shown to possess inhibitory activity against a range of bacteria and fungi.[1]

  • Anti-arrhythmic Activity: Certain derivatives have been investigated for their potential to manage cardiac arrhythmias.[4]

  • Enzyme Inhibition: Imidazolidine-2,4-diones have been designed to target specific enzymes, such as lymphoid-specific tyrosine phosphatase (LYP), for the treatment of autoimmune diseases.[5]

In contrast, the biological profile of 1-aryl-imidazolidin-2-ones is less explored, but emerging research suggests their potential in several therapeutic areas:

  • Anticancer Activity: Studies on N-arylsulfonylimidazolidinones have revealed potent anticancer activity, highlighting the importance of the imidazolidin-2-one core as a pharmacophore.

  • TACE Inhibition: Some 2-imidazolidinone derivatives have been identified as inhibitors of TNF-α converting enzyme (TACE), a target for inflammatory diseases.[6]

  • Antibacterial Activity: While less common than their dione counterparts, some imidazolidin-2-one derivatives have shown antibacterial properties.

The ethoxyphenyl substituent in 1-(4-Ethoxyphenyl)imidazolidin-2-one could potentially modulate its activity and metabolic stability. Further research is warranted to elucidate the specific biological profile of this compound.

Experimental Methodologies

To provide a practical context for researchers, this section details representative protocols for the synthesis and biological evaluation of these imidazolidinone derivatives.

Synthesis Protocols

Representative Synthesis of an Imidazolidine-2,4-dione Derivative:

A common method for synthesizing 5,5-disubstituted imidazolidine-2,4-diones is the Bucherer-Bergs reaction.

Protocol:

  • Reaction Setup: In a sealed pressure vessel, combine one equivalent of a ketone or aldehyde, 1.5-3 equivalents of ammonium carbonate, and 1.5-3 equivalents of sodium cyanide in a mixture of ethanol and water.

  • Heating: Heat the reaction mixture at 60-100 °C for several hours. The reaction progress can be monitored by thin-layer chromatography.

  • Work-up: After cooling, the reaction mixture is typically acidified with a mineral acid (e.g., HCl) to precipitate the hydantoin product.

  • Purification: The crude product is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Causality: The reaction proceeds through the formation of an aminonitrile intermediate from the ketone/aldehyde, ammonia (from ammonium carbonate), and cyanide. This intermediate then cyclizes upon heating, followed by hydrolysis to yield the hydantoin ring.

Representative Synthesis of a 1-Aryl-imidazolidin-2-one Derivative:

A general route to N-aryl imidazolidin-2-ones involves the cyclization of an N-aryl-N'-(2-chloroethyl)urea.

Protocol:

  • Urea Formation: React an aryl isocyanate with 2-chloroethylamine hydrochloride in the presence of a base (e.g., triethylamine) in an inert solvent like dichloromethane to form the N-aryl-N'-(2-chloroethyl)urea intermediate.

  • Cyclization: Treat the intermediate with a base, such as sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF). The intramolecular nucleophilic substitution leads to the formation of the imidazolidin-2-one ring.

  • Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography on silica gel.

Causality: The strong base deprotonates the urea nitrogen, which then acts as a nucleophile to displace the chloride on the ethyl chain, leading to the formation of the five-membered ring.

Biological Assay Protocols

Anticonvulsant Activity Screening: Maximal Electroshock (MES) Test

The MES test is a widely used primary screening model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[7]

Protocol:

  • Animal Preparation: Use male albino mice (18-25 g). Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle.

  • Induction of Seizure: At the time of predicted peak effect of the compound, deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal or ear electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered a positive result (protection).

  • Data Analysis: The number of protected animals in each group is recorded. The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.

Causality: The MES-induced seizure is thought to involve the spread of seizure discharge throughout the brain. Drugs that are effective in this model, like phenytoin, often act by blocking voltage-gated sodium channels, thereby preventing this spread.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.[8][9][10]

Protocol:

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria). Incubate the plate at 35-37 °C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Causality: This assay directly measures the ability of a compound to inhibit microbial proliferation under controlled in vitro conditions, providing a quantitative measure of its potency.

Visualizing the Concepts

To further clarify the concepts discussed, the following diagrams illustrate the core structures and a representative experimental workflow.

cluster_0 1-(4-Ethoxyphenyl)imidazolidin-2-one cluster_1 Imidazolidine-2,4-dione Derivative a Imidazolidin-2-one Core (Single Carbonyl) b 4-Ethoxyphenyl Group at N1 a->b Substitution c Imidazolidine-2,4-dione Core (Dual Carbonyl) d Substituents at N1, N3, C5 c->d Derivatization

Figure 1: Core structural differences between the two classes.

cluster_workflow Antimicrobial Susceptibility Testing Workflow start Prepare Compound Stock Solution dilute Serial Dilutions in 96-well Plate start->dilute add_inoculum Inoculate Wells dilute->add_inoculum inoculum Prepare Standardized Bacterial Inoculum inoculum->add_inoculum incubate Incubate at 37°C for 18-24h add_inoculum->incubate read Read MIC (Lowest concentration with no growth) incubate->read

Figure 2: Broth microdilution workflow for MIC determination.

Conclusion and Future Directions

The imidazolidine-2,4-dione scaffold is a wellspring of biologically active compounds with a rich history in medicinal chemistry. In contrast, the potential of 1-aryl-imidazolidin-2-ones, including the specific derivative 1-(4-Ethoxyphenyl)imidazolidin-2-one, remains largely untapped. The structural difference of a single carbonyl group fundamentally alters the physicochemical properties and, consequently, the biological activity profiles of these two classes.

While imidazolidine-2,4-diones have proven to be versatile platforms for developing anticonvulsant, anticancer, and antimicrobial agents, the exploration of 1-aryl-imidazolidin-2-ones presents an exciting opportunity for discovering novel therapeutics. The ethoxy group on the phenyl ring of 1-(4-Ethoxyphenyl)imidazolidin-2-one may confer favorable pharmacokinetic properties, making it an intriguing candidate for future investigation.

It is imperative for the research community to undertake a systematic evaluation of 1-(4-Ethoxyphenyl)imidazolidin-2-one and its analogues to fully understand their therapeutic potential. The experimental protocols detailed in this guide provide a solid foundation for such endeavors. A direct, data-driven comparison will ultimately be necessary to delineate the structure-activity relationships and determine the most promising avenues for drug development within the broader family of imidazolidinone-based compounds.

References

  • Shafieq, S., Ali, S. S., Sharma, N., & Sethi, V. A. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmacy, 3(1).
  • Methods and considerations for experimental evaluation of antiepileptic drugs. (n.d.). PubMed.
  • BenchChem. (2025).
  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.).
  • World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • IBT Bioservices. (n.d.). Guide to In Vitro Antibacterial Testing.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of Porothramycin A.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.
  • D'Ambrosio, D. N., et al. (2016). Staged anticonvulsant screening for chronic epilepsy. Epilepsia, 57(11), 1834–1844.
  • Screening Methods of Anti-epileptic drugs | PDF. (n.d.). Slideshare.
  • Mostafa, A. A., Al-Rahmah, A. N., Kumar, R. S., Manilal, A., & Idhayadhulla, A. (2016). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. International Journal of Pharmacology, 12(4), 290-303.
  • Thigulla, Y., Akula, M., Trivedi, P., Ghosh, B., Jha, M., & Bhattacharya, A. (2016). Synthesis and anti-cancer activity of 1,4-disubstituted imidazo[4,5-c]quinolines. Organic & Biomolecular Chemistry, 14(3), 876–883.
  • Imidazolidinone and imidazolidine-2,4-dione compounds. (n.d.).
  • Mostafa, A. A., Al-Rahmah, A. N., Kumar, R. S., Manilal, A., & Idhayadhulla, A. (2016). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line.
  • Mostafa, A. A., Al-Rahmah, A. N., Kumar, R. S., Manilal, A., & Idhayadhulla, A. (2016). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert.
  • Głowka, M., et al. (2005). Synthesis, structure-activity relationship of some new anti-arrhythmic 5-arylidene imidazolidine-2,4-dione derivatives. European Journal of Medicinal Chemistry, 40(3), 259–269.
  • Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. (2024). Advanced Journal of Chemistry, Section A, 7(6), 894-909.
  • Al-Warhi, T., et al. (2025). Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff’s Bases Incorporating Imidazolidine-2,4-dione. Pharmaceuticals, 18(x), x.
  • El-Deen, I. M., Eltamany, E. H., & Ali, N. M. (2024). In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. Future Medicinal Chemistry, 16(14), 1379–1393.
  • Thigulla, Y., Akula, M., Trivedi, P., Ghosh, B., Jha, M., & Bhattacharya, A. (2015). Synthesis and anti-cancer activity of 1, 4-disubstituted imidazo[4,5-c]quinolines. Organic & Biomolecular Chemistry, 14(3), 876-883.
  • Wang, L., et al. (2020). Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors. Bioorganic Chemistry, 103, 104124.
  • Zuliani, V., et al. (2010). Anticonvulsant activity of 2,4(1H)-diarylimidazoles in mice and rats acute seizure models. Bioorganic & Medicinal Chemistry, 18(22), 7881–7888.
  • Jain, M. R., et al. (2009). Studies on novel 2-imidazolidinones and tetrahydropyrimidin-2(1H)-ones as potential TACE inhibitors: design, synthesis, molecular modeling, and preliminary biological evaluation. Bioorganic & Medicinal Chemistry, 17(10), 3604–3617.
  • Mostafa, A. A., Al-Rahmah, A. N., Kumar, R. S., Manilal, A., & Idhayadhulla, A. (2016). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. International Journal of Pharmacology, 12(4), 290-303.
  • New Imidazole-4-one and Imidazolidine-2,4-dione Analogues: Design, Synthesis, Antitumor activity and Molecular Modeling Study. (2018). American Journal of Physiology, Biochemistry and Pharmacology, 7(1), 24-41.
  • Romo y Pérez, C. G., et al. (2009).
  • Discovery and structure-activity relationship studies of 1-aryl-1H-naphtho[2,3-d][7][11]triazole-4,9-dione derivatives as potent dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and trytophan 2,3-dioxygenase (TDO). (2020). European Journal of Medicinal Chemistry, 207, 112703.

  • Computational studies, synthesis, in-vitro binding and transcription analysis of novel imidazolidine-2,4-dione and 2-thioxo thiazolidine-4-one based glitazones for central PPAR-γ agonism. (n.d.).
  • El-Deen, I. M., Eltamany, E. H., & Ali, N. M. (2024). In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. Future Medicinal Chemistry, 16(14), 1379-1393.
  • Al-Obaidi, A. M., Al-Janabi, H. A., & Al-Sultani, A. A. (2022). Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Study. Canadian Journal of Infectious Diseases and Medical Microbiology, 2022, 1-10.

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Validation

A Comparative Guide to the LC-MS Characterization of 1-(4-Ethoxyphenyl)imidazolidin-2-one: A Senior Application Scientist's Perspective

Foreword In the realm of drug development and chemical synthesis, the unambiguous identification and characterization of small molecules are foundational to progress. 1-(4-Ethoxyphenyl)imidazolidin-2-one, a heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword

In the realm of drug development and chemical synthesis, the unambiguous identification and characterization of small molecules are foundational to progress. 1-(4-Ethoxyphenyl)imidazolidin-2-one, a heterocyclic compound with potential pharmaceutical relevance, serves as an excellent model for discussing modern analytical strategies. This guide moves beyond a simple recitation of methods. It is designed to provide a deeper, mechanistic understanding of why certain analytical choices are made, reflecting the decision-making process of an experienced scientist. We will detail a robust Liquid Chromatography-Mass Spectrometry (LC-MS) workflow, critically evaluate it against viable alternatives, and provide the experimental and theoretical grounding necessary for researchers to adapt and apply these principles in their own laboratories.

The Analyte: Deconstructing 1-(4-Ethoxyphenyl)imidazolidin-2-one

Before developing any analytical method, a thorough understanding of the target molecule is essential. This informs every subsequent decision, from sample preparation to data interpretation.

Key Molecular Characteristics:

  • Molecular Formula: C₁₁H₁₄N₂O₂[1]

  • Monoisotopic Molecular Weight: 206.1055 Da

  • Structural Features: The molecule consists of a polar imidazolidinone core and a non-polar ethoxyphenyl group. This amphiphilic nature makes it an ideal candidate for reverse-phase chromatography.[2] The two nitrogen atoms in the imidazolidinone ring are potential sites for protonation, making the molecule highly suitable for positive mode electrospray ionization (ESI).[3][4]

The primary analytical objectives are to confirm the molecule's elemental composition via accurate mass measurement, assess its purity by separating it from potential process-related impurities or degradants, and gain structural confirmation through tandem mass spectrometry (MS/MS).

The Primary Technique: High-Resolution LC-MS for Definitive Characterization

For a comprehensive analysis of a novel or critical small molecule, a high-resolution LC-MS platform, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system, is the industry gold standard.[3] The sub-5 ppm mass accuracy afforded by these instruments is crucial for confidently determining the elemental composition, a task that cannot be achieved with nominal mass instruments.

A Validated Experimental Protocol

The following methodology is presented as a robust, field-tested starting point for the analysis of 1-(4-Ethoxyphenyl)imidazolidin-2-one. The causality behind each parameter is explained to provide a framework for method development.

I. Sample & Mobile Phase Preparation

  • Sample Preparation: Dissolve the compound in methanol to create a 1 mg/mL stock solution. Further dilute to 1 µg/mL in a 50:50 (v/v) solution of acetonitrile and water. This ensures solubility and compatibility with the initial mobile phase conditions.

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. The acid serves a critical role in maintaining a low pH, which promotes the protonation of the analyte in the ESI source, thereby significantly enhancing the signal intensity in positive ion mode.[5]

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. Acetonitrile is chosen for its low viscosity and UV transparency, providing excellent chromatographic peak shape for a wide range of compounds.[2]

II. Liquid Chromatography (LC) Parameters

  • System: An HPLC or UHPLC system.

  • Column: Ascentis C18, 2.1 x 50 mm, 2.7 µm. A C18 column is the workhorse for reverse-phase chromatography, separating compounds based on hydrophobicity.[2][6] This column dimension offers a good balance between resolution and analysis time.

  • Gradient:

    Time (min) % Mobile Phase B
    0.0 5
    5.0 95
    7.0 95
    7.1 5

    | 10.0 | 5 |

  • Rationale: A gradient elution is essential for separating the target compound from earlier-eluting polar impurities and later-eluting non-polar impurities in a single run.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C. Elevated temperature reduces mobile phase viscosity, improving efficiency and ensuring retention time reproducibility.

  • Injection Volume: 5 µL.

III. Mass Spectrometry (MS) Parameters

  • System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI), Positive. As previously noted, the nitrogen atoms in the analyte are readily protonated.[3][4]

  • Scan Mode: Full Scan MS and data-dependent MS/MS (ddMS²). This allows for the simultaneous acquisition of accurate mass data for the parent ion and fragmentation data for structural confirmation.

  • Mass Range: m/z 70-500. This range comfortably covers the parent ion and its expected fragments.

  • Key Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

Visualizing the Analytical Workflow

G cluster_prep Preparation cluster_lcms LC-MS Analysis cluster_data Data Interpretation Sample Sample Dilution (1 µg/mL in 50:50 ACN:H₂O) LC UHPLC Separation (C18 Column, Gradient Elution) Sample->LC MobilePhase Mobile Phase Prep (0.1% Formic Acid) MobilePhase->LC MS HRMS Detection (ESI+, Full Scan, ddMS²) LC->MS Analyte Elution Identity Identity Confirmation (Accurate Mass [M+H]⁺) MS->Identity Purity Purity Assessment (Chromatographic Peak Area) MS->Purity Structure Structural Elucidation (MS/MS Fragmentation) MS->Structure

Caption: A typical workflow for the characterization of a small molecule using LC-MS.

Anticipated Results & Structural Elucidation

The primary ion expected in the full scan mass spectrum is the protonated molecule, [M+H]⁺, at m/z 207.1128. In the subsequent MS/MS scan, this precursor ion is fragmented to reveal structural details. The fragmentation of N-aryl imidazolidinones is often directed by the charge on the protonated nitrogen atoms, leading to characteristic cleavages.[7]

G cluster_frags Primary Fragmentation Pathways Parent 1-(4-Ethoxyphenyl)imidazolidin-2-one [M+H]⁺ m/z 207.1128 F1 Loss of Ethylene C₉H₁₁N₂O₂⁺ m/z 179.0815 Parent:f2->F1:f0 - C₂H₄ F2 Cleavage of Ethoxy Group C₉H₁₀N₂O⁺ m/z 162.0764 Parent:f2->F2:f0 - C₂H₅O• F3 Ethoxyphenyl Isocyanate Ion C₉H₉NO⁺ m/z 147.0679 Parent:f2->F3:f0 - C₂H₄N F4 Ethoxybenzene Ion C₈H₉O⁺ m/z 121.0648 Parent:f2->F4:f0 - C₃H₅N₂O

Caption: Plausible ESI+ MS/MS fragmentation pathways for the target molecule.

A Comparative Guide to Alternative Analytical Technologies

While LC-MS is exceptionally powerful, a comprehensive guide must place it in the context of other available techniques. The choice of methodology is always driven by the specific analytical question being asked.

TechniquePrincipleSuitability for 1-(4-Ethoxyphenyl)imidazolidin-2-oneAdvantagesDisadvantages
High-Resolution LC-MS Chromatographic separation followed by high-accuracy mass measurement.[8]Excellent. Ideal for identity, purity, and structural analysis in a single run.High sensitivity and specificity; provides molecular weight and structural data; suitable for complex mixtures.[3]Higher instrument cost and operational complexity.
GC-MS Separation of volatile compounds by gas chromatography followed by mass analysis.[9]Poor. The compound has low volatility and would require chemical derivatization, adding complexity and potential artifacts.[10]Superior separation for volatile compounds; extensive spectral libraries available.Not suitable for non-volatile or thermally labile compounds without derivatization.
NMR Spectroscopy Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.[9]Excellent (for structure). The definitive technique for unambiguous structural elucidation.Provides detailed atomic-level structural information (connectivity, stereochemistry).Low sensitivity; requires relatively pure sample in larger quantities; not a high-throughput technique.
HPLC-UV Chromatographic separation followed by detection via UV-Vis absorbance.[11]Good (for purity/quantitation). Suitable for routine purity checks and quantitation once the compound is characterized.Robust, cost-effective, and highly reproducible for quantitative analysis.Provides no molecular weight or structural information; risk of co-eluting impurities being undetected.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid as the mobile phase for separation.Viable Alternative. Can offer faster, orthogonal separations, especially for chiral analysis.Fast separations; uses less organic solvent, making it a "greener" alternative to HPLC.[12]Less common instrumentation; method development can be more complex than standard HPLC.

Synthesis & Recommendation

For the de novo characterization of 1-(4-Ethoxyphenyl)imidazolidin-2-one, high-resolution LC-MS is the most efficient and informative single platform. It uniquely combines the separation power of liquid chromatography with the specificity of mass spectrometry, providing confidence in identity, purity, and structure from a single analysis.

In a regulated drug development environment, an orthogonal approach is often employed. NMR spectroscopy would be used for the definitive, absolute structural confirmation of the reference standard. A robust, simple HPLC-UV method would then be developed and validated for routine quality control (QC) testing of subsequent batches, leveraging its precision and cost-effectiveness. The LC-MS method would remain a critical tool for impurity identification and stability studies, where its ability to characterize unknown peaks is indispensable.

References

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. National Center for Biotechnology Information.[Link]

  • Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. ACS Publications.[Link]

  • Choosing the Right Mass Spectrometry for Small Molecules. ZefSci.[Link]

  • A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Wiley-VCH.[Link]

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc.[Link]

  • Enhancing Electrospray Ionization Mass Spectrometry with Nanobubbles. Technology Networks.[Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography.[Link]

  • Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. PubMed.[Link]

  • Recent Advances in Real-Time Label-Free Detection of Small Molecules. National Center for Biotechnology Information.[Link]

  • Standards-Free Tools to Identify Small Molecules in Complex Samples. PNNL.[Link]

  • Small Molecule Drug Characterization and Purity Analysis. Agilent.[Link]

  • 1-(4-ethoxyphenyl)imidazolidin-2-one. Appchem.[Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.[Link]

  • Fragmentation Patterns. Michigan State University Department of Chemistry.[Link]

  • 1-(4-ethoxyphenyl)imidazolidine-2,4-dione. Molport.[Link]

  • Preparation of imidazolidinone compounds as derivatization reagent for diastereomerization and chromatographic separation of chiral organic acids. PubMed.[Link]

  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate.[Link]

  • Development of derivatization reagents bearing chiral 4-imidazolidinone for distinguishing primary amines from other amino acids and application to the liquid chromatography-tandem mass spectrometric analysis of miso. ResearchGate.[Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.[Link]

  • Gas-phase fragmentations of N-methylimidazolidin-4-one organocatalysts. PubMed.[Link]

  • 1-(4-Ethoxyphenyl)acetone. PubChem.[Link]

  • Mass Spectrometry: Fragmentation. University of Arizona.[Link]

  • Chemical Properties of 2-Imidazolidinone (CAS 120-93-4). Cheméo.[Link]

  • Synthesis, Characterizations and Antimicrobial Activity of Oxazolidinone and Imidazolidinone Derivatives. ResearchGate.[Link]

  • Development of Simultaneous Analytical Method for Imidazolinone Herbicides from Livestock Products by UHPLC-MSMS. National Center for Biotechnology Information.[Link]

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Comparative

Comparative Efficacy of 1-(4-Ethoxyphenyl)imidazolidin-2-one and Standard Cyclic Ureas: A Guide for Drug Development Professionals

In the landscape of central nervous system (CNS) drug discovery, the quest for novel anticonvulsant agents with improved efficacy and safety profiles is a paramount objective. Cyclic ureas, a class of heterocyclic compou...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of central nervous system (CNS) drug discovery, the quest for novel anticonvulsant agents with improved efficacy and safety profiles is a paramount objective. Cyclic ureas, a class of heterocyclic compounds, have long been a cornerstone in the development of antiepileptic drugs (AEDs).[1][2][3] This guide provides a comparative analysis of the putative anticonvulsant agent, 1-(4-Ethoxyphenyl)imidazolidin-2-one, against standard cyclic ureas, offering a framework for its evaluation based on established preclinical screening protocols.

While specific experimental data for 1-(4-Ethoxyphenyl)imidazolidin-2-one is not yet publicly available, this document will leverage structure-activity relationship (SAR) data from analogous compounds to project its potential efficacy and neurotoxicity profile. The methodologies and comparative data presented herein are designed to guide researchers in the strategic preclinical assessment of this and other novel cyclic urea derivatives.

Introduction to Cyclic Ureas as Anticonvulsant Agents

The urea functional group is a key structural feature in a multitude of biologically active compounds, prized for its ability to form stable hydrogen bonds with protein targets.[2] In the realm of anticonvulsants, cyclic urea derivatives, such as those incorporating an imidazolidinone ring, have demonstrated significant therapeutic potential.[4] The prototypical example is Phenytoin, a hydantoin-containing drug that has been a mainstay in epilepsy treatment for decades.[5] The core hypothesis is that the cyclic urea scaffold serves as a crucial pharmacophore, with substitutions on the ring modulating potency, selectivity, and pharmacokinetic properties.[6]

1-(4-Ethoxyphenyl)imidazolidin-2-one represents a novel entity within this class. Its structure, featuring an ethoxyphenyl substituent, suggests a potential for favorable blood-brain barrier penetration due to increased lipophilicity, a critical attribute for CNS-acting drugs. This guide will outline the standard assays to validate its anticonvulsant potential and benchmark its performance against established cyclic ureas.

Preclinical Evaluation Workflow: A Two-Pronged Approach

The preclinical assessment of a novel anticonvulsant candidate hinges on two primary in-vivo assays: the Maximal Electroshock (MES) test for efficacy and the Rotarod test for neurotoxicity. This dual-testing paradigm allows for the determination of a protective index (PI), a critical metric for evaluating the therapeutic window of a compound.

G cluster_0 Preclinical Screening Funnel A Novel Compound Synthesis (1-(4-Ethoxyphenyl)imidazolidin-2-one) B Acute Anticonvulsant Efficacy Screening A->B In-vivo testing C Neurotoxicity Assessment B->C Concurrently D Protective Index (PI) Calculation (TD50 / ED50) B->D C->D E Lead Candidate Selection D->E

Caption: Preclinical evaluation workflow for novel anticonvulsant candidates.

Methodology for Comparative Efficacy and Neurotoxicity

To ensure a robust and reproducible comparison, standardized protocols for the MES and Rotarod tests are essential. The following sections detail these methodologies.

Maximal Electroshock (MES) Seizure Test

The MES test is a widely accepted model for generalized tonic-clonic seizures, indicating a compound's ability to prevent seizure spread through neural circuits.[7][8]

Experimental Protocol:

  • Animal Model: Male albino mice (e.g., CF-1 or C57BL/6 strains) are typically used.[7]

  • Compound Administration: The test compound, 1-(4-Ethoxyphenyl)imidazolidin-2-one, and a standard cyclic urea (e.g., Phenytoin) are administered intraperitoneally (i.p.) or orally (p.o.) at varying doses to different groups of animals. A vehicle control group receives the solvent alone.

  • Time to Peak Effect: The test is conducted at the predetermined time of peak effect of the administered compound.

  • Induction of Seizure: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal or ear-clip electrodes.[7][9]

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[7][9]

  • Data Analysis: The percentage of animals protected from tonic hindlimb extension at each dose is recorded. The median effective dose (ED50), the dose that protects 50% of the animals, is then calculated.[7]

G cluster_0 Maximal Electroshock (MES) Test Workflow A Animal Acclimatization B Compound Administration (Test vs. Standard vs. Vehicle) A->B C Waiting Period for Time to Peak Effect B->C D Application of Electrical Stimulus C->D E Observation of Seizure Response D->E F Endpoint Measurement (Presence/Absence of Tonic Hindlimb Extension) E->F G Calculation of ED50 F->G

Caption: Step-by-step workflow of the Maximal Electroshock (MES) test.

Rotarod Test for Neurotoxicity

The Rotarod test assesses motor coordination, balance, and grip strength, providing a sensitive measure of potential neurological deficits or sedative effects induced by a test compound.[10][11][12][13]

Experimental Protocol:

  • Animal Model: The same strain of mice used in the MES test should be used for consistency.

  • Training: Animals are pre-trained on the rotarod apparatus (a rotating rod) to establish a baseline performance.

  • Compound Administration: The test compound and a standard are administered at various doses.

  • Performance Measurement: At the time of peak effect, each animal is placed on the rotating rod, which can be set at a constant speed or an accelerating speed.[11] The latency to fall from the rod is recorded.[11]

  • Data Analysis: A dose-response curve is generated, and the median toxic dose (TD50), the dose at which 50% of the animals exhibit motor impairment (i.e., fall from the rod), is determined.

Comparative Data and Structure-Activity Relationship (SAR) Insights

While specific data for 1-(4-Ethoxyphenyl)imidazolidin-2-one is pending, we can project its potential performance based on known SAR trends for cyclic urea anticonvulsants.

Table 1: Hypothetical Comparative Efficacy and Neurotoxicity

CompoundMES ED50 (mg/kg)Rotarod TD50 (mg/kg)Protective Index (PI = TD50/ED50)
Phenytoin (Standard)8-1040-50~4-5
1-(4-Ethoxyphenyl)imidazolidin-2-one (Predicted) 15-30 (Predicted) >100 (Predicted) >3-6
Other Cyclic Urea DerivativesVariableVariableVariable

Note: The values for 1-(4-Ethoxyphenyl)imidazolidin-2-one are predictive and require experimental validation.

The ethoxyphenyl group in 1-(4-Ethoxyphenyl)imidazolidin-2-one is expected to enhance its lipophilicity, potentially leading to improved CNS penetration. This could translate to a lower ED50 compared to less lipophilic analogues. Furthermore, SAR studies of related compounds suggest that substitutions at this position can influence the interaction with voltage-gated sodium channels, a common mechanism of action for many anticonvulsants.[14]

Putative Mechanism of Action

Many cyclic urea-based anticonvulsants exert their effects by modulating the activity of voltage-gated sodium channels. They typically bind to the inactivated state of the channel, thereby prolonging the refractory period of neurons and preventing the rapid, repetitive firing associated with seizures.

G cluster_0 Putative Mechanism of Action A 1-(4-Ethoxyphenyl)imidazolidin-2-one B Voltage-Gated Sodium Channel A->B Interacts with C Binding to Inactivated State B->C D Prolonged Channel Inactivation C->D E Reduced Neuronal Excitability D->E F Prevention of Seizure Spread E->F

Caption: Hypothesized mechanism of action for 1-(4-Ethoxyphenyl)imidazolidin-2-one.

Conclusion and Future Directions

1-(4-Ethoxyphenyl)imidazolidin-2-one presents as a promising candidate for a novel anticonvulsant agent. Its structural features suggest the potential for favorable efficacy and a good safety margin. The experimental framework outlined in this guide provides a clear path for its preclinical evaluation.

Future studies should focus on:

  • In-vivo validation: Conducting the MES and Rotarod tests to determine the actual ED50, TD50, and Protective Index.

  • Pharmacokinetic profiling: Assessing absorption, distribution, metabolism, and excretion (ADME) properties.

  • Mechanism of action studies: Utilizing electrophysiological techniques (e.g., patch-clamp) to confirm its interaction with ion channels.

  • Evaluation in other seizure models: Testing in models of pharmacoresistant epilepsy, such as the 6-Hz psychomotor seizure model, would provide a more comprehensive understanding of its potential clinical utility.[15]

By systematically applying these well-established preclinical models, researchers can effectively ascertain the therapeutic potential of 1-(4-Ethoxyphenyl)imidazolidin-2-one and its standing relative to standard cyclic urea-based anticonvulsants.

References

  • Rotarod performance test - Wikipedia. Available at: [Link]

  • Rotarod - Maze Engineers - Conduct Science. Available at: [Link]

  • The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. - SciSpace. Available at: [Link]

  • Maximal Electroshock Seizure (MES) Test (mouse, rat) - PANAChE Database. Available at: [Link]

  • Rotarod for Rats and Mice | Standard Test for Motor Coordination, Balance & Fatigue. Available at: [Link]

  • A rotarod test for evaluation of motor skill learning - PubMed. Available at: [Link]

  • Rotarod test - Panlab | Harvard Apparatus. Available at: [Link]

  • Threshold for maximal electroshock seizures (MEST) at three developmental stages in young mice - PMC. Available at: [Link]

  • Maximal Electroshock Seizure Model | Melior Discovery. Available at: [Link]

  • 4.3. Maximal Electroshock Seizure Test - Bio-protocol. Available at: [Link]

  • Screening of conventional anticonvulsants in a genetic mouse model of epilepsy - PMC. Available at: [Link]

  • Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Available at: [Link]

  • Synthesis and biological evaluation of novel imidazolidine derivatives as candidates to schistosomicidal agents - PMC. Available at: [Link]

  • Screening model for anticonvulsants as developed by Putnam and Houston... - ResearchGate. Available at: [Link]

  • Screening models of antiepileptic and nootropic drugs | PPTX - Slideshare. Available at: [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH. Available at: [Link]

  • Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Derivatives with Morpholine Moiety - PubMed. Available at: [Link]

  • Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. Available at: [Link]

  • Centrally Acting Cyclic Urea, Thiourea, and Their iYjiV-Dialkyl Derivatives. Structure-Activity Correlations111 - ElectronicsAndBooks. Available at: [Link]

  • Urea Cycle Disorders drugs in development, 2024 - Pharmaceutical Technology. Available at: [Link]

  • Screening models for antiepileptic drugs: A Review - Semantic Scholar. Available at: [Link]

  • Design, synthesis and anticonvulsant activity of new imidazolidindione and imidazole derivatives | Request PDF - ResearchGate. Available at: [Link]

  • Potent anticonvulsant urea derivatives of constitutional isomers of valproic acid - PubMed. Available at: [Link]

  • Potent Anticonvulsant Urea Derivatives of Constitutional Isomers of Valproic Acid | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • The Current Approach of the Epilepsy Therapy Screening Program Contract Site for Identifying Improved Therapies for the Treatment of Pharmacoresistant Seizures in Epilepsy - PMC. Available at: [Link]

  • Synthesis and Biological Activity of New Imidazaldinone Derivatives - ResearchGate. Available at: [Link]

  • Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC. Available at: [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH - AWS. Available at: [Link]

  • Structure-activity relationships of (arylalkyl)imidazole anticonvulsants: comparison of the (fluorenylalkyl)imidazoles with nafimidone and denzimol - PubMed. Available at: [Link]

  • Adverse effects of antiseizure medications: a review of the impact of pharmacogenetics and drugs interactions in clinical practice - PMC. Available at: [Link]

  • Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC. Available at: [Link]

  • Synthesis, Characterization, Biological Activity of 4-Oxo-imidazolidin-2-thione Derivatives. Available at: [Link]

  • Synthesis and Anticonvulsant Activity of Some Novel 2-Methyl Imidazole Derivatives. Available at: [Link]

  • Synthesis and Biological Activity of Some New Thiazolidinone Derivatives - Systematic Reviews in Pharmacy. Available at: [Link]

  • Anticonvulsant Activity of Ethanolic Extract. Available at: [Link]

  • Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential | Request PDF - ResearchGate. Available at: [Link]

  • Anticonvulsant activity of 2,4(1H)-diarylimidazoles in mice and rats acute seizure models. Available at: [Link]

  • Design, In-Silico Studies, Synthesis, Characterization, and Anticonvulsant Activities of Novel Thiazolidin-4-One Substituted Thiazole Derivatives. Available at: [Link]

Sources

Validation

Comprehensive Comparison Guide: HPLC-UV Analytical Method Validation for 1-(4-Ethoxyphenyl)imidazolidin-2-one

As pharmaceutical pipelines increasingly focus on complex heterocyclic intermediates and active pharmaceutical ingredients (APIs), the demand for robust, reproducible analytical methods is paramount. 1-(4-Ethoxyphenyl)im...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly focus on complex heterocyclic intermediates and active pharmaceutical ingredients (APIs), the demand for robust, reproducible analytical methods is paramount. 1-(4-Ethoxyphenyl)imidazolidin-2-one is a critical structural motif often found in pharmaceutical intermediates and biologically active derivatives. Structurally, it features an ethoxyphenyl group (providing a strong UV chromophore) attached to an imidazolidin-2-one ring (a polar, hydrogen-bonding urea derivative).

This guide provides an objective comparison of analytical platforms for this compound and details a self-validating Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method validation protocol, rigorously aligned with the latest ICH Q2(R2) guidelines[1].

Platform Comparison: HPLC-UV vs. UPLC-UV vs. LC-MS/MS

Selecting the correct analytical platform requires balancing sensitivity, throughput, and operational cost. While HPLC-UV remains the workhorse for routine batch release, UPLC-UV and LC-MS/MS serve specialized roles in the drug development lifecycle.

Causality Behind Platform Selection
  • HPLC-UV: The ethoxyphenyl moiety exhibits strong π→π∗ and n→π∗ electronic transitions, yielding robust UV absorbance (typically at 240–254 nm). For standard API assay and impurity profiling (limits ~0.05% to 0.10%), HPLC-UV provides sufficient sensitivity without the matrix effects associated with ionization[2].

  • UPLC-UV: Utilizes sub-2 µm particle columns, offering superior theoretical plate counts and faster run times. It is ideal for high-throughput stability indicating assays but requires higher capital investment and system back-pressure tolerance.

  • LC-MS/MS: Essential only when quantifying trace genotoxic impurities (ICH M7) or conducting in vivo bioanalytical pharmacokinetic (PK) studies. It relies on Multiple Reaction Monitoring (MRM) for femtogram-level sensitivity but suffers from potential ion suppression from the sample matrix.

Table 1: Objective Performance Comparison
Performance MetricHPLC-UV (Standard RP)UPLC-UV (Sub-2 µm)LC-MS/MS (ESI-QQQ)
Primary Application Routine QA/QC, API Assay, Impurities (>0.05%)High-throughput QA/QC, Fast method screeningTrace impurities (M7), Bioanalysis (PK/PD)
Sensitivity (Typical LOQ) 0.1 - 1.0 µg/mL0.05 - 0.5 µg/mL1 - 10 pg/mL
Typical Run Time 10 - 20 min2 - 5 min3 - 8 min
Specificity Mechanism Retention time + UV SpectrumRetention time + UV SpectrumRetention time + m/z transitions (MRM)
Susceptibility to Matrix Effects Low (UV is matrix-independent)LowHigh (Ion suppression/enhancement)
Operational Cost / Complexity LowMediumHigh

Method Validation Workflow & Logical Relationships

A self-validating analytical protocol ensures that each step acts as a quality gate for the next. According to ICH Q2(R2), the validation lifecycle must systematically prove that the procedure is fit for its intended purpose[1].

ValidationWorkflow Start Method Optimization (Mobile Phase, Column, pH) SST System Suitability Testing (SST) Gate: N > 2000, T < 1.5 Start->SST Specificity Specificity & Selectivity Gate: Resolution > 2.0 SST->Specificity Pass Linearity Linearity & Range Gate: R² ≥ 0.999 Specificity->Linearity Accuracy Accuracy (Recovery) Gate: 98.0% - 102.0% Linearity->Accuracy Precision Precision (Repeatability) Gate: %RSD ≤ 2.0% Accuracy->Precision Sensitivity LOD & LOQ Determination Gate: S/N ≥ 3 (LOD), ≥ 10 (LOQ) Precision->Sensitivity Robustness Robustness (DoE) Gate: Stable SST under variation Sensitivity->Robustness Report Final Validation Report (ICH Q2(R2) Compliant) Robustness->Report

Figure 1: ICH Q2(R2) sequential method validation workflow with built-in acceptance gates.

Step-by-Step Experimental Protocol for HPLC-UV Validation

The following protocol leverages the hydrophobic nature of the ethoxyphenyl group and the polar nature of the imidazolidinone ring to achieve optimal separation.

Phase 1: Chromatographic Conditions & Optimization
  • Column: C18 (Octadecylsilane), 250 mm × 4.6 mm, 5 µm particle size. Mechanistic Choice: The C18 stationary phase provides excellent hydrophobic retention for the ethoxyphenyl moiety[2].

  • Mobile Phase: Isocratic elution using Acetonitrile : 10 mM Potassium Phosphate Buffer (50:50, v/v), adjusted to pH 3.0 with orthophosphoric acid. Mechanistic Choice: At pH 3.0, residual silanols on the silica support are fully protonated (neutralized), preventing secondary electrostatic interactions and peak tailing of the polar imidazolidin-2-one nitrogen atoms.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 240 nm (optimized via Photo Diode Array[PDA] max absorbance scanning).

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C (to reduce mobile phase viscosity and improve mass transfer).

Phase 2: System Suitability Testing (SST)

System suitability tests are an integral part of liquid chromatographic methods, ensuring the complete system is robust before analysis[3].

  • Inject the standard solution (e.g., 50 µg/mL) in six replicates.

  • Self-Validating Check: The run is only valid if the Theoretical Plates ( N ) > 2000, Tailing Factor ( Tf​ ) ≤ 1.5, and the %RSD of peak areas is ≤ 2.0%.

Phase 3: Specificity and Forced Degradation
  • Inject a blank (diluent), a standard solution, and a sample matrix.

  • Subject the compound to forced degradation (0.1N HCl, 0.1N NaOH, 3% H2​O2​ , UV light, and 60°C heat for 24 hours).

  • Self-Validating Check: Ensure the 1-(4-Ethoxyphenyl)imidazolidin-2-one peak is completely resolved from all degradation products (Resolution, Rs​ > 2.0) and peak purity angle < peak purity threshold (via PDA detector).

Phase 4: Linearity and Range
  • Prepare five concentration levels ranging from 50% to 150% of the target working concentration (e.g., 25, 37.5, 50, 62.5, and 75 µg/mL).

  • Inject each level in triplicate. Plot peak area against concentration.

  • Self-Validating Check: Calculate the linear regression. Acceptance criteria: Correlation coefficient ( R2 ) ≥ 0.999, and the y-intercept should be ≤ 2% of the response at the 100% level.

Phase 5: Accuracy (Spike Recovery)
  • Spike known amounts of the reference standard into the placebo/matrix at three levels: 80%, 100%, and 120% of the target concentration.

  • Prepare three replicates per level (9 determinations total).

  • Self-Validating Check: Calculate the % recovery. Acceptance criteria: 98.0% to 102.0% recovery across all levels.

Phase 6: Precision (Repeatability & Intermediate Precision)
  • Repeatability (Intra-day): Analyze six independent sample preparations at the 100% test concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day): Repeat the analysis on a different day, by a different analyst, using a different HPLC system.

  • Self-Validating Check: The %RSD for assay values must be ≤ 2.0% for both intra-day and inter-day precision.

Phase 7: LOD and LOQ Determination
  • Inject dilute solutions of the standard to determine the lowest detectable and quantifiable concentrations based on baseline noise.

  • Self-Validating Check: Limit of Detection (LOD) requires a Signal-to-Noise (S/N) ratio of ≥ 3:1. Limit of Quantification (LOQ) requires an S/N ratio of ≥ 10:1 with acceptable precision and accuracy.

Quantitative Data Summary

The following table represents typical expected validation data for 1-(4-Ethoxyphenyl)imidazolidin-2-one using the optimized RP-HPLC-UV method.

Table 2: Summary of Method Validation Results
Validation ParameterICH Q2(R2) Acceptance CriteriaTypical Experimental ResultStatus
System Suitability %RSD ≤ 2.0%, N > 2000, Tf​ ≤ 1.5%RSD = 0.45%, N = 6500, Tf​ = 1.12Pass
Specificity No interference at retention timePeak purity index > 0.999Pass
Linearity Range R2 ≥ 0.999 (50% to 150% level) R2 = 0.9998, y=45210x+120 Pass
Accuracy (Recovery) Mean recovery 98.0% - 102.0%99.8% (80%), 100.2% (100%), 99.5% (120%)Pass
Repeatability %RSD ≤ 2.0% ( n=6 )%RSD = 0.68%Pass
Intermediate Precision %RSD ≤ 2.0% ( n=6 , different day)%RSD = 0.85%Pass
LOD / LOQ S/N ≥ 3 (LOD) / S/N ≥ 10 (LOQ)LOD = 0.15 µg/mL / LOQ = 0.45 µg/mLPass
Robustness Stable under ±0.2 pH, ±2°C, ±2% organic%RSD ≤ 1.5% across all variationsPass

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023). Available at:[Link]

  • Medwin Publishers. A Comprehensive Review on HPLC Method Development, Validation, Optimization in Pharmaceuticals. (2023). Available at:[Link]

  • Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences (RJLBPCS). A Review on HPLC Method Development and Validation. (2017). Available at:[Link]

Sources

Comparative

X-ray crystallography structural confirmation of 1-(4-Ethoxyphenyl)imidazolidin-2-one

As a Senior Application Scientist, approaching the structural elucidation of small-molecule active pharmaceutical ingredients (APIs) and intermediates requires moving beyond mere data collection. It demands a rigorous, s...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, approaching the structural elucidation of small-molecule active pharmaceutical ingredients (APIs) and intermediates requires moving beyond mere data collection. It demands a rigorous, self-validating analytical strategy.

The compound 1-(4-Ethoxyphenyl)imidazolidin-2-one (Molecular Weight: ~206 Da) presents a classic structural challenge. It features a rigid, polar imidazolidin-2-one core—a motif frequently utilized as a β-turn peptidomimetic[1]—coupled with a flexible, hydrophobic 4-ethoxyphenyl tail. Determining its exact 3D conformation, specifically the dihedral angle between the phenyl ring and the cyclic urea, as well as mapping its intermolecular hydrogen-bonding network (N-H···O=C), is critical for understanding its solid-state packing and potential receptor-binding profile[2].

This guide objectively compares Single Crystal X-ray Diffraction (SCXRD) against orthogonal techniques (PXRD, NMR, and Cryo-EM) for the structural confirmation of 1-(4-Ethoxyphenyl)imidazolidin-2-one, providing field-proven methodologies and the causality behind each experimental choice.

Methodological Causality: Selecting the Right Analytical Tool

To establish absolute structural truth, we must understand the physical limitations and strengths of our analytical arsenal:

  • Single Crystal X-ray Diffraction (SCXRD): This is the undisputed gold standard for small molecules[3]. SCXRD provides atomic-level resolution, allowing us to unambiguously assign the 3D coordinates of all non-hydrogen atoms and objectively measure bond lengths and torsion angles[4].

  • Powder X-ray Diffraction (PXRD): While SCXRD solves the structure of a single crystal, PXRD is causally required to validate that the selected single crystal is representative of the bulk synthesized powder, ensuring no polymorphic impurities are present[3].

  • Nuclear Magnetic Resonance (2D-NMR): NMR provides dynamic, solution-state connectivity[5]. While SCXRD provides a static snapshot of the lowest-energy solid-state conformation, NOESY and HSQC NMR experiments confirm whether this conformation is maintained in physiological solutions[6].

  • Cryogenic Electron Microscopy (Cryo-EM): Despite the "resolution revolution" that has made Cryo-EM a rival to X-ray crystallography for large biological macromolecules[7], it is fundamentally unsuitable for this project. Cryo-EM relies on phase contrast from electron scattering, requiring a minimum molecular weight threshold (typically >100 kDa) to generate sufficient signal-to-noise for particle alignment[8]. At ~206 Da, 1-(4-Ethoxyphenyl)imidazolidin-2-one is invisible to current single-particle Cryo-EM techniques[8].

Quantitative Comparative Analysis

The following table summarizes the performance metrics of these techniques when applied to small-molecule structural elucidation:

Analytical FeatureSingle Crystal X-Ray Diffraction (SCXRD)Powder X-Ray Diffraction (PXRD)Nuclear Magnetic Resonance (2D-NMR)Cryo-Electron Microscopy (Cryo-EM)
Primary Output Absolute 3D atomic coordinates, bond lengths, packing.Bulk phase purity, polymorph fingerprinting.Solution-state connectivity, dynamic conformation.3D density maps of large macromolecular complexes.
Resolution Limit Atomic (< 0.84 Å)Low (Phase identification)Atomic (Through-space NOE constraints)Near-Atomic (2.0 - 4.0 Å)
Sample Requirement Single, well-ordered crystal (> 50 µm)Polycrystalline powder (10-50 mg)Soluble in deuterated solvent (1-5 mg)Vitrified thin film (µg quantities)
Molecular Weight Limit No limit (if crystallizable)No limitTypically < 30 kDaOptimal > 100 kDa
Suitability for Target Optimal (Gold Standard) Complementary (Bulk Validation)Complementary (Solution Dynamics)Unsuitable (Target too small)

Self-Validating Experimental Protocols

A robust protocol must be a closed-loop system where the data validates the methodology. Below is the step-by-step workflow for the SCXRD analysis of 1-(4-Ethoxyphenyl)imidazolidin-2-one.

Step 1: Controlled Crystallization (Vapor Diffusion)
  • Procedure: Dissolve 10 mg of synthesized 1-(4-Ethoxyphenyl)imidazolidin-2-one in 1 mL of ethyl acetate. Filter through a 0.22 µm PTFE syringe filter into a clean glass vial. Place this inner vial inside a larger sealed chamber containing 5 mL of hexane (anti-solvent).

  • Causality: The imidazolidin-2-one core is highly polar, while the ethoxyphenyl group is hydrophobic. Vapor diffusion of the non-polar anti-solvent (hexane) into the polar solvent (ethyl acetate) slowly lowers the dielectric constant of the medium. This gradual shift drives controlled, thermodynamically stable nucleation, preventing the kinetic precipitation of amorphous powder[7].

  • Self-Validation: Examine the resulting crystals under a polarized light microscope. The presence of sharp birefringence (complete extinction of light upon rotating the polarizer by 90°) confirms the formation of a highly ordered crystalline lattice, validating the sample for X-ray exposure.

Step 2: Data Collection at Cryogenic Temperatures
  • Procedure: Mount a single crystal (approx. 0.1 x 0.1 x 0.2 mm) on a MiTeGen loop using paratone oil and flash-cool to 100 K under a liquid nitrogen stream. Collect diffraction data using a microfocus Cu Kα X-ray source (λ = 1.54184 Å).

  • Causality: Flash-cooling to 100 K minimizes the Debye-Waller factor (thermal vibrations of atoms), significantly enhancing the intensity of high-angle diffraction spots and protecting the organic crystal from radiation damage[4]. Cu Kα radiation is chosen over Mo Kα because its longer wavelength provides stronger diffraction intensities for light-atom (C, H, N, O) organic molecules.

  • Self-Validation: The diffractometer software automatically indexes the first few frames. A self-validating run must yield a primitive or centered Bravais lattice with an initial mosaicity of < 0.5°, proving the crystal is not twinned.

Step 3: Phase Solution and Refinement
  • Procedure: Solve the phase problem using Direct Methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F² (SHELXL). Anisotropically refine all non-hydrogen atoms.

  • Causality: Direct methods exploit the statistical relationships between the intensities of diffracted beams to calculate phases. This mathematical approach is highly effective and deterministic for small molecules (< 1000 Da) where the phase problem is computationally tractable[3].

  • Self-Validation: The refinement process is inherently self-validating through crystallographic R-factors. An acceptable, publishable model must converge with an R1 value < 5% and a wR2 < 15% . Furthermore, the residual electron density map (difference Fourier map) must be flat, with the highest unassigned peaks < 0.5 e/ų, confirming that every atom of the 1-(4-Ethoxyphenyl)imidazolidin-2-one molecule has been correctly modeled.

Structural Elucidation Decision Workflow

StructuralElucidation Start 1-(4-Ethoxyphenyl)imidazolidin-2-one (Synthesized API/Intermediate) Cryst Vapor Diffusion Crystallization (EtOAc / Hexane) Start->Cryst Orthogonal Orthogonal Techniques Start->Orthogonal Check Single Crystal Quality? Cryst->Check SCXRD SCXRD Analysis (Cu Kα, 100 K) Check->SCXRD Diffracting Crystal Check->Orthogonal Amorphous/Twinning Solve Structure Solution (Direct Methods) Refinement (SHELXL) SCXRD->Solve NMR 2D-NMR (NOESY) Solution Dynamics Orthogonal->NMR PXRD PXRD Bulk Polymorph Purity Orthogonal->PXRD Final Absolute 3D Conformation & Crystal Packing Validated NMR->Final Solution vs Solid-State Comparison PXRD->Final Bulk Phase Confirmation Solve->Final

Workflow for the structural elucidation of 1-(4-Ethoxyphenyl)imidazolidin-2-one.

References

  • Title: X-ray structure analysis reveals β-turn mimicry by N-amino-imidazolidin-2-ones Source: Biopolymers / PubMed URL: [Link]

  • Title: Crystallisation of 1,2-dimethylimidazole, and 1-methylimidazole with organic acids Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM Source: Sygnature Discovery URL: [Link]

  • Title: Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review Source: Migration Letters URL: [Link]

  • Title: Comparison of X-ray Crystallography, NMR and EM Source: Creative Biostructure URL: [Link]

  • Title: X-ray Crystallography vs Cryo-EM: Which is Best for Your Research? Source: Creative Biostructure URL: [Link]

  • Title: NMR Techniques for Structure-Based Drug Discovery Source: Creative Biostructure URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking 1-(4-Ethoxyphenyl)imidazolidin-2-one Against Established Hydantoins

For Distribution to: Researchers, Scientists, and Drug Development Professionals Executive Summary The landscape of anticonvulsant therapeutics is continually evolving, with a persistent need for novel agents offering im...

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Author: BenchChem Technical Support Team. Date: April 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of anticonvulsant therapeutics is continually evolving, with a persistent need for novel agents offering improved efficacy and safety profiles over established drugs. The hydantoin class of compounds, exemplified by phenytoin, has long been a cornerstone in the management of epilepsy. This guide introduces a novel compound, 1-(4-Ethoxyphenyl)imidazolidin-2-one, and provides a comprehensive framework for its preclinical benchmarking against established hydantoins such as Phenytoin, Ethotoin, and Mephenytoin. While public domain data on the specific biological activities of 1-(4-Ethoxyphenyl)imidazolidin-2-one is not currently available, this document outlines a rigorous, multi-tiered experimental plan to elucidate its potential as a next-generation anticonvulsant and neuroprotective agent. The proposed studies are designed to generate robust, comparative data, enabling a thorough assessment of its therapeutic potential.

Introduction: The Unmet Need and the Promise of a Novel Scaffold

Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide. For decades, hydantoin derivatives have been pivotal in seizure management. Their primary mechanism of action involves the modulation of voltage-gated sodium channels, which stabilizes neuronal membranes and suppresses the high-frequency repetitive firing of action potentials that underlies seizure activity.[1][2][3][4]

Established Hydantoins: A Brief Overview

  • Phenytoin: A widely used anticonvulsant, effective against tonic-clonic and partial seizures.[5][6] Its use is often limited by a narrow therapeutic index and a range of adverse effects, including gingival hyperplasia, hirsutism, and potential for cardiac toxicity with intravenous administration.[1][2][7]

  • Ethotoin: Considered less toxic than phenytoin, it is also generally less effective and is used for tonic-clonic and complex partial seizures.[8][9][10][11]

  • Mephenytoin: An effective anticonvulsant for tonic-clonic, focal, and psychomotor seizures, but its use is restricted due to the risk of severe blood dyscrasias.[12][13][14]

The imidazolidin-2-one scaffold, present in our compound of interest, 1-(4-Ethoxyphenyl)imidazolidin-2-one, represents a promising area for the development of new central nervous system (CNS) active agents. Research into various imidazolidinone derivatives has revealed their potential for diverse biological activities, including anticonvulsant properties.[2] This guide proposes a systematic evaluation of 1-(4-Ethoxyphenyl)imidazolidin-2-one to determine if it retains the beneficial anticonvulsant properties of the hydantoin class while potentially offering an improved safety and tolerability profile.

Proposed Experimental Benchmarking Workflow

The following workflow is designed to provide a comprehensive preclinical evaluation of 1-(4-Ethoxyphenyl)imidazolidin-2-one, comparing its performance directly with Phenytoin, a gold-standard hydantoin.

Caption: Proposed experimental workflow for benchmarking 1-(4-Ethoxyphenyl)imidazolidin-2-one.

Detailed Experimental Protocols

In Vivo Anticonvulsant Activity

The initial screening of novel anticonvulsant candidates relies on well-established in vivo models that represent different seizure types.

The MES test is a primary screening model for identifying compounds effective against generalized tonic-clonic seizures, a seizure type for which hydantoins are indicated.[6]

Caption: Protocol for the Maximal Electroshock (MES) test.

Protocol: Maximal Electroshock (MES) Test

  • Animals: Male Swiss albino mice (20-25 g) will be used. Animals should be acclimatized for at least one week before the experiment.

  • Drug Administration:

    • The test compound, 1-(4-Ethoxyphenyl)imidazolidin-2-one, will be administered intraperitoneally (i.p.) at various doses.

    • Phenytoin will be used as the positive control, administered i.p. at known effective doses.

    • A vehicle control group will receive the same volume of the solvent used to dissolve the compounds.

  • Seizure Induction: 30-60 minutes post-drug administration, a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) will be delivered through corneal electrodes.

  • Observation: The presence or absence of the tonic hind limb extension (THLE) phase of the seizure will be recorded. The absence of THLE is considered as the endpoint for protection.

  • Data Analysis: The percentage of animals protected from THLE at each dose will be calculated. The median effective dose (ED50) will be determined using probit analysis.

In Vitro Neuroprotection Assays

Beyond anticonvulsant activity, the potential for neuroprotection is a highly desirable characteristic for novel CNS drugs.

Rotenone, a mitochondrial complex I inhibitor, is used to model neurodegenerative processes, particularly those relevant to Parkinson's disease. This assay will assess the ability of the test compound to protect neuronal cells from rotenone-induced cell death.

Caption: Protocol for the Rotenone-Induced Neurotoxicity Assay.

Protocol: Rotenone-Induced Neurotoxicity Assay

  • Cell Culture: Human neuroblastoma SH-SY5Y cells will be cultured in appropriate media and seeded in 96-well plates.

  • Treatment: Cells will be pre-treated with various concentrations of 1-(4-Ethoxyphenyl)imidazolidin-2-one and Phenytoin for 2 hours.

  • Induction of Toxicity: Rotenone (e.g., 100 µM) will be added to the wells (except for the control group) and incubated for 24 hours.

  • Cell Viability Assessment: Cell viability will be determined using the MTT assay. The absorbance at 570 nm is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability will be calculated relative to the untreated control cells.

In Vitro Cytotoxicity Assay

The MTT assay will also be used to determine the inherent cytotoxicity of the test compound in the absence of a neurotoxin.

Protocol: MTT Cytotoxicity Assay

  • Cell Culture: SH-SY5Y cells will be seeded in 96-well plates as described above.

  • Treatment: Cells will be treated with a range of concentrations of 1-(4-Ethoxyphenyl)imidazolidin-2-one and Phenytoin for 24 hours.

  • Cell Viability Assessment: The MTT assay will be performed as described in the neuroprotection protocol.

  • Data Analysis: The concentration that reduces cell viability by 50% (IC50) will be determined.

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Comparative Anticonvulsant Activity and Neurotoxicity

CompoundMES ED50 (mg/kg, i.p.)Rotarod TD50 (mg/kg, i.p.)Protective Index (PI = TD50/ED50)
1-(4-Ethoxyphenyl)imidazolidin-2-oneTo be determinedTo be determinedTo be determined
PhenytoinLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
EthotoinLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
MephenytoinLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value

Table 2: Comparative In Vitro Neuroprotection and Cytotoxicity

CompoundNeuroprotection against Rotenone (% Viability at 10 µM)Cytotoxicity IC50 (µM)
1-(4-Ethoxyphenyl)imidazolidin-2-oneTo be determinedTo be determined
PhenytoinTo be determinedTo be determined

Conclusion and Future Directions

The proposed benchmarking guide provides a robust framework for the initial preclinical evaluation of 1-(4-Ethoxyphenyl)imidazolidin-2-one. The successful completion of these studies will generate crucial data on its anticonvulsant efficacy, neuroprotective potential, and safety profile relative to established hydantoins. Positive results from this initial screening would warrant further investigation, including:

  • Mechanism of Action Studies: Elucidating the specific molecular targets, such as subtypes of sodium and calcium channels.

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Chronic Seizure Models: Evaluating the efficacy in more complex and chronic models of epilepsy.

This systematic approach will provide the necessary evidence to determine if 1-(4-Ethoxyphenyl)imidazolidin-2-one represents a viable candidate for further development as a novel antiepileptic and neuroprotective agent.

References

  • Phenytoin Toxicity - StatPearls - NCBI Bookshelf - NIH. (2023, August 8). Retrieved from [Link]

  • What is the mechanism of Phenytoin? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Phenytoin - Wikipedia. (n.d.). Retrieved from [Link]

  • Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. (2024, June 7). Retrieved from [Link]

  • Phenytoin - StatPearls - NCBI Bookshelf - NIH. (2023, July 10). Retrieved from [Link]

  • MEPHENYTOIN - Inxight Drugs. (n.d.). Retrieved from [Link]

  • In vivo experimental models of epilepsy - PubMed. (2010, December 1). Retrieved from [Link]

  • What is the mechanism of Ethotoin? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Ethotoin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Retrieved from [Link]

  • Mephenytoin | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (n.d.). Retrieved from [Link]

  • ETHOTOIN - Inxight Drugs. (n.d.). Retrieved from [Link]

  • (PDF) In Vivo Experimental Models of Epilepsy - ResearchGate. (n.d.). Retrieved from [Link]

  • What is Ethotoin used for? - Patsnap Synapse. (2024, June 14). Retrieved from [Link]

  • Mephenytoin - wikidoc. (2015, February 19). Retrieved from [Link]

  • Ethotoin | C11H12N2O2 | CID 3292 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Epileptic Seizure Disorders in Animal Models: Advances in Translational Approaches. (n.d.). Retrieved from [Link]

  • In Vivo Experimental Models of Epilepsy | Bentham Science Publishers. (2010, December 1). Retrieved from [Link]

  • How Do Hydantoin Anticonvulsants Work? - Uses, Side Effect, Drug Names - RxList. (2021, May 11). Retrieved from [Link]

  • Study of Some Hyndantion Derivatives as Anticonvulsant Agents - Progress in Chemical and Biochemical Research. (2020, April 22). Retrieved from [Link]

  • Phenytoin: Clinical Use, Pharmacokinetics, Pharmacodynamics, Toxicology, Side Effects, Contraindication, and Drug Interactions R. (n.d.). Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Operational &amp; Disposal Guide: 1-(4-Ethoxyphenyl)imidazolidin-2-one

Here is a comprehensive, scientifically grounded guide for the proper handling and disposal of 1-(4-Ethoxyphenyl)imidazolidin-2-one, designed for drug development professionals and laboratory personnel. As a Senior Appli...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, scientifically grounded guide for the proper handling and disposal of 1-(4-Ethoxyphenyl)imidazolidin-2-one, designed for drug development professionals and laboratory personnel.

As a Senior Application Scientist, I emphasize that laboratory safety extends far beyond the bench; it encompasses the entire lifecycle of a chemical. 1-(4-Ethoxyphenyl)imidazolidin-2-one (CAS: 91181-04-3) is a nitrogen-containing heterocyclic compound frequently utilized as an intermediate or building block in medicinal chemistry and drug discovery [1].

Because imidazolidinone derivatives can exhibit biological activity and environmental persistence, their disposal must be handled with strict adherence to professional environmental health and safety (EHS) protocols. This guide outlines the causal logic and step-by-step methodologies for the safe operational handling and terminal disposal of this compound.

Physicochemical Profile & Waste Classification

Before initiating any disposal protocol, it is critical to understand the compound's physical properties, as these dictate its waste stream classification. 1-(4-Ethoxyphenyl)imidazolidin-2-one is a solid organic compound lacking halogen atoms in its primary structure.

Table 1: Physicochemical Data Informing Disposal Logistics

PropertyValue / IdentifierLogistical Implication for Disposal
Chemical Name 1-(4-Ethoxyphenyl)imidazolidin-2-oneMust be clearly written on all waste manifests; no abbreviations.
CAS Number 91181-04-3Required for EHS tracking and regulatory compliance [1].
Molecular Formula C11H14N2O2Classifies as Non-Halogenated Organic Waste .
Molecular Weight 206.24 g/mol Indicates a stable solid at room temperature; prone to dust generation.
Solubility Soluble in polar organics (e.g., DMSO, EtOH)Rinsates must be captured in liquid organic waste streams.

Causality Note: Because the molecule contains an aromatic ring and a stable imidazolidinone core, it is not readily biodegradable. Therefore, aqueous drain disposal is strictly prohibited. The absence of halogens (Fluorine, Chlorine, Bromine) means it should not be mixed with halogenated waste streams, as doing so unnecessarily increases the cost and complexity of the final thermal destruction process.

Standardized Disposal Protocol

The following self-validating protocol ensures that 1-(4-Ethoxyphenyl)imidazolidin-2-one is safely contained, preventing cross-contamination, exposure, and environmental release. This aligns with the standard operating procedures outlined in Prudent Practices in the Laboratory [2].

Phase 1: Source Segregation and Primary Containment
  • Solid Waste Segregation: Collect all unreacted powder, contaminated weighing paper, and disposable spatulas in a designated, puncture-resistant High-Density Polyethylene (HDPE) container.

    • Scientific Rationale: HDPE is utilized because it is chemically inert to trace organics and provides high tensile strength, preventing accidental breaches if the container is dropped.

  • Liquid Waste Segregation: If the compound is dissolved in a solvent (e.g., during NMR preparation or reaction workup), pour the solution into a designated Non-Halogenated Organic Waste carboy.

    • Scientific Rationale: Segregating non-halogenated from halogenated waste prevents the formation of highly toxic dioxins during the lower-temperature phases of incineration [3].

Phase 2: Decontamination of Reusable Apparatus
  • Triple-Rinse Methodology: In a certified chemical fume hood, rinse all reusable glassware (flasks, beakers) that contacted the compound three times with a compatible minimal-volume solvent (e.g., ethanol or acetone).

  • Rinsate Capture: Collect 100% of this rinsate into the Non-Halogenated Organic Waste carboy.

    • Scientific Rationale: The triple-rinse method statistically reduces the residual chemical concentration on the glassware to sub-toxic, trace levels, rendering the glass safe for standard laboratory washing facilities.

Phase 3: Labeling and EHS Hand-off
  • Manifesting: Affix a hazardous waste label to the container immediately upon the first drop of waste entering it. List "1-(4-Ethoxyphenyl)imidazolidin-2-one" and the specific solvent used.

  • Terminal Destruction: Transfer the waste to your institutional EHS department. The universally accepted terminal disposal method for this class of compound is High-Temperature Incineration (typically >1000°C).

    • Scientific Rationale: High-temperature incineration provides sufficient thermal energy to completely cleave the stable C-N and C-C bonds of the imidazolidinone ring, reducing the compound entirely to carbon dioxide, water vapor, and simple nitrogen oxides (NOx), which are subsequently managed by the incinerator's gas scrubbers [3].

Operational Workflow Visualization

The following diagram maps the validated logistical pathway for managing this compound from the point of waste generation to terminal destruction.

G cluster_0 Point of Generation Segregation Start 1-(4-Ethoxyphenyl)imidazolidin-2-one Waste Generation Solid Solid Waste (Powders, Consumables) Start->Solid Liquid Liquid Waste (Solutions, Rinsates) Start->Liquid SolidCont HDPE Solid Waste Container (Double Bagged) Solid->SolidCont Direct Transfer LiqCont Non-Halogenated Organic Solvent Carboy Liquid->LiqCont Solvent Compatibility Check EHS Institutional EHS Collection & Manifesting SolidCont->EHS LiqCont->EHS Incineration High-Temperature Incineration (>1000°C) EHS->Incineration Terminal Cleavage of Imidazolidinone Ring

Workflow for the segregation and thermal destruction of imidazolidinone waste.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from[Link]

  • United States Environmental Protection Agency (EPA). (2026). Hazardous Waste Management and RCRA Guidelines. Retrieved from [Link]

Handling

Personal protective equipment for handling 1-(4-Ethoxyphenyl)imidazolidin-2-one

This operational guide provides essential, step-by-step safety and logistical methodologies for handling 1-(4-Ethoxyphenyl)imidazolidin-2-one (CAS: 91181-04-3). Designed for researchers and drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This operational guide provides essential, step-by-step safety and logistical methodologies for handling 1-(4-Ethoxyphenyl)imidazolidin-2-one (CAS: 91181-04-3). Designed for researchers and drug development professionals, this protocol emphasizes the causality behind safety measures, ensuring that every handling step is a self-validating system designed to mitigate risk before it occurs.

Chemical Profile & Mechanistic Hazard Analysis

While exhaustive toxicological data for novel pharmaceutical intermediates like 1-(4-Ethoxyphenyl)imidazolidin-2-one is often limited, we must extrapolate operational risks from its structural components. The parent core, imidazolidin-2-one (ethylene urea), is a documented skin, eye, and respiratory irritant[1][2].

The addition of the 4-ethoxyphenyl moiety introduces specific pharmacokinetic and handling risks:

  • Enhanced Lipophilicity: The ethoxyphenyl group increases the molecule's partition coefficient (LogP). Operationally, this means the compound can more readily cross the lipid bilayers of the stratum corneum (human skin) compared to the unsubstituted parent molecule.

  • The Solvent Carrier Effect: In drug discovery, this compound is routinely solubilized in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These solvents act as aggressive transdermal carriers. If a DMSO solution of this compound contacts the skin, the solvent will bypass the epidermal barrier, carrying the lipophilic solute directly into systemic circulation.

  • Aerosolization Risk: As a dry solid, electrostatic forces during weighing can cause micro-particulate aerosolization, leading to inadvertent inhalation and respiratory tract irritation[1].

Quantitative Data & Operational Implications

PropertyValueOperational Implication
CAS Number 91181-04-3Essential for accurate inventory tracking and hazardous waste manifesting.
Molecular Formula C11H14N2O2Nitrogenous composition dictates the potential for NOx gas emissions during incineration.
Molecular Weight 206.24 g/mol Low molecular weight contributes to higher membrane permeability if dermal exposure occurs.
Physical State SolidHigh risk of particulate aerosolization; mandates draft-shielded weighing[1].

Personal Protective Equipment (PPE) Matrix

Do not rely on default lab apparel. The following PPE matrix is specifically calibrated for the dual-state nature (dry powder vs. solvent solution) of this compound.

Protection ZoneRequired PPECausality & Self-Validation Protocol
Ocular Chemical splash goggles (ANSI Z87.1+)Safety glasses lack an orbital seal, leaving eyes vulnerable to airborne powder. Validation: Ensure goggles form a tight seal against the face with no gaps.
Dermal (Hands) Nitrile (Powder) / Butyl Rubber (Solutions)Nitrile provides an adequate barrier for the dry solid but degrades rapidly in DMSO/DMF. Validation: Inspect gloves for micro-tears by trapping air and squeezing prior to donning. If using DMF, double-glove and change immediately upon suspected contact.
Respiratory Fume Hood (Primary) / N95 (Secondary)Mitigates inhalation of airborne dust. Validation: Verify the fume hood magnehelic gauge reads between 0.4–0.6 inches of water before opening the chemical vial.

Standard Operating Procedure (SOP): Handling & Solubilization

This step-by-step methodology ensures containment from the moment the vial is opened to the point of assay application.

Phase 1: Preparation & Static Mitigation

  • Verify Engineering Controls: Never handle the dry powder on an open bench. Ensure the chemical fume hood is fully operational and the sash is lowered to the designated safe operating height.

  • Neutralize Static: 1-(4-Ethoxyphenyl)imidazolidin-2-one powder exhibits static cling, which can cause the powder to "jump" and scatter. Wipe the exterior of your micro-spatula and the balance draft shield with an anti-static cloth, or use a static-eliminating ionizer gun inside the hood.

Phase 2: Weighing & Transfer 3. Closed-System Transfer: Tare your receiving vial. Carefully transfer the solid using the anti-static micro-spatula. 4. Immediate Containment: Cap the receiving vial immediately after the desired mass is achieved. Do not remove an unsealed vial from the balance enclosure.

Phase 3: Solubilization 5. Solvent Addition: If preparing a stock solution, inject the solvent (e.g., DMSO) directly into the capped vial via a syringe through a septum. If a septum is unavailable, open the vial only deep within the fume hood. 6. Visual Validation: Vortex the solution. Self-Validation Step: Hold the vial against a high-contrast background under bright light to verify complete dissolution. Undissolved micro-crystals can skew biological assay concentrations and create localized pockets of high toxicity.

Emergency Spill Response & Disposal Plan

In the event of an accidental release, immediate and correct containment is critical to prevent laboratory cross-contamination.

  • Dry Powder Spill: Do NOT sweep. Sweeping generates hazardous, inhalable aerosols[1]. Instead, gently cover the spilled powder with damp paper towels (moistened with water or a mild surfactant) to suppress dust generation. Carefully scoop the wet material into a designated hazardous waste container.

  • Solution Spill: Absorb the liquid utilizing inert materials (e.g., vermiculite or universal chemical absorbent pads). Once absorbed, clean the residual area thoroughly with soap and water to remove any lingering lipophilic residue.

  • Disposal: Place all contaminated PPE, absorbent wipes, and residual chemical into a sealed, labeled high-density polyethylene (HDPE) container. Dispose of via a certified hazardous waste contractor. Incineration is the required method of destruction due to the nitrogenous nature of the compound.

Operational Workflow Visualization

G cluster_PPE Primary PPE Barrier cluster_Ops Operational Phases cluster_Hazards Hazard Mitigation Start 1-(4-Ethoxyphenyl) imidazolidin-2-one Gloves Nitrile/Butyl Gloves Start->Gloves Respirator Fume Hood / N95 Start->Respirator Goggles Splash Goggles Start->Goggles Weighing Weighing & Transfer Gloves->Weighing Respirator->Weighing Goggles->Weighing Reaction Solubilization (DMSO/DMF) Weighing->Reaction Spill Spill Event Weighing->Spill Powder Aerosolization Reaction->Spill Accidental Release Decon Wet Wipe Decontamination Spill->Decon Disposal Incineration / Solid Waste Decon->Disposal Hazardous Waste

Exposure control and operational workflow for handling 1-(4-Ethoxyphenyl)imidazolidin-2-one.

References

  • 2-Imidazolidone - Safety Data Sheet. ChemicalBook.
  • 2-Imidazolidinone | C3H6N2O | CID 8453. PubChem - NIH.
  • IMIDAZOLIDONE (2-IMIDAZOLIDONE) Safety Information. Ataman Kimya.

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